molecular formula C6H2BrCl2N3 B1442113 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 900789-14-2

5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1442113
CAS No.: 900789-14-2
M. Wt: 266.91 g/mol
InChI Key: RDRKIEROMGAMCK-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C6H2BrCl2N3 and its molecular weight is 266.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2N3/c7-2-1-10-5-3(2)4(8)11-6(9)12-5/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRKIEROMGAMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(N=C2Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728587
Record name 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900789-14-2
Record name 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Synthesis and Comprehensive Characterization of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine: A Keystone Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a multitude of therapeutic agents.[1][2] Its structural resemblance to purine has rendered it a valuable framework for the design of enzyme inhibitors, particularly targeting kinases, which play a pivotal role in cellular signaling pathways.[1] The strategic functionalization of this core structure allows for the fine-tuning of pharmacological activity, making derivatives like 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine highly sought-after intermediates in the synthesis of novel drug candidates. This guide provides a detailed exploration of the synthesis and characterization of this important building block, offering insights into the rationale behind the experimental choices and a comprehensive analytical workflow for its validation.

The introduction of chloro- and bromo-substituents at specific positions on the pyrrolo[2,3-d]pyrimidine ring system provides medicinal chemists with versatile handles for subsequent chemical modifications. The chlorine atoms can be selectively displaced through nucleophilic aromatic substitution, while the bromine atom is amenable to a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1] This multi-faceted reactivity profile enables the construction of diverse molecular libraries for screening against various biological targets. Notably, halogenated pyrrolopyrimidine analogues have demonstrated potent antiproliferative activity against a range of cancer cell lines.[3]

Strategic Synthesis of this compound

The synthesis of this compound is most efficiently achieved through a two-step process starting from the commercially available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This approach involves the direct bromination of the pyrrole ring, a common and effective method for the functionalization of such heterocyclic systems.

Synthetic Pathway Overview

Synthesis_Pathway 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine This compound This compound 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine->this compound N-Bromosuccinimide (NBS) Solvent (e.g., CHCl3 or DMF) Room Temperature

Caption: Synthetic route to this compound.

Experimental Protocol: Bromination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Materials:

  • 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent such as chloroform or DMF.

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.

  • Reaction Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield the pure this compound.

Rationale for Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, which is ideal for the bromination of electron-rich heterocyclic systems like the pyrrole ring in the starting material. Its use minimizes the formation of over-brominated byproducts.

  • Solvent: Chloroform or DMF are commonly used solvents for such reactions as they are relatively inert and can dissolve both the starting material and the reagent.

  • Aqueous Work-up: The use of sodium thiosulfate is crucial for quenching the reaction and removing any excess bromine, which can otherwise lead to impurities in the final product.

Comprehensive Characterization of this compound

A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_spectrometry Spectrometric Analysis cluster_chromatography Purity Assessment NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) FTIR Fourier-Transform Infrared Spectroscopy (FTIR) MS Mass Spectrometry (MS) HPLC High-Performance Liquid Chromatography (HPLC) Synthesized Compound Synthesized Compound Synthesized Compound->NMR Structural Elucidation Synthesized Compound->FTIR Functional Group Identification Synthesized Compound->MS Molecular Weight Confirmation Synthesized Compound->HPLC Purity Determination

Caption: A typical workflow for the characterization of the synthesized compound.

Expected Analytical Data

The following table summarizes the expected analytical data for this compound.

Analytical Technique Expected Results
¹H NMR A singlet in the aromatic region corresponding to the proton at the C6 position of the pyrrole ring. A broad singlet corresponding to the N-H proton of the pyrrole.
¹³C NMR Signals corresponding to the carbon atoms of the pyrrolo[2,3-d]pyrimidine core. The number of signals will be consistent with the molecular symmetry.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of C₆H₂BrCl₂N₃ (265.86 g/mol ). The isotopic pattern will be characteristic of a compound containing one bromine and two chlorine atoms.
FTIR Characteristic absorption bands for N-H stretching, C=N stretching, and C-Cl and C-Br stretching vibrations.
HPLC A single major peak indicating high purity of the compound.
Detailed Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: A sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆). The spectrum is recorded on a 400 MHz or higher NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • ¹³C NMR: The ¹³C NMR spectrum is also recorded in a deuterated solvent. This provides information about the carbon framework of the molecule.

Mass Spectrometry (MS):

  • A suitable mass spectrometry technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • The FTIR spectrum is typically recorded using a KBr pellet or as a thin film. This technique is useful for identifying the presence of key functional groups in the molecule.

High-Performance Liquid Chromatography (HPLC):

  • The purity of the synthesized compound is assessed by HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). The chromatogram should show a single major peak, with the purity typically expressed as a percentage of the total peak area.

Applications in Drug Discovery

This compound is a versatile intermediate with significant potential in the development of new therapeutic agents. Its utility stems from the ability to selectively modify the chloro and bromo substituents, allowing for the creation of a diverse range of analogues. This compound and its derivatives are of particular interest in the following areas:

  • Oncology: The pyrrolo[2,3-d]pyrimidine scaffold is a key component of several approved and investigational kinase inhibitors used in cancer therapy.[4]

  • Antiviral Agents: This heterocyclic system has also been explored for the development of antiviral drugs.[4]

  • Anti-inflammatory and Immunomodulatory Agents: The structural similarity to purines makes these compounds potential modulators of various enzymes and receptors involved in inflammatory and immune responses.

Conclusion

The synthesis and characterization of this compound represent a critical step in the drug discovery process. The synthetic route outlined in this guide is robust and scalable, while the comprehensive characterization workflow ensures the quality and integrity of this key building block. The strategic use of this intermediate will undoubtedly continue to fuel the discovery of novel and effective therapeutic agents across a spectrum of diseases.

References

  • Optional. 5-BROMO-4-CHLORO-7H-PYRROLO-[2,3-D]-PYRIMIDINE - Optional[13C NMR]. [Link]

  • PubChemLite. 5-bromo-4-chloro-7h-pyrrolo[2,3-d]pyrimidine. [Link]

  • PubChem. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Google Patents. Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

  • Limelight - Spectrum Viewer. [Link]

Sources

1H NMR and 13C NMR data for 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Introduction

This compound (CAS No: 900789-14-2) is a halogenated heterocyclic compound belonging to the 7-deazapurine class of molecules.[1] Its scaffold is a critical building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of targeted therapeutic agents, particularly in oncology research.[2] The precise substitution pattern of three halogen atoms on the pyrrolopyrimidine core imparts unique reactivity and biological activity, making unambiguous structural confirmation paramount for drug development professionals.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation of such organic molecules in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and data from closely related analogues. We will dissect the expected spectral features, explain the underlying chemical principles, and provide a robust experimental protocol for acquiring high-quality data.

Molecular Structure and Spectroscopic Rationale

To interpret the NMR spectra, a clear understanding of the molecular structure and the electronic environment of each atom is essential. The pyrrolo[2,3-d]pyrimidine core consists of a pyrimidine ring fused to a pyrrole ring. In the target molecule, the pyrimidine ring is substituted with two electron-withdrawing chlorine atoms at positions 2 and 4, while the pyrrole ring is substituted with an electron-withdrawing bromine atom at position 5.

The structural features lead to the following expectations for its NMR spectra:

  • ¹H NMR: Two signals are anticipated in a 1:1 ratio. One from the proton on the pyrrole nitrogen (N7-H) and one from the proton on the pyrrole carbon (C6-H).

  • ¹³C NMR: Six distinct signals are expected, corresponding to the six carbon atoms in the heterocyclic core.

Caption: Molecular structure with IUPAC numbering for NMR assignments.

¹H NMR Spectral Analysis: Probing the Proton Environment

The ¹H NMR spectrum provides the most direct count of non-equivalent protons and information about their local electronic environment. For this molecule, two key signals are predicted, typically using DMSO-d₆ as a solvent due to the compound's polarity and the need to observe the exchangeable N-H proton.

  • N7-H Proton (δ ≈ 13.0-14.0 ppm, broad singlet): The proton attached to the pyrrole nitrogen (N7) is acidic. Its resonance is expected to be significantly downfield, appearing as a broad singlet due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential solvent exchange. In the closely related analogue, 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, this proton appears at δ 12.97 ppm.[3] The additional chlorine at C2 is unlikely to dramatically shift this value, which is characteristic of N-H protons in this heterocyclic system.

  • C6-H Proton (δ ≈ 8.0-8.2 ppm, singlet): This is the sole proton attached to the carbon framework. Its signal is expected in the aromatic region. The cumulative electron-withdrawing effect of the two chlorine atoms, the bromine atom, and the pyrimidine ring deshields this proton, shifting it downfield. For comparison, the C6-H in 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine resonates at δ 7.95 ppm.[3] The addition of a second chloro group at C2 exerts a further, albeit modest, deshielding influence, pushing the signal slightly further downfield. As there are no adjacent protons, this signal will appear as a sharp singlet.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals six distinct signals, one for each carbon atom in the bicyclic core. The chemical shifts are highly sensitive to the electronic effects of the neighboring halogen and nitrogen atoms.

  • C2 & C4 (δ ≈ 150-160 ppm): These two carbons are directly bonded to highly electronegative chlorine atoms within the electron-deficient pyrimidine ring. This environment causes significant deshielding, pushing their resonances to the furthest downfield region of the spectrum.

  • C7a (δ ≈ 150 ppm): This quaternary carbon is at the junction of the two rings and is bonded to two nitrogen atoms, resulting in a strong downfield shift.

  • C5a (δ ≈ 115-120 ppm): This second bridgehead quaternary carbon is adjacent to the brominated carbon and the C6-H carbon. Its chemical shift is less deshielded compared to C7a.

  • C6 (δ ≈ 130-133 ppm): This is the only protonated carbon in the aromatic system. Its chemical shift is influenced by the adjacent bromine and the overall aromatic system. Its identity can be unequivocally confirmed with a DEPT-135 or HSQC experiment, which would show a positive correlation.

  • C5 (δ ≈ 98-102 ppm): The carbon atom bonded to bromine experiences a characteristic upfield shift relative to other aromatic carbons due to the "heavy atom effect," while still being downfield from unsubstituted carbons. This resonance is often found in the δ 95-120 ppm range for brominated sp² carbons.

Summary of Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in DMSO-d₆.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.5 Broad Singlet 1H N7-H

| ~8.1 | Singlet | 1H | C6-H |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm) Assignment
~155 C2/C4
~153 C2/C4
~151 C7a
~132 C6
~118 C5a

| ~100 | C5 |

Experimental Protocol for NMR Data Acquisition

This section provides a validated, step-by-step methodology for acquiring high-fidelity ¹H and ¹³C NMR spectra.[4]

1. Sample Preparation

  • For ¹H NMR: Accurately weigh 5-10 mg of this compound into a clean, dry vial. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • For ¹³C NMR: A higher concentration is required to obtain a good signal-to-noise ratio in a reasonable time. Accurately weigh 20-30 mg of the compound into a vial and dissolve in 0.7 mL of DMSO-d₆.

  • Procedure:

    • Ensure the sample is fully dissolved by gentle vortexing or agitation.

    • Transfer the clear solution into a 5 mm NMR tube using a Pasteur pipette. If any particulates are visible, filter the solution through a small plug of glass wool placed inside the pipette.

    • Cap the NMR tube securely to prevent moisture absorption by the solvent.

2. NMR Spectrometer Parameters (400 MHz Spectrometer)

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16-64 scans.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Spectral Width (SW): 0-16 ppm.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

    • Number of Scans (NS): 1024-4096 scans, depending on concentration.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): 0-180 ppm.

    • Temperature: 298 K (25 °C).

G cluster_workflow NMR Data Acquisition Workflow prep 1. Sample Preparation - Weigh 20-30 mg of compound - Dissolve in 0.7 mL DMSO-d6 - Transfer to 5mm NMR Tube instrument 2. Instrument Setup - Insert sample - Lock & Shim prep->instrument h1_acq 3. Acquire ¹H Spectrum - NS=64, D1=2s instrument->h1_acq c13_acq 4. Acquire ¹³C Spectrum - NS=2048, D1=2s h1_acq->c13_acq process 5. Data Processing - Fourier Transform - Phase & Baseline Correction - Integration & Peak Picking c13_acq->process

Caption: A streamlined workflow for NMR sample preparation and data acquisition.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a combination of ¹H and ¹³C NMR spectroscopy. The ¹H spectrum is characterized by two distinct singlets: a downfield broad signal for the N-H proton and a sharp aromatic signal for the C6-H proton. The ¹³C spectrum complements this by displaying six unique resonances, with the halogenated carbons appearing significantly downfield. This detailed spectral guide provides researchers and drug development professionals with the necessary framework to interpret their analytical data, ensuring the identity and purity of this vital synthetic intermediate.

References

  • Al-Hourani, B. J., Al-Awaida, W., Matalkah, F. A., Al-Qaisi, J., & Al-Masoudi, N. A. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 1234. [Link]

  • Khaled, M. H. (Year not available). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry. [Link]

  • Lee, H., et al. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry, 224, 113702. [Link]

  • SpectraBase. (n.d.). 5-BROMO-4-CHLORO-7H-PYRROLO-[2,3-D]-PYRIMIDINE. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

Sources

Mass spectrometry analysis of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Introduction

This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and life sciences sectors. Its core structure, the 7-deazapurine (or pyrrolo[2,3-d]pyrimidine) scaffold, is a crucial building block in medicinal chemistry, mimicking natural purine bases to interact with a wide array of biological targets.[1][2] This scaffold is integral to the development of novel therapeutics, including kinase inhibitors and antiviral agents.[3][4][5]

Accurate structural confirmation and quantification of this molecule are paramount in drug discovery and development pipelines. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the mass spectrometric analysis of this compound. It moves beyond procedural steps to explain the causality behind experimental choices, focusing on leveraging the molecule's unique chemical nature to build a self-validating analytical system.

Section 1: Foundational Characteristics and Isotopic Signature

A robust mass spectrometry analysis begins with a fundamental understanding of the analyte's properties. The presence of three halogen atoms—one bromine and two chlorine—is the most defining feature of this molecule, creating a distinct and readily verifiable isotopic signature.

PropertyValueSource
Chemical Name This compound
Molecular Formula C₆H₂BrCl₂N₃[6]
Molecular Weight 266.91 g/mol (monoisotopic mass: 264.8810 u)[1][6]
CAS Number 900789-14-2
The Power of the Isotopic Cluster

The key to unambiguous identification lies in the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) isotopes. The combination of one bromine and two chlorine atoms produces a characteristic pattern of five major peaks (M, M+2, M+4, M+6, M+8) in the mass spectrum for the molecular ion and any fragments retaining these halogens. This pattern serves as a high-fidelity fingerprint.

Below is the theoretically predicted isotopic distribution for the protonated molecular ion, [M+H]⁺.

IonTheoretical m/zRelative Intensity (%)Isotopic Composition
[M+H]⁺265.888876.5C₆H₃⁷⁹Br³⁵Cl₂N₃⁺
[M+2+H]⁺267.8859100.0C₆H₃⁸¹Br³⁵Cl₂N₃⁺ / C₆H₃⁷⁹Br³⁵Cl³⁷ClN₃⁺
[M+4+H]⁺269.882948.8C₆H₃⁸¹Br³⁵Cl³⁷ClN₃⁺ / C₆H₃⁷⁹Br³⁷Cl₂N₃⁺
[M+6+H]⁺271.880010.5C₆H₃⁸¹Br³⁷Cl₂N₃⁺
[M+8+H]⁺273.87700.8(Negligible)

Observing this specific cluster of peaks with the correct m/z spacing and relative intensities is a primary, self-validating confirmation of the compound's elemental composition.

cluster_0 Isotopic Contributions cluster_1 Resulting Mass Spectrum Br 1 Bromine Atom (⁷⁹Br / ⁸¹Br) MS_Peak Characteristic Isotopic Cluster (M, M+2, M+4, M+6) Br->MS_Peak +2 Da separation Cl 2 Chlorine Atoms (³⁵Cl / ³⁷Cl) Cl->MS_Peak +2 / +4 Da separation

Caption: Isotopic contributions to the final mass spectrum cluster.

Section 2: Methodological Approach: LC-MS/MS Dominance

For a polar, heterocyclic compound like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior analytical choice over Gas Chromatography-Mass Spectrometry (GC-MS).

  • Rationale for LC-MS: The pyrrolo[2,3-d]pyrimidine core is rich in nitrogen atoms, making it amenable to soft ionization techniques like Electrospray Ionization (ESI). ESI allows for the gentle ionization of the molecule in solution, preserving the molecular ion for initial detection (MS1) and subsequent fragmentation (MS/MS). This is critical for confirming the molecular weight before elucidating the structure. ESI is a well-established technique for analyzing 7-azaindole and related derivatives.[7]

  • Challenges with GC-MS: This technique requires the analyte to be volatile and thermally stable. The solid nature of the compound and its relatively complex structure pose potential risks of degradation in the hot GC inlet, which could lead to inaccurate results. While the hard ionization of Electron Ionization (EI) used in GC-MS provides rich fragmentation data, it often obliterates the molecular ion, making initial identification difficult.[8]

Analyte Analyte in Solution LC Liquid Chromatography (Separation) Analyte->LC Injection ESI Electrospray Ionization (Soft Ionization) LC->ESI Elution MS1 MS1 Analyzer (Quadrupole 1) (Isolate [M+H]⁺ Cluster) ESI->MS1 Ion Transfer CID Collision Cell (q2) (Fragmentation) MS1->CID Precursor Ion Selection MS2 MS2 Analyzer (Quadrupole 3) (Detect Fragment Ions) CID->MS2 Fragment Ion Transfer Detector Detector (Data Acquisition) MS2->Detector Parent [M+H]⁺ m/z 267.9 Frag1 [M+H-HCl]⁺ m/z 231.9 Parent->Frag1 -HCl Frag2 [M+H-HBr]⁺ m/z 187.9 Parent->Frag2 -HBr Frag3 [M+H-Cl•]⁺ m/z 232.9 Parent->Frag3 -Cl• Frag4 [M+H-HBr-HCl]⁺ m/z 152.0 Frag2->Frag4 -HCl Frag5 [M+H-HBr-HCl-HCN]⁺ m/z 125.0 Frag4->Frag5 -HCN

Sources

Unveiling the Molecular Architecture: A Technical Guide to the X-ray Crystal Structure of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the determination of the X-ray crystal structure of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, crystallization, and structural analysis of this pivotal heterocyclic compound. The methodologies are presented with a rationale behind the experimental choices, ensuring a deep understanding of the process.

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry.[1][2][3][4][5][6] Its derivatives are known to function as potent kinase inhibitors, making them valuable candidates for the development of targeted cancer therapies.[1][2][3][7] The title compound, with its specific halogenation pattern, offers multiple points for synthetic elaboration, making its precise three-dimensional structure of significant interest for rational drug design.

Synthesis and Crystallization: From Precursor to High-Quality Single Crystals

The journey to elucidating the crystal structure begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis is approached in a two-step process starting from the commercially available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This precursor is a key intermediate in the synthesis of various pharmaceuticals, including tofacitinib.[8]

Step 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Several methods exist for the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[8][9][10][11] A common and effective route starts from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, which is then chlorinated.

Experimental Protocol: Chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol [9]

  • To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1 equivalent) in toluene, slowly add phosphorus oxychloride (POCl₃, 3 equivalents) at room temperature.

  • Warm the reaction mixture to 70°C.

  • Add N,N-diisopropylethylamine (DIPEA, 2 equivalents) dropwise over a period of 2.5 hours, maintaining the temperature at 70°C.

  • After the addition is complete, raise the temperature to 106°C and continue stirring for 16 hours.

  • Cool the mixture to room temperature and carefully pour it into a mixture of water and ethyl acetate.

  • Stir the biphasic mixture overnight.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Bromination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

The second step involves the electrophilic bromination of the pyrrole ring at the C5 position. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation.

Experimental Protocol: Bromination with N-Bromosuccinimide

  • Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.1 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Diagram of the Synthetic Pathway

Synthesis A 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol B 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine A->B POCl3, DIPEA, Toluene, 106°C C This compound B->C NBS, DMF, 0°C to rt

Caption: Synthetic route to this compound.

Crystallization

The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[12] For small organic molecules like this compound, several techniques can be employed.[13][14][15][16] Vapor diffusion is a highly effective method that allows for the slow and controlled growth of crystals.

Experimental Protocol: Crystallization by Vapor Diffusion

  • Solvent Selection: Identify a "good" solvent in which the compound is readily soluble (e.g., acetone, ethyl acetate) and an "anti-solvent" in which the compound is poorly soluble but miscible with the good solvent (e.g., hexane, heptane).

  • Preparation: Prepare a concentrated solution of the purified compound in the "good" solvent in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed jar containing a reservoir of the "anti-solvent".

  • Diffusion: Over time, the vapor of the more volatile anti-solvent will slowly diffuse into the solution of the compound.

  • Crystallization: This gradual increase in the concentration of the anti-solvent reduces the solubility of the compound, leading to slow nucleation and the growth of well-ordered crystals.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and mount them for X-ray diffraction analysis.

Diagram of the Crystallization Workflow

Crystallization cluster_prep Preparation cluster_setup Vapor Diffusion Setup cluster_growth Crystal Growth cluster_analysis Analysis A Dissolve compound in 'good' solvent B Place vial in sealed jar with 'anti-solvent' A->B C Slow diffusion of anti-solvent B->C D Nucleation and crystal growth C->D E Harvest and mount single crystal D->E

Caption: Workflow for crystallization by the vapor diffusion method.

X-ray Diffraction Analysis: Deciphering the Molecular Structure

The process of determining the crystal structure from a single crystal involves several key steps, from data collection to structure solution and refinement.[12][17]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[12] To minimize thermal motion of the atoms and improve data quality, the crystal is typically cooled to a low temperature (e.g., 100 K). The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[18][19]

Data Processing

The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[20][21] This involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for Lorentz and polarization effects).

Structure Solution and Refinement

The "phase problem" is a central challenge in X-ray crystallography, as the phases of the diffracted X-rays cannot be directly measured.[22] For small molecules, direct methods are typically used to obtain initial phase estimates.[12] This allows for the calculation of an initial electron density map, from which a preliminary model of the molecule can be built.

This initial model is then refined using a least-squares method, where the atomic positions, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[17][22][23]

Diagram of the X-ray Crystallography Workflow

XrayWorkflow A Single Crystal Selection and Mounting B X-ray Diffraction Data Collection A->B C Data Processing (Indexing, Integration, Scaling) B->C D Structure Solution (Direct Methods) C->D E Model Building and Refinement D->E F Final Crystal Structure E->F

Caption: The workflow of single-crystal X-ray diffraction analysis.

Hypothetical Crystal Structure of this compound

As of the writing of this guide, a dedicated publication detailing the crystal structure of this compound is not available in the Cambridge Crystallographic Data Centre (CCDC) database.[24][25] Therefore, the following crystallographic data is presented as a scientifically plausible and representative example to illustrate the expected outcome of such an analysis.

Parameter Value
Chemical FormulaC₆H₂BrCl₂N₃
Formula Weight266.91
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.532(1)
b (Å)10.215(2)
c (Å)11.478(2)
α (°)90
β (°)109.85(1)
γ (°)90
Volume (ų)939.8(3)
Z4
Calculated Density (g/cm³)1.889
Absorption Coefficient (mm⁻¹)6.45
F(000)512
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Reflections Collected8654
Independent Reflections2148 [R(int) = 0.035]
Final R indices [I > 2σ(I)]R₁ = 0.038, wR₂ = 0.095
R indices (all data)R₁ = 0.049, wR₂ = 0.102
Goodness-of-fit on F²1.05
Discussion of the Molecular Structure

The crystal structure would be expected to reveal a planar pyrrolo[2,3-d]pyrimidine core. The bromine and chlorine substituents would lie in the plane of the fused ring system. In the solid state, intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group and the pyrimidine nitrogen atoms, would likely play a significant role in the crystal packing. These interactions would create a well-defined three-dimensional network. The precise bond lengths and angles would provide valuable information for understanding the electronic effects of the halogen substituents on the heterocyclic system.

Diagram of the Molecular Structure

Caption: Molecular structure of this compound.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the X-ray crystal structure of this compound. While a published structure is not yet available, the detailed methodologies for synthesis, crystallization, and X-ray analysis provided herein serve as a robust framework for such an investigation. The elucidation of this structure would provide invaluable insights for medicinal chemists, enabling the structure-based design of novel therapeutics targeting a range of diseases.

References

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. (2024). Bioorganic Chemistry, 153, 107867. Retrieved January 1, 2026, from [Link]

  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science, 31(36), 5918-5936. Retrieved January 1, 2026, from [Link]

  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(19), 2059-2085. Retrieved January 1, 2026, from [Link]

  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Semantic Scholar. Retrieved January 1, 2026, from [Link]

  • Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. (2022). Patsnap Eureka. Retrieved January 1, 2026, from [Link]

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  • Pohl, R., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1094-1127. Retrieved January 1, 2026, from [Link]

  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Retrieved January 1, 2026, from [Link]

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  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Retrieved January 1, 2026, from [Link]

  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. (n.d.). Google Patents.
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  • Liang, T., et al. (2023). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Bentham Science Publishers. Retrieved January 1, 2026, from [Link]

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  • Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 895–905. Retrieved January 1, 2026, from [Link]

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  • Protein XRD Protocols - X-ray Diffraction Data Processing. (n.d.). Google Sites.
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An In-depth Technical Guide to 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will move beyond a simple recitation of facts to explore the rationale behind its synthetic utility, its specific physicochemical characteristics, and its strategic role as a versatile scaffold, particularly in the development of targeted kinase inhibitors.

Introduction: The Strategic Value of a Privileged Scaffold

This compound belongs to the 7-deazapurine class of heterocyclic compounds. The core pyrrolo[2,3-d]pyrimidine structure is a bioisostere of adenine, the foundational purine of adenosine triphosphate (ATP).[1] This structural mimicry is the cornerstone of its value; it allows molecules built upon this scaffold to competitively bind to the ATP-binding sites of a vast array of protein kinases.[1] Aberrant kinase activity is a known driver of numerous pathologies, most notably cancer, making this scaffold a "privileged" starting point for inhibitor design.[2]

The specific tri-halogenation of this particular derivative is not accidental; it is a deliberate design choice that endows the molecule with three distinct and chemically addressable reactive sites. The chlorine atoms at the C2 and C4 positions and the bromine atom at the C5 position serve as versatile handles for subsequent functionalization, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3][4]

Molecular Structure and Physicochemical Properties

A precise understanding of the compound's fundamental properties is critical for its effective use in synthesis, including reaction setup, purification, and storage.

Chemical Structure:

Caption: Chemical structure of this compound.

The quantitative properties of this compound are summarized below. It is important to note that while some data points are directly reported for the target molecule, others are extrapolated from closely related analogs, such as 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the precursor 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which provide a reliable basis for experimental planning.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 900789-14-2[5]
Molecular Formula C₆H₂BrCl₂N₃[5]
Molecular Weight 266.91 g/mol [5]
Appearance Solid
Melting Point ~221-250 °C (based on related compounds)[6][7][8]
Solubility Slightly soluble in water; Soluble in DMSO, Ethyl Acetate, Methanol[6][7][8]
Storage Conditions Store at -20°C under an inert atmosphere, protected from light.

Spectroscopic Characterization (Expected)

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to be simple. A broad singlet resonance at a high chemical shift (typically >12 ppm) would be characteristic of the N7-H proton of the pyrrole ring. A second singlet, corresponding to the C6-H proton, would appear further upfield, likely in the 7.5-8.0 ppm region. The exact position is influenced by the electron-withdrawing effects of the adjacent halogens.

  • ¹³C NMR: The carbon spectrum will be more complex. One would expect to see six distinct signals corresponding to the six carbons of the heterocyclic core. The carbons directly attached to the electronegative chlorine (C2, C4) and bromine (C5) atoms will be significantly deshielded and appear at lower field. The remaining carbons of the pyrrole and pyrimidine rings will resonate at chemical shifts characteristic of aromatic and heteroaromatic systems.

  • Mass Spectrometry (MS): The mass spectrum will be highly characteristic due to the isotopic patterns of bromine and chlorine. The molecular ion peak (M+) will present a distinctive cluster of peaks resulting from the combination of the isotopes ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br. This isotopic signature provides an unambiguous confirmation of the elemental composition and is a critical quality control check. The expected exact mass is approximately 264.88 Da for the most abundant isotopes (²x³⁵Cl, ¹x⁷⁹Br).

Chemical Reactivity and Synthesis

The utility of this compound lies in the differential reactivity of its halogen substituents. The chlorine atoms at C2 and C4 are susceptible to nucleophilic aromatic substitution (SₙAr), while the bromine at C5 is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This orthogonality is a synthetic chemist's asset, allowing for sequential and site-selective introduction of different functional groups.

Workflow: Synthesis of this compound

The most direct and industrially relevant synthesis involves the electrophilic bromination of the readily available precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[7][8]

Caption: Synthetic workflow for the bromination of the dichloro-precursor.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the bromination of related pyrrolopyrimidine systems.[7] The causality behind each step is explained to ensure a self-validating and reproducible process.

  • Vessel Preparation: A multi-neck round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Rationale: An inert atmosphere (nitrogen or argon) is crucial to prevent side reactions with atmospheric moisture and oxygen, ensuring a clean reaction profile.

  • Precursor Dissolution: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) is charged into the flask and dissolved in a suitable solvent like chloroform or dichloromethane.[7] Rationale: Complete dissolution ensures a homogeneous reaction, leading to more predictable kinetics and higher yields.

  • Reagent Addition: N-bromosuccinimide (NBS, 1.0-1.1 eq) is added to the solution. The addition may be done portion-wise to control any initial exotherm. Rationale: NBS is an effective and easy-to-handle source of electrophilic bromine. Using a slight excess ensures complete conversion of the starting material.

  • Reaction: The mixture is heated to reflux (approx. 60°C for chloroform) and stirred for 1-3 hours. Reaction progress should be monitored by a suitable analytical technique (TLC or LC-MS). Rationale: Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur at the electron-rich C5 position of the pyrrole ring. Monitoring prevents over-running the reaction and the formation of potential impurities.

  • Workup: After the reaction is complete (as determined by the consumption of the starting material), the mixture is cooled to room temperature. The resulting precipitate is the desired product. Rationale: The product is typically less soluble in the reaction solvent than the starting material, especially upon cooling, allowing for simple isolation by filtration.

  • Purification: The precipitate is collected by vacuum filtration, washed with a small amount of cold solvent to remove residual impurities, and then dried under reduced pressure to yield the final product. Rationale: This solid-state isolation often yields a product of high purity, potentially obviating the need for more complex purification methods like column chromatography.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary application of this compound is as an intermediate in the synthesis of potent and selective kinase inhibitors.[1][4] The 7-deazapurine core acts as the foundational "hinge-binder," forming key hydrogen bonds within the ATP-binding pocket of the target kinase, while the substituents introduced at the C2, C4, and C5 positions project into different regions of the active site to confer potency and selectivity.

cluster_0 Synthetic Pathway cluster_1 Target Interaction A 5-Bromo-2,4-dichloro- 7H-pyrrolo[2,3-d]pyrimidine B Step 1: SₙAr at C4 (e.g., add amine R¹) A->B C Step 2: Suzuki Coupling at C5 (e.g., add aryl R²) B->C D Step 3: SₙAr at C2 (e.g., add amine R³) C->D E Final Kinase Inhibitor (API) D->E F Kinase ATP Binding Pocket E->F Binds & Inhibits

Caption: Role as a building block leading to a final kinase inhibitor API.

This sequential functionalization allows for the creation of large libraries of compounds for screening. For example, a primary amine can be installed at the C4 position via SₙAr, followed by a Suzuki coupling to introduce an aryl group at the C5 position, and a final SₙAr at the C2 position. This systematic approach is fundamental to modern structure-activity relationship (SAR) studies aimed at developing next-generation targeted therapies.[2]

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

  • Hazard Statements: The compound is classified with hazards H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Precautionary Measures: Handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to rational drug design. Its value is derived from the convergence of a biologically relevant core scaffold with strategically placed, orthogonally reactive functional groups. This combination provides chemists and drug development professionals with a powerful and versatile platform for the efficient synthesis and optimization of novel therapeutics, particularly in the highly competitive and impactful field of kinase inhibition. A thorough understanding of its properties, reactivity, and handling is essential for unlocking its full potential in the laboratory and beyond.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-BROMO-4-CHLORO-7H-PYRROLO-[2,3-D]-PYRIMIDINE. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Mahmody, A. M., et al. (2024).
  • Thakur, A., Ghorui, S., Maurya, S. K., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 23(15), 4534-4541.
  • El-Damasy, A. K., Lee, J. A., Seo, S. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. International Journal of Molecular Sciences, 24(23), 16739.
  • Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Thakur, A., Ghorui, S., Maurya, S. K., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 23(15), 4534-4541.
  • ResearchGate. (n.d.). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Retrieved from [Link]

  • Amfinecom. (2024). The Role of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis. Retrieved from [Link]

  • Manetti, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1693-1721.
  • Google Patents. (2010). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10174-10191.
  • ResearchGate. (n.d.). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Amfinecom. (2024). The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis of New 2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidines via the Taylor Ring Transformation/Ring Annulation. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Balasubramanian, N., et al. (2019). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 180, 563-583.

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Navigating the Solubility Landscape of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic. Among these properties, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. This technical guide provides an in-depth exploration of the solubility of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge, theoretical framework, and practical methodologies to confidently assess and leverage its solubility characteristics.

Unveiling the Molecule: Structure and Physicochemical Properties

This compound is a halogenated pyrrolopyrimidine derivative with the molecular formula C₆H₂BrCl₂N₃ and a molecular weight of approximately 266.91 g/mol .[1] Its structure, featuring a fused pyrrole and pyrimidine ring system, is a common scaffold in the design of kinase inhibitors and other targeted therapies. The presence of two chlorine atoms and a bromine atom significantly influences its electronic distribution and intermolecular interactions, rendering it a relatively nonpolar and hydrophobic molecule.

Table 1: Physicochemical Properties of this compound and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Known Solubility Information
This compoundC₆H₂BrCl₂N₃266.91[1]Data not publicly available.
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineC₆H₃Cl₂N₃188.01Soluble in DMSO, ethyl acetate, and methanol; slightly soluble in water.[2]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineC₆H₄ClN₃153.57Soluble in organic solvents such as DMSO, DMF, and ethanol; sparingly soluble in water.[3]
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidineC₆H₃BrClN₃232.47Slightly soluble in water.[4][5]

The structural similarity to its analogs suggests that this compound will exhibit limited solubility in aqueous media and greater solubility in polar aprotic and some polar protic organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility behavior.[6]

The Science of Dissolution: Theoretical Considerations

The process of dissolving a solid solute, such as this compound, in a liquid solvent involves the disruption of two sets of intermolecular forces: those holding the solute molecules together in the crystal lattice (solute-solute interactions) and those between the solvent molecules (solvent-solvent interactions). This is followed by the formation of new interactions between the solute and solvent molecules (solute-solvent interactions).

The overall free energy change of this process determines the solubility. For dissolution to be favorable, the energy released from the formation of solute-solvent bonds must be comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions.

For this compound, its halogenated and heterocyclic nature dictates the types of intermolecular forces at play. These include:

  • Van der Waals forces: These are the primary forces of attraction between the nonpolar regions of the molecule.

  • Dipole-dipole interactions: The electronegative nitrogen, chlorine, and bromine atoms create permanent dipoles, leading to these interactions.

  • Hydrogen bonding: The pyrrole nitrogen contains a hydrogen atom capable of acting as a hydrogen bond donor. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.

The choice of solvent is therefore critical. Solvents that can effectively engage in these types of interactions with the solute are more likely to be effective at dissolving it.

G cluster_solute Solute-Solute Interactions (Crystal Lattice) cluster_solvent Solvent-Solvent Interactions cluster_solution Solute-Solvent Interactions (Dissolution) 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine_1 Molecule 1 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine_2 Molecule 2 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine_1->5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine_2 Van der Waals Dipole-Dipole H-Bonding Solvated_Molecule Solvated Molecule 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine_1->Solvated_Molecule Overcoming Lattice Energy Solvent_1 Solvent 1 Solvent_2 Solvent 2 Solvent_1->Solvent_2 Solvent-Specific Interactions Solvent_Shell Solvent Shell Solvent_1->Solvent_Shell Cavity Formation Solvated_Molecule->Solvent_Shell Favorable Interactions

Figure 1: A conceptual diagram illustrating the energetic considerations in the dissolution process.

A Practical Approach: Determining Solubility Experimentally

Given the absence of readily available quantitative data, an experimental determination of the solubility of this compound in various organic solvents is essential. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.

Recommended Solvents for Screening

Based on the structural characteristics of the target compound and the known solubility of its analogs, the following organic solvents are recommended for an initial solubility screen:

  • Polar Aprotic Solvents:

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

    • Ethyl Acetate (EtOAc)

    • Acetone

  • Polar Protic Solvents:

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Isopropanol (IPA)

  • Nonpolar Solvents (for comparison):

    • Toluene

    • Heptane

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Materials and Equipment:

  • This compound (ensure purity)

  • Selected organic solvents (high purity, analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. This ensures that the concentration of the dissolved solid reaches a constant value.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

G A 1. Add Excess Solute to Solvent B 2. Equilibrate (e.g., 24-48h at 25°C) on Orbital Shaker A->B C 3. Allow Excess Solid to Settle B->C D 4. Withdraw and Filter Supernatant C->D E 5. Dilute Filtrate D->E F 6. Analyze by HPLC E->F G 7. Calculate Solubility from Calibration Curve F->G

Figure 2: A workflow diagram for the experimental determination of solubility using the shake-flask method.

Interpreting and Utilizing Solubility Data

The experimentally determined solubility data will provide a quantitative measure of the affinity of this compound for different organic solvents. This information is invaluable for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification (e.g., recrystallization).

  • Formulation Development: Identifying suitable solvent systems for preclinical and clinical formulations, including for in vitro and in vivo studies.

  • Analytical Method Development: Choosing appropriate diluents for sample preparation and analysis.

Safety and Handling Considerations

This compound is a chemical compound that should be handled with appropriate safety precautions. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance. Always consult the Safety Data Sheet (SDS) before handling. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

While a comprehensive public database of the solubility of this compound in organic solvents is not yet established, this guide provides the necessary theoretical foundation and practical experimental framework for researchers to confidently determine and utilize this critical physicochemical parameter. By understanding the interplay of molecular structure, intermolecular forces, and solvent properties, and by employing robust experimental techniques like the shake-flask method, scientists and drug development professionals can effectively navigate the solubility landscape of this promising compound, thereby accelerating its journey through the development pipeline.

References

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

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An In-depth Technical Guide to the Chemical Reactivity Profile of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a highly functionalized and versatile heterocyclic compound. Its structure, an analogue of purine known as a 7-deazapurine, serves as a privileged scaffold in medicinal chemistry.[1][2] The presence of three distinct halogen substituents at the C2, C4, and C5 positions, each with unique reactivity, makes this molecule a critical building block for the synthesis of complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics.[3][4][5] This guide provides an in-depth analysis of its chemical reactivity, focusing on nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and N-functionalization, offering field-proven insights and detailed protocols for researchers in drug discovery and development.

Introduction: The Strategic Value of a 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, where the nitrogen at position 7 is replaced by a carbon atom. This modification grants it the ability to mimic natural purine bases and interact with a wide array of biological targets while often improving metabolic stability and pharmacokinetic properties.[1] Derivatives of this scaffold are central to numerous approved drugs and clinical candidates, most notably in the field of oncology and autoimmune diseases.[3][4]

This compound (CAS 900789-14-2) is a strategically designed intermediate. The differential reactivity of its three halogen atoms allows for sequential and regioselective functionalization, providing a robust platform for generating diverse compound libraries. Understanding this reactivity profile is paramount for its effective utilization in multi-step synthetic campaigns.

Molecular Structure and General Reactivity Overview

The reactivity of the scaffold is governed by the interplay of its electronic and steric properties. The pyrimidine ring is electron-deficient, which activates the chlorine atoms at the C2 and C4 positions towards nucleophilic aromatic substitution (SNAr). The pyrrole ring, being more electron-rich, influences the overall electronics and provides a site for N-functionalization. The three halogen atoms present distinct opportunities for selective chemistry.

A general hierarchy of reactivity can be established:

  • C4-Cl: Most susceptible to nucleophilic aromatic substitution (SNAr).

  • C5-Br: Primarily reactive in palladium-catalyzed cross-coupling reactions due to the greater reactivity of C-Br bonds over C-Cl bonds in oxidative addition.[6][7]

  • C2-Cl: Less reactive than C4-Cl towards SNAr but can be displaced under more forcing conditions or functionalized via cross-coupling.

  • N7-H: The pyrrole nitrogen is acidic and can be readily deprotonated and functionalized, typically via alkylation or arylation.

Caption: Reactivity map of this compound.

Key Reaction Modalities

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring renders the C2 and C4 positions susceptible to nucleophilic attack. The C4-chloro substituent is generally more reactive than the C2-chloro substituent. This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4 position.

This differential reactivity allows for the selective introduction of nucleophiles. For instance, reaction with an amine at ambient or slightly elevated temperatures will typically result in substitution exclusively at the C4 position. Subsequent substitution at the C2 position requires more forcing conditions (higher temperatures or stronger nucleophiles).

Common Nucleophiles:

  • Primary and secondary amines

  • Alkoxides and phenoxides

  • Thiols and thiolates

Causality Behind Experimental Choices: The choice of solvent and base is critical. A polar aprotic solvent like DMF or DMSO is often used to facilitate the reaction. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is employed to neutralize the HCl generated during the reaction without competing with the primary nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo position is the primary site for palladium-catalyzed cross-coupling reactions. This is a direct consequence of the relative bond strengths and reactivity in the oxidative addition step of the catalytic cycle, which generally follows the order C-I > C-Br > C-OTf >> C-Cl.[7] This allows for the precise installation of carbon- or nitrogen-based substituents at the C5 position while leaving the C2 and C4 chloro groups intact for subsequent modifications.

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the C5-Br with an organoboron reagent.[7][8][9] This reaction is widely used to introduce aryl or heteroaryl moieties.

Expertise in Action: The selection of the palladium catalyst and ligand is crucial for achieving high yields. For heteroaryl halides, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield by influencing the transmetalation step.

Suzuki_Cycle Catalytic Cycle for Suzuki-Miyaura Coupling Start Pd(0)L2 Intermediate1 R-Pd(II)L2-Br Start->Intermediate1 Oxidative Addition OxAdd Oxidative Addition Intermediate2 R-Pd(II)L2-R' Intermediate1->Intermediate2 Transmetalation Transmetal Transmetalation Intermediate2->Start Reductive Elimination Product R-R' (Product) Intermediate2->Product RedElim Reductive Elimination Boronic R'-B(OH)2 + Base Boronic->Intermediate2 Halide R-Br (Substrate) Halide->Intermediate1

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

ParameterTypical ConditionPurpose
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Provides the active Pd(0) species.
Ligand PPh₃, XPhos, SPhosStabilizes the Pd center and facilitates the reaction steps.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reactants and facilitates heat transfer.
Temperature 80 - 120 °CProvides activation energy for the reaction.
Table 1: Typical conditions for Suzuki-Miyaura coupling of aryl bromides.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the C5-bromo position and a terminal alkyne.[10][11] This reaction is invaluable for introducing alkyne handles, which can be used for further transformations (e.g., click chemistry) or as part of the final molecular structure. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[10]

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[12][13] This reaction can be applied to both the C-Br and C-Cl positions of the scaffold. By carefully tuning the reaction conditions (catalyst, ligand, temperature), a degree of selectivity can be achieved. Generally, the C5-Br position will react under milder conditions than the C2/C4-Cl positions, allowing for sequential amination.[14][15]

N-Functionalization at the Pyrrole Nitrogen (N7)

The proton on the pyrrole nitrogen (N7) is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is nucleophilic and can react with various electrophiles, most commonly alkyl halides, to afford N7-substituted derivatives. This step is often performed early in a synthetic sequence to protect the N-H or to install a group that is critical for biological activity, as seen in many kinase inhibitors.

Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution at C4

Workflow_SNAr start Starting Material (this compound) step1 Dissolve in Solvent (e.g., IPA) Add Base (e.g., DIPEA) Add Nucleophile (e.g., Benzylamine) start->step1 step2 Heat Reaction Mixture (e.g., 80°C, 12h) Monitor by TLC/LC-MS step1->step2 step3 Work-up (Cool, Dilute, Extract) step2->step3 step4 Purification (Silica Gel Chromatography) step3->step4 end Final Product (C4-substituted derivative) step4->end

Caption: Experimental workflow for a typical SNAr reaction at the C4 position.

Methodology:

  • To a solution of this compound (1.0 eq) in isopropanol (IPA) is added a nucleophile (e.g., a primary amine, 1.1 eq).

  • A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq) is added to the mixture.

  • The reaction vessel is sealed and heated to 80-90 °C. The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield the C4-substituted product.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C5

Methodology:

  • In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).

  • Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude material via silica gel chromatography to obtain the C5-arylated product.

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined and predictable reactivity profile, characterized by the orthogonal reactivity of its three halogen substituents, provides a powerful toolkit for constructing complex, biologically active molecules. By leveraging selective nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, researchers can efficiently navigate synthetic pathways to novel chemical entities. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full synthetic potential of this versatile building block.

References

  • Taylor & Francis Online. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]

  • Seela, F., & Peng, X. (n.d.). Progress in 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine - Ribonucleoside Synthesis. Current Topics in Medicinal Chemistry, 6(9). Retrieved from [Link]

  • Seela, F. (2012). 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) 2′-Deoxyribonucleosides: Syntheses and Transformations. ChemInform, 43(23). Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2,3-Dideoxyribonucleosides. Retrieved from [Link]

  • PubMed. (2018). Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. Antiviral Research, 149, 95-105. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • The Chemistry of Innovation. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Theoremchem. (n.d.). The Role of 5-Bromo-2-Chloro-7H-Pyrrolo[2,3-D]Pyrimidine in Modern Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PubMed Central. (n.d.). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Retrieved from [Link]

  • PubMed Central. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved from [Link]

  • ResearchGate. (n.d.). Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. Retrieved from [Link]

  • Theoremchem. (n.d.). The Role of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • MDPI. (n.d.). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Retrieved from [Link]

  • DNAmod. (n.d.). 5-bromouracil. Retrieved from [Link]

  • Chemspace. (n.d.). 5-bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

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An In-Depth Technical Guide to the Key Intermediates in the Synthesis of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged core structure in modern medicinal chemistry. Its derivatives are integral to numerous clinically significant therapies, particularly as inhibitors of protein kinases. The compound 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine serves as a highly versatile building block for creating complex molecular architectures. The strategic placement of two distinct halogen atoms—chlorine and bromine—at specific positions provides orthogonal chemical handles for sequential, regioselective modifications.

This guide provides an in-depth examination of the synthetic pathway to this compound, focusing on the synthesis and rationale behind its critical intermediates. The narrative is structured to follow the logical progression of the synthesis, offering field-proven insights into the causality of experimental choices and providing robust, self-validating protocols for researchers in drug discovery and development.

The Strategic Synthesis Pathway

The construction of this compound is most efficiently achieved through a linear three-stage process. This approach begins with the formation of the foundational bicyclic pyrrolo[2,3-d]pyrimidine ring system, followed by a di-chlorination, and culminating in a regioselective bromination of the electron-rich pyrrole ring. Each step yields a crucial intermediate that is pivotal for the subsequent transformation.

Synthesis_Pathway cluster_0 Stage 1: Core Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Bromination 6-Aminouracil 6-Aminouracil Intermediate_1 7H-pyrrolo[2,3-d]pyrimidine- 2,4-dione 6-Aminouracil->Intermediate_1 Chloroacetaldehyde, NaHCO3 Intermediate_2 2,4-dichloro-7H-pyrrolo [2,3-d]pyrimidine Intermediate_1->Intermediate_2 POCl3, DIPEA Final_Product 5-Bromo-2,4-dichloro-7H-pyrrolo [2,3-d]pyrimidine Intermediate_2->Final_Product NBS, DMF

Caption: Synthetic route to the target compound.

Stage 1: Synthesis of the Core Intermediate: 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione

The foundational step in this synthesis is the construction of the bicyclic 7-deazapurine core. A robust and scalable method begins with the commercially available and inexpensive 6-aminouracil.

Causality Behind Experimental Choices: The reaction between 6-aminouracil and chloroacetaldehyde is a classic ring-closing condensation to form the fused pyrrole ring. The amino group at the C6 position of the uracil ring acts as the initial nucleophile, attacking the aldehyde carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization and dehydration. The use of a mild base like sodium bicarbonate (NaHCO₃) is critical; it serves as an acid scavenger, neutralizing the HCl generated during the reaction without promoting unwanted side reactions that a stronger base might induce. The reaction temperature is maintained at a moderate 60-65°C to ensure a sufficient reaction rate while minimizing thermal degradation of the product.

Experimental Protocol: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione
  • Reagent Preparation: In a dropping funnel, prepare a solution of 40% aqueous chloroacetaldehyde (1.85 equivalents) diluted with water.

  • Reaction Setup: To a reaction flask, add 6-aminouracil (1.0 equivalent), sodium bicarbonate (1.5 equivalents), and drinking water.

  • Reaction Execution: Stir the mixture and heat to 50-60°C. Add the chloroacetaldehyde solution dropwise to the heated suspension.

  • Reaction Progression: After the addition is complete, maintain the reaction temperature at 60-65°C and continue stirring for 1 hour, monitoring the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Adjust the pH to 3-4 with dilute hydrochloric acid to precipitate the product.

  • Purification: Filter the resulting solid, wash the filter cake thoroughly with drinking water, and dry under vacuum to obtain 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione as a solid.

Stage 2: The Key Dichoro Intermediate: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This intermediate is arguably the most critical in the sequence. The conversion of the 2,4-dione (which exists in tautomeric equilibrium with the 2,4-diol form) to the 2,4-dichloro derivative activates the pyrimidine ring for subsequent nucleophilic aromatic substitution reactions. This transformation dramatically increases the synthetic utility of the scaffold.

Causality Behind Experimental Choices: Phosphorus oxychloride (POCl₃) is the classic and highly effective reagent for converting hydroxyl groups on heterocyclic rings (like the enol form of the dione) into chlorides.[1] The mechanism involves the phosphorylation of the hydroxyl groups to create excellent leaving groups, which are subsequently displaced by chloride ions. The reaction is often performed in excess POCl₃, which can also act as the solvent. However, adding a high-boiling inert solvent like toluene is common. The addition of an organic base, such as N,N-diisopropylethylamine (DIPEA), is crucial for scavenging the HCl produced, driving the reaction to completion, and preventing potential acid-catalyzed side reactions.[2][3] The temperature is elevated (typically 70-90°C) to overcome the activation energy for the double chlorination. A careful aqueous work-up is paramount, as the 2,4-dichloro product can be hydrolyzed back to the starting material if exposed to water under acidic conditions.[2]

Experimental Protocol: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
  • Reaction Setup: In a reactor equipped with a mechanical stirrer and reflux condenser, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione (1.0 equivalent) and toluene.

  • Reagent Addition: Under stirring, slowly add phosphorus oxychloride (POCl₃, 3.0 equivalents).

  • Reaction Execution: Warm the reaction system to 70°C. Add N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) dropwise over a period of 2-3 hours to control the exothermic nature of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Adjust the pH of the aqueous mixture to 7-8 using a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to afford the crude product. Further purification can be achieved by silica gel column chromatography to yield pure 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Stage 3: Final Bromination: this compound

The final transformation is the regioselective bromination of the pyrrole ring. This step introduces the second orthogonal reactive site, completing the synthesis of the target building block.

Causality Behind Experimental Choices: The pyrrole ring is an electron-rich heterocycle and is highly susceptible to electrophilic aromatic substitution. The C5 position is the most nucleophilic and therefore the most reactive site for electrophiles. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[4][5] It is a convenient, solid source of electrophilic bromine (Br⁺) that is safer and easier to handle than liquid bromine.[6] The reaction is typically run in a polar aprotic solvent like N,N-dimethylformamide (DMF), which helps to solubilize the starting material and facilitate the reaction.[5] The reaction proceeds readily, often at room temperature, due to the high reactivity of the pyrrole ring.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in N,N-dimethylformamide (DMF) in a reaction flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise to the solution at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Pour the reaction mixture into ice water to precipitate the product.

  • Isolation and Purification: Stir the suspension for 30 minutes, then collect the solid by filtration. Wash the filter cake extensively with water to remove DMF and succinimide byproducts. Dry the solid under vacuum to yield this compound. The product is often of sufficient purity for subsequent steps, but can be recrystallized if necessary.

Summary of Key Intermediates

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
7H-pyrrolo[2,3-d]pyrimidine-2,4-dioneC₆H₅N₃O₂151.123680-71-5
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineC₆H₃Cl₂N₃188.0190213-66-4
This compoundC₆H₂BrCl₂N₃266.91900789-14-2

References

  • Taylor & Francis Online. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Available from: [Link]

  • PMC - NIH. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. Available from: [Link]

  • Semantic Scholar. Synthesis of 7-Unsubstituted 7H-Pyrrolo(2,3-d)pyrimidines. Available from: [Link]

  • Wikipedia. N-Bromosuccinimide. Available from: [Link]

  • Connect Journals. Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Available from: [Link]

  • N-Bromosuccinimide. (PDF) N-Bromosuccinimide. Available from: [Link]

  • Sci-Hub. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Available from: [Link]

  • Springer. Synthesis of 7-alkyl-4-amino-7H-pyrrolo-[2,3-d]pyrimidine-6-carboxylic acids. Available from: [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

  • Google Patents. Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]

  • PubChem. N-bromobutanimide. Available from: [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available from: [Link]

  • PMC - PubMed Central. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

  • Google Patents. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available from: [Link]

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The Strategic Emergence of a Core Fragment: A Technical Guide to the Discovery and History of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the history, discovery, and synthetic evolution of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. While not a therapeutic agent itself, its emergence as a critical building block, particularly in the synthesis of Janus kinase (JAK) inhibitors, underscores its importance in modern drug discovery. This document provides a comprehensive overview of the chemical lineage of halogenated pyrrolo[2,3-d]pyrimidines, detailed synthetic protocols for this compound and its key precursor, and a discussion of its strategic utility in the development of targeted therapies.

Historical Context: The Rise of Pyrrolo[2,3-d]pyrimidines in Kinase Inhibition

The story of this compound is intrinsically linked to the broader narrative of kinase inhibitors in oncology and immunology. The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, mimics the natural purine core of adenosine triphosphate (ATP), the ubiquitous energy currency of the cell and the substrate for kinases. This structural similarity allows pyrrolo[2,3-d]pyrimidine derivatives to function as competitive inhibitors at the ATP-binding site of various kinases, thereby modulating their activity.[1][2]

The early 21st century saw a surge in the development of small-molecule kinase inhibitors as targeted cancer therapies.[1] Researchers actively explored various heterocyclic scaffolds to achieve potency and selectivity against specific kinase targets. The pyrrolo[2,3-d]pyrimidine core emerged as a privileged scaffold due to its synthetic tractability and its ability to form key hydrogen bonding interactions within the kinase ATP-binding pocket.[2] This led to the development of numerous kinase inhibitors based on this core structure for a range of therapeutic areas.[3][4][5]

The strategic importance of halogenated intermediates became increasingly apparent during this period. Halogen atoms, particularly chlorine and bromine, serve as versatile synthetic handles, allowing for the introduction of diverse functionalities through cross-coupling reactions and nucleophilic substitutions. This modular approach is central to the construction of large compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

While a singular "discovery" paper for this compound is not readily identifiable in the literature, its emergence can be traced through the patent and medicinal chemistry literature focused on the development of specific kinase inhibitors. Its utility became particularly prominent with the development of Tofacitinib, a JAK inhibitor approved for the treatment of rheumatoid arthritis.[6] The synthetic routes to Tofacitinib and other related kinase inhibitors frequently feature this compound or its immediate precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, as key intermediates.[6][7]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound and its key precursor is essential for their effective use in synthesis.

Table 1: Physicochemical Properties

PropertyThis compound2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
CAS Number 900789-14-2[8]90213-66-4[9][10]
Molecular Formula C₆H₂BrCl₂N₃[8]C₆H₃Cl₂N₃[9][10]
Molecular Weight 266.91 g/mol [8]188.01 g/mol [10]
Appearance SolidOff-white to light yellow solid[9]
Melting Point 221-225 °C[11]Not reported
Solubility Slightly soluble in water[11][12]Soluble in organic solvents (DMSO, DMF, ethanol)[13]
Storage Keep in dark place, inert atmosphere, store in freezer, under -20°CStore at 0-8 °C[9]

Table 2: Spectroscopic Data

Data TypeThis compound2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
¹H NMR Data not available in detail in searched literature. A spectrum is available for a related compound, 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[14]A spectrum is available for a related compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.[15]
¹³C NMR A spectrum is available for a related compound, 5-Bromo-4-chloro-7H-pyrrolo-[2,3-d]-pyrimidine.[16]Data not available in detail in searched literature.
Mass Spec (m/z) Data not available in detail in searched literature.A related methylated compound shows [M+H]⁺ at 202.[7]

Note: Detailed, independently verified spectroscopic data for these specific compounds is not consistently available in the public domain. Researchers should obtain and verify this data experimentally.

Synthesis and Methodologies

The synthesis of this compound is typically achieved through the bromination of its precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The synthesis of this precursor is therefore a critical first stage.

Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Several synthetic routes to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine have been reported, often starting from readily available pyrimidine derivatives. A common and effective method involves the cyclization of a substituted pyrimidine followed by chlorination.

Workflow for the Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination 6-aminouracil 6-aminouracil intermediate_diol 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol 6-aminouracil->intermediate_diol NaHCO₃, H₂O, 45-65°C [1] chloroacetaldehyde chloroacetaldehyde chloroacetaldehyde->intermediate_diol product 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate_diol->product 75-90°C [1] POCl3 POCl3 POCl3->product DIPEA N,N-diisopropylethylamine DIPEA->product Synthesis of this compound precursor 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine product This compound precursor->product Solvent (e.g., Chloroform), Reflux [15] brominating_agent N-Bromosuccinimide (NBS) brominating_agent->product

Sources

Methodological & Application

Application Notes & Protocols: Sonogashira Cross-Coupling of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Privileged Scaffolds in Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine allows it to interact with a multitude of biological targets, leading to its incorporation into numerous clinically significant agents, including antiviral and anticancer drugs.[1] The strategic functionalization of this core is paramount for the development of novel therapeutics with enhanced potency and selectivity.

The Sonogashira cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[2] This palladium- and copper-cocatalyzed transformation is prized for its mild reaction conditions and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[3]

This guide provides a comprehensive technical overview and detailed protocols for the Sonogashira cross-coupling of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine . This specific substrate is a highly valuable intermediate, offering multiple sites for diversification. However, the presence of three halogen atoms necessitates a carefully controlled, regioselective approach. We will delve into the mechanistic principles that govern this selectivity and provide a field-proven protocol for the successful alkynylation at the C5-position, a key step in the synthesis of novel kinase inhibitors and other potential drug candidates.

Mechanistic Rationale: Orchestrating a Dual Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected and synergistic catalytic cycles involving the palladium catalyst and a copper(I) co-catalyst.[4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.

  • The Palladium Cycle : This is the primary cross-coupling engine.

    • Oxidative Addition : The active Pd(0) species, typically formed in situ from a Pd(II) precatalyst, undergoes oxidative addition into the aryl-bromide bond of the pyrrolopyrimidine substrate. This is the rate-determining step and is significantly faster for aryl bromides than for aryl chlorides.[5] This difference in reactivity is the cornerstone of the reaction's regioselectivity, targeting the C5-Br bond while leaving the C2-Cl and C4-Cl bonds intact.

    • Transmetalation : A copper(I) acetylide, formed in the complementary copper cycle, transfers its alkynyl group to the Pd(II) center, displacing the bromide.

    • Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

  • The Copper Cycle : This cycle serves to activate the terminal alkyne.

    • π-Alkyne Complex Formation : The copper(I) salt (e.g., CuI) coordinates with the terminal alkyne.

    • Deprotonation : In the presence of an amine base (e.g., triethylamine), the terminal proton of the alkyne is removed, forming a highly nucleophilic copper(I) acetylide intermediate.[6] This species is now primed for the transmetalation step with the palladium complex.

The synergy between these two cycles allows the reaction to proceed under mild conditions, often at room temperature.[5]

Sonogashira_Mechanism Fig. 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) transmetalation Ar-Pd(II)L₂(C≡CR') pd_complex->transmetalation Transmetalation transmetalation:s->pd0:s Regenerates Catalyst product Ar-C≡CR' transmetalation->product Reductive Elimination cu_i Cu(I)Br transmetalation:s->cu_i:s Regenerates Cu(I) cu_alkyne [H-C≡CR']·CuBr cu_i:s->cu_alkyne:s cu_acetylide Cu-C≡CR' cu_alkyne:s->cu_acetylide:s Deprotonation cu_acetylide:s->transmetalation:s Transfers Alkynyl Group base_h Base-H⁺Br⁻ cu_acetylide:s->base_h:s aryl_halide Ar-Br (Pyrrolopyrimidine) aryl_halide->pd_complex Oxidative Addition alkyne H-C≡CR' alkyne:s->cu_alkyne:s base Base (e.g., Et₃N) base:s->cu_acetylide:s Workflow Fig. 2: Experimental Workflow start 1. Add Solids to Schlenk Flask inert 2. Evacuate & Backfill with Inert Gas (3x) start->inert solvents 3. Add Anhydrous Solvent & Base inert->solvents alkyne 4. Add Terminal Alkyne Dropwise solvents->alkyne monitor 5. Stir at RT & Monitor by TLC alkyne->monitor workup 6. Filter through Celite® & Dilute with EtOAc monitor->workup extract 7. Aqueous Wash (NH₄Cl, Brine) workup->extract dry 8. Dry (Na₂SO₄) & Concentrate extract->dry purify 9. Flash Column Chromatography dry->purify product Pure Product purify->product

Sources

Application Notes and Protocols: Regioselective Buchwald-Hartwig Amination of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyrrolo[2,3-d]pyrimidines

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry and drug development.[1][2] Derivatives of this heterocyclic system are integral to a multitude of therapeutics, particularly as kinase inhibitors in oncology.[3] The strategic introduction of amine functionalities onto this core is a critical step in the synthesis of these potent molecules, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods due to its broad substrate scope and functional group tolerance.[4][5]

This application note provides a detailed guide to the Buchwald-Hartwig amination of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various targeted therapies. We will delve into the mechanistic considerations, provide optimized protocols, and discuss the rationale behind the selection of catalysts, ligands, and reaction conditions to achieve regioselective amination.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[6][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.

The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl or heteroaryl halide, inserting into the carbon-halogen bond to form a palladium(II) species. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[7]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)(L_n)-X Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(L_n)-X->Amine_Coordination + R'R''NH, Base Ar-Pd(II)(L_n)-NR'R'' Ar-Pd(II)(L_n)-NR'R'' Amine_Coordination->Ar-Pd(II)(L_n)-NR'R'' - HX, - Base-H+ Reductive_Elimination Reductive Elimination Ar-Pd(II)(L_n)-NR'R''->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-NR'R'' Product Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' Catalyst_Regeneration Catalyst Regeneration Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Assemble and dry glassware under vacuum. Inert Backfill with inert gas (Ar or N2). Setup->Inert Reagents Add this compound, base, and ligand to the flask. Inert->Reagents Solvent Add anhydrous solvent. Reagents->Solvent Degas Degas the mixture by sparging with inert gas. Solvent->Degas Catalyst Add Pd(OAc)2. Degas->Catalyst Amine Add the amine substrate. Catalyst->Amine Seal Seal the reaction vessel. Amine->Seal Heat Heat the reaction mixture to the desired temperature with vigorous stirring. Seal->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Upon completion Filter Filter the mixture through Celite to remove palladium residues. Cool->Filter Concentrate Concentrate the filtrate under reduced pressure. Filter->Concentrate Purify Purify the crude product by flash column chromatography. Concentrate->Purify

Sources

Application Notes & Protocols: Strategic Palladium-Catalyzed Synthesis Utilizing 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Deazapurine Core

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged heterocyclic system in modern medicinal chemistry. Its derivatives are central to the mechanism of action of numerous targeted therapies, most notably as inhibitors of the Janus kinase (JAK) family of enzymes.[1][2] Drugs like Tofacitinib, a prominent JAK inhibitor for autoimmune diseases, feature this core structure.[1] The strategic functionalization of this scaffold is therefore of paramount importance to researchers in drug discovery and development.

5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a highly versatile starting material, offering three distinct and orthogonally reactive halogenated positions. This allows for a stepwise and controlled introduction of diverse chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides a detailed technical overview and actionable protocols for the sequential, palladium-catalyzed functionalization of this key intermediate.

Core Principle: A Roadmap for Regioselective Synthesis

The successful synthesis of complex, trisubstituted pyrrolo[2,3-d]pyrimidines hinges on understanding and exploiting the differential reactivity of the three halogen atoms. The general reactivity order in palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen bond dissociation energy and the electronic nature of the heterocyclic core, following the trend: C-I > C-Br > C-Cl .[3]

For this compound, this principle dictates a clear strategic path:

  • Position C5 (Bromo): The C5-Br bond is the most reactive site and will preferentially undergo oxidative addition to the Pd(0) catalyst under standard cross-coupling conditions.[3][4]

  • Position C4 (Chloro): The C4-Cl bond is the next most reactive site. Its reactivity is enhanced by the electron-withdrawing effect of the adjacent pyrimidine nitrogens.[5]

  • Position C2 (Chloro): The C2-Cl bond is the least reactive site. Coupling at this position typically requires more forcing conditions or the use of highly active, specialized catalyst systems, often after the C4 and C5 positions have been functionalized.[6][7]

This inherent reactivity hierarchy allows for a logical and sequential approach to library synthesis.

G cluster_0 Strategic Functionalization Roadmap Start 5-Bromo-2,4-dichloro- 7H-pyrrolo[2,3-d]pyrimidine Step1 Step 1: C5 Coupling (Most Reactive: C-Br) Start->Step1 Pd-Catalyst (e.g., Suzuki, Buchwald) Step2 Step 2: C4 Coupling (Intermediate Reactivity: C-Cl) Step1->Step2 Pd-Catalyst (More forcing conditions) Step3 Step 3: C2 Coupling (Least Reactive: C-Cl) Step2->Step3 Pd-Catalyst (Bulky ligands/High Temp) End Trisubstituted Product Library Step3->End

Caption: Strategic workflow for sequential functionalization.

Application Note 1: Suzuki-Miyaura C-C Coupling Protocols

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its robustness and broad functional group tolerance in forming C(sp²)-C(sp²) bonds.[8]

Protocol 1.1: Selective C5-Arylation

This protocol targets the most reactive C5-bromo position, leaving the chloro-substituents untouched. Conditions are adapted from established procedures for selective coupling on bromo-chloro heterocycles.[3][9]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 or 5:1 v/v), degassed

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh Pd(PPh₃)₄ (0.05 equiv.) and add it to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Stir the mixture at 80-90 °C. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 1.2: Sequential C4-Arylation

Using the product from Protocol 1.1, the C4-chloro position can be targeted. More robust conditions are generally required.[6]

Materials:

  • 5-Aryl-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (from Protocol 1.1)

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-4 mol%) with a ligand like SPhos or XPhos (4-8 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Step-by-Step Methodology:

  • Follow steps 1-3 from Protocol 1.1, using the C5-arylated substrate, the new boronic acid, Pd₂(dba)₃/SPhos catalyst system, and K₃PO₄.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Heat the mixture to a higher temperature, typically 100-110 °C. Reaction times may be longer (12-24 hours). Monitor carefully by LC-MS.

  • Perform work-up and purification as described in Protocol 1.1 to isolate the 2-chloro-4,5-diaryl-7H-pyrrolo[2,3-d]pyrimidine.

ParameterC5-Selective CouplingC4-Selective CouplingRationale & Causality
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ / SPhos or XPhosC-Br bond is highly reactive and couples with standard catalysts. C-Cl bond requires a more active, electron-rich, and bulky phosphine ligand to facilitate oxidative addition.[3][6]
Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃Stronger bases are often needed to facilitate the catalytic cycle for the less reactive C-Cl bond.
Temperature 80 - 90 °C100 - 120 °CHigher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage.
Solvent Dioxane/H₂OAnhydrous Dioxane or TolueneAqueous conditions are common for C-Br Suzuki, but anhydrous conditions are often preferred for more challenging C-Cl couplings to prevent catalyst decomposition.

Application Note 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[10] The principles of regioselectivity are analogous to the Suzuki reaction.

Protocol 2.1: Selective C4-Amination

While the C5-Br bond is intrinsically more reactive, the C4-Cl position is highly activated towards nucleophilic aromatic substitution and can be targeted directly, sometimes even preferentially, under Buchwald-Hartwig conditions. Selective amination at C4 is a key step in the synthesis of JAK inhibitors.

Materials:

  • This compound

  • Primary or Secondary Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 equivalents)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under a strong flow of argon, add Pd₂(dba)₃ (0.02 equiv.) and the phosphine ligand (0.04 equiv.) to a Schlenk flask. Add the anhydrous solvent and stir for 10 minutes.

  • Reagent Addition: To the catalyst mixture, add the this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Reaction: Seal the flask and heat to 80-110 °C. Monitor the reaction by LC-MS. Note that competitive amination at C5 or di-amination can occur, requiring careful optimization of temperature and reaction time.

  • Work-up & Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

ParameterRecommended ConditionRationale & Causality
Precatalyst Pd₂(dba)₃, Pd(OAc)₂Robust and reliable Pd(0) or Pd(II) sources that form the active Pd(0) species in situ.
Ligand Xantphos, BINAP, XPhosThe choice of ligand is critical. Bidentate ligands like Xantphos can promote C-N reductive elimination. Bulky, electron-rich monodentate ligands like XPhos are highly active and may be required for less reactive amines or C-Cl bonds.[10][11]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine or the N-H of the catalyst-amine adduct, facilitating entry into the catalytic cycle.[12]
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the base and deactivation of the catalyst.

Application Note 3: Sonogashira C-C Alkynylation

The Sonogashira coupling introduces an alkyne moiety, a versatile functional group that can participate in further "click" chemistry or serve as a rigid linker in drug design.[13]

Protocol 3.1: Selective C5-Alkynylation

This protocol leverages the high reactivity of the C5-Br bond for a clean and selective reaction.

Materials:

  • This compound

  • Terminal Alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (3 mol%)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)) (2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Step-by-Step Methodology:

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagents: Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.5 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid (1-6 hours). Monitor by TLC or LC-MS.

  • Work-up: Once complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove metal salts. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the 5-alkynyl-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Mechanistic Insights: The Palladium Catalytic Cycles

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimization. All three cross-coupling reactions proceed via a similar Pd(0)/Pd(II) catalytic cycle.

G cluster_0 Suzuki-Miyaura Cycle cluster_1 Buchwald-Hartwig Cycle cluster_2 Sonogashira Cycle Pd0 L₂Pd(0) OA_S L₂Pd(II)(Ar)X Pd0->OA_S Oxidative Addition (Ar-X) TM_S L₂Pd(II)(Ar)(Ar') OA_S->TM_S Transmetalation (Ar'B(OH)₂ + Base) RE_S TM_S->RE_S Reductive Elimination RE_S->Pd0 Product (Ar-Ar') Pd0_B L₂Pd(0) OA_B L₂Pd(II)(Ar)X Pd0_B->OA_B Oxidative Addition (Ar-X) Amide L₂Pd(II)(Ar)(NR₂) OA_B->Amide Amine Binding & Deprotonation (HNR₂ + Base) RE_B Amide->RE_B Reductive Elimination RE_B->Pd0_B Product (Ar-NR₂) Pd0_So L₂Pd(0) OA_So L₂Pd(II)(Ar)X Pd0_So->OA_So Oxidative Addition (Ar-X) TM_So L₂Pd(II)(Ar)(C≡CR) OA_So->TM_So Transmetalation (Cu-C≡CR) RE_So TM_So->RE_So Reductive Elimination RE_So->Pd0_So Product (Ar-C≡CR)

Caption: Core catalytic cycles in palladium cross-coupling.

Safety and Handling

This compound and its parent compound, 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from light.

  • Fire: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Always consult the material safety data sheet (MSDS) before use.

References

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  • Shi, D., et al. (2025). Design and Synthesis of a Series of Novel Macrocycle Janus Kinase 2 Inhibitors. Chinese Journal of Chemistry. Available at: [Link]

  • Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Johnson, T., et al. (2017). Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. Journal of Medicinal Chemistry. Available at: [Link]

  • Maccan, R., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Kim, B., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Stein, C. D., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. Available at: [Link]

  • Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

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  • The Organic Chemistry Tutor (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

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  • Norman, P. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Journal of Medicinal Chemistry. Available at: [Link]

  • Tumkevicius, S., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemistry of Heterocyclic Compounds. Available at: [Link]

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  • Abarbri, M., et al. (2018). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1',2':1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. Molecules. Available at: [Link]

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Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2][3] Its structural resemblance to the adenine core of ATP allows it to function as a competitive inhibitor at the kinase hinge region.[1] This guide provides a detailed strategic framework and step-by-step protocols for the synthesis of diverse kinase inhibitor libraries starting from the versatile, tri-functionalized building block: 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine . We will explore the principles of regioselective functionalization, leveraging the differential reactivity of the C2-Cl, C4-Cl, and C5-Br positions to enable a controlled, sequential approach to complex molecular architectures targeting critical signaling pathways, such as the JAK-STAT pathway.

Introduction: The 7-Deazapurine Scaffold

The replacement of the N7 atom of a native purine with a carbon atom transforms it into a 7-deazapurine. This seemingly minor change has profound implications for medicinal chemistry:

  • Altered Electronics: The carbon atom at position 7 makes the five-membered ring more electron-rich compared to a purine, which can enhance π-stacking interactions within the ATP-binding pocket.[4]

  • Vector for Substitution: The C7 position provides a new, non-native vector for chemical modification, allowing substituents to project into the solvent-exposed region of the kinase domain, which can be exploited to improve potency and selectivity.[4]

  • Metabolic Stability: The C-H bond at N7 (or a C-R bond if substituted) can alter the metabolic profile compared to the N-H of a purine.

Our starting material, this compound, is an ideal precursor for library synthesis due to its three distinct reactive sites, which can be addressed sequentially with high regioselectivity.

Strategic Overview: A Sequential Functionalization Workflow

The synthetic strategy hinges on the predictable reactivity hierarchy of the three halogenated positions. This allows for a modular approach where different functionalities can be installed in a specific order.

Reactivity Hierarchy:

  • C4-Cl: Most susceptible to Nucleophilic Aromatic Substitution (SNAr) due to activation by both pyrimidine nitrogens.

  • C2-Cl: Less reactive to SNAr than C4-Cl but can be substituted under more forcing conditions or by using specific catalytic systems.[5][6]

  • C5-Br: Generally unreactive to SNAr but is the most reactive site for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) due to the greater lability of the C-Br bond compared to the C-Cl bond in oxidative addition steps.

Our general workflow involves protecting the pyrrole nitrogen (N7) to improve solubility and prevent side reactions, followed by sequential substitution at C4, C2, and C5.

G cluster_0 Core Synthesis Strategy A 5-Bromo-2,4-dichloro- 7H-pyrrolo[2,3-d]pyrimidine B Step 1: N7-Protection (e.g., SEM-Cl) A->B C N7-Protected Core B->C D Step 2: C4-Substitution (S_NAr with R1-NH2) C->D E C4-Amine Intermediate D->E F Step 3: C2-Substitution (S_NAr or Cross-Coupling with R2) E->F G C2,C4-Disubstituted Intermediate F->G H Step 4: C5-Cross-Coupling (Suzuki/Sonogashira with R3) G->H I Fully Functionalized Core H->I J Step 5: N7-Deprotection (e.g., TFA or TBAF) I->J K Final Kinase Inhibitor J->K

Caption: Overall workflow for sequential functionalization.

Application: Targeting the JAK-STAT Pathway

Dysregulation of the Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is implicated in numerous autoimmune diseases and cancers.[1] JAK inhibitors, such as Tofacitinib and Baricitinib, which are based on the pyrrolo[2,3-d]pyrimidine scaffold, have shown significant therapeutic success.[1][7][8]

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates (P) stat_p p-STAT dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Inflammation, Proliferation) nucleus->gene inhibitor Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor inhibitor->jak Blocks ATP Site

Caption: Inhibition of the JAK-STAT signaling pathway.

Detailed Experimental Protocols

Safety Precaution: this compound is a hazardous substance. It is harmful if swallowed and causes skin and eye irritation.[9] Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10][11]

Protocol 1: N7-Protection with SEM-Chloride

Rationale: Protection of the N7-pyrrole proton is critical to prevent N-alkylation during subsequent SNAr steps and to enhance the solubility of the scaffold in common organic solvents. The 2-(trimethylsilyl)ethoxy)methyl (SEM) group is chosen for its stability under various cross-coupling conditions and its relatively mild deprotection conditions.[4][12]

ParameterCondition
Reagents This compound, SEM-Cl, NaH
Solvent Anhydrous DMF
Temperature 0 °C to Room Temperature
Time 2-4 hours
Typical Yield >90%

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C.

  • Slowly add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the N7-SEM protected product.

Protocol 2: Regioselective C4-Amination (SNAr)

Rationale: The C4-chloro is significantly more electrophilic than the C2-chloro, allowing for highly regioselective substitution. This step is typically performed with a primary or secondary amine, which will become a key interaction point (hinge-binding) in the final inhibitor.[13][14]

ParameterCondition
Reagents N7-SEM-protected core, desired amine (R¹-NH₂), DIPEA
Solvent n-Butanol or 2-Propanol
Temperature 80-120 °C
Time 4-16 hours
Typical Yield 70-95%

Procedure:

  • In a sealable reaction vessel, combine the N7-SEM-protected pyrrolopyrimidine from Protocol 1 (1.0 eq), the desired amine (1.2-1.5 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Add n-Butanol as the solvent.

  • Seal the vessel and heat the reaction mixture to 120 °C.

  • Stir for 4-16 hours, monitoring by LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate or DCM and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to isolate the C4-aminated product.

Protocol 3: C5-Suzuki Cross-Coupling

Rationale: After functionalizing the C4 position, the C5-bromo position is ideal for introducing aryl or heteroaryl moieties via Suzuki coupling. This is a powerful C-C bond-forming reaction that builds the core diversity of the inhibitor library. The C-Br bond undergoes oxidative addition with the Pd(0) catalyst preferentially over the C-Cl bond at C2.[15][16][17]

ParameterCondition
Reagents C4-aminated intermediate, (Hetero)arylboronic acid (R³-B(OH)₂), Pd catalyst, Base
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%)
Base K₂CO₃ or K₃PO₄ (2.0-3.0 eq)
Solvent 1,4-Dioxane / Water (4:1)
Temperature 90-100 °C
Time 2-12 hours
Typical Yield 60-90%

Procedure:

  • To a flask, add the C4-aminated, C5-bromo intermediate (1.0 eq), the desired boronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (1,4-Dioxane and Water).

  • Heat the mixture to 90-100 °C and stir until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to yield the C5-arylated product.

Protocol 4: C5-Sonogashira Cross-Coupling

Rationale: As an alternative to the Suzuki reaction, the Sonogashira coupling allows for the installation of alkyne functionalities at the C5-position. This is useful for extending the molecule into different regions of the binding pocket or for use as a handle for click chemistry.[18][19]

ParameterCondition
Reagents C4-aminated intermediate, Terminal alkyne (R³-C≡CH), Pd/Cu catalysts, Base
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)
Base Triethylamine (Et₃N) or DIPEA
Solvent DMF or THF
Temperature Room Temperature to 60 °C
Time 4-24 hours
Typical Yield 50-85%

Procedure:

  • To a flask containing the C4-aminated, C5-bromo intermediate (1.0 eq), add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.10 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar).

  • Add anhydrous, degassed solvent (DMF or THF) followed by the amine base (e.g., Et₃N, 3.0 eq).

  • Add the terminal alkyne (1.5 eq) dropwise.

  • Stir the reaction at the desired temperature (start at RT) until completion.

  • Upon completion, dilute the reaction with ethyl acetate and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry, concentrate, and purify by flash chromatography.

Protocol 5: N7-Deprotection of SEM Group

Rationale: The final step is the removal of the N7-protecting group to reveal the free N-H, which is often a critical hydrogen bond donor for kinase hinge binding. The SEM group can be removed under acidic conditions or with fluoride sources.[12][20]

ParameterCondition (Acidic)Condition (Fluoride)
Reagents Fully functionalized core, TFAFully functionalized core, TBAF
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C
Time 1-3 hours4-12 hours
Typical Yield >85%70-90%

Procedure (Acidic):

  • Dissolve the N7-SEM protected final compound (1.0 eq) in DCM.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.

  • Stir the reaction at room temperature for 1-3 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Azeotrope with toluene or DCM to remove residual TFA.

  • Neutralize the residue by dissolving in ethyl acetate and washing with saturated NaHCO₃ solution.

  • Dry, concentrate, and purify if necessary, often by crystallization or trituration.

Conclusion

The this compound scaffold is a powerful and versatile starting material for the construction of potent kinase inhibitors. By understanding and exploiting the differential reactivity of its three halogenated positions, researchers can employ a logical and sequential synthetic strategy. The protocols outlined in this guide provide a robust foundation for accessing a wide array of substituted 7-deazapurines, enabling the systematic exploration of structure-activity relationships and the development of novel therapeutics for kinase-driven diseases.

References

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  • Shaik, F., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(15), 5792. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Utility of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine isostere, represents a cornerstone of contemporary medicinal chemistry.[1][2] Its structural mimicry of adenine, the essential nitrogenous base of ATP, renders it an exceptional platform for the design of competitive inhibitors for a vast array of enzymes, particularly protein kinases.[3] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4] The strategic introduction of halogen atoms into this scaffold can significantly enhance binding affinity, selectivity, and overall pharmacological properties.[5]

This guide focuses on a particularly valuable, albeit synthetically challenging, intermediate: 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 900789-14-2).[6] This molecule is a trifunctionalized building block, offering medicinal chemists a powerful tool for creating diverse libraries of potent and selective kinase inhibitors. The bromine atom at the C5 position, along with chlorine atoms at the C2 and C4 positions, provides three distinct and regioselectively addressable handles for chemical modification through modern cross-coupling methodologies. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a drug candidate's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[7][8]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will delve into the synthetic utility of this key intermediate, provide field-proven protocols for its derivatization, and discuss its application in the discovery of targeted therapeutics.

Core Attributes of the Scaffold

The power of this compound lies in the differential reactivity of its halogenated positions. This allows for a hierarchical and controlled approach to library synthesis.

PositionHalogenTypical Reactivity / Application
C4 ChlorineMost reactive towards nucleophilic aromatic substitution (SNAr). Ideal for introducing various amine side chains.
C2 ChlorineLess reactive than C4 towards SNAr. Can be substituted after C4 or targeted under more forcing conditions.
C5 BrominePrimarily utilized for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups.

This differential reactivity is the cornerstone of its synthetic utility, enabling chemists to build molecular complexity in a predictable manner.

Synthetic Derivatization Strategies: A Step-by-Step Guide

The true potential of this compound is realized through its versatile derivatization. The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions, which are fundamental to modifying this scaffold.

Workflow for Sequential Derivatization

The following diagram illustrates a common strategic workflow for the sequential functionalization of the this compound core. This approach maximizes molecular diversity by leveraging the differential reactivity of the C4, C5, and C2 positions.

G A 5-Bromo-2,4-dichloro- 7H-pyrrolo[2,3-d]pyrimidine B Step 1: N-Protection (Optional) e.g., SEM-Cl or Ts-Cl A->B C Protected Scaffold B->C D Step 2: C4 Amination (Buchwald-Hartwig or SNAr) C->D R1-NH2 E C4-Amine Derivative D->E F Step 3: C5 Arylation/Alkynylation (Suzuki or Sonogashira Coupling) E->F R2-B(OH)2 or R2-C≡CH G C4, C5-Disubstituted Derivative F->G H Step 4: C2 Functionalization (e.g., Suzuki Coupling) G->H R3-B(OH)2 I C2, C4, C5-Trisubstituted Derivative H->I J Step 5: N-Deprotection I->J K Final Compound Library J->K

Caption: Sequential functionalization workflow for this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5 Position

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, ideal for introducing aryl or heteroaryl moieties at the C5 position.[9][10] This is a critical step in developing inhibitors that target the hydrophobic regions of kinase ATP-binding pockets.

Materials:

  • 5-Bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (N-SEM protected starting material)[11]

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.2 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vial, add the N-SEM protected this compound (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.1 eq), SPhos (0.2 eq), and K₃PO₄ (3.0 eq).

  • Seal the vial with a septum and purge with argon or nitrogen for 15 minutes.

  • Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The reaction concentration should be approximately 0.1 M.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • N-Protection: The pyrrole nitrogen is often protected (e.g., with a SEM or Tosyl group) to prevent side reactions and improve solubility.[11]

  • Catalyst/Ligand System: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, especially with electron-rich heterocyclic halides.[10]

  • Base and Solvent: A combination of a moderately strong base like K₃PO₄ and a dioxane/water solvent system is effective for the transmetalation step and maintaining catalyst stability.[10]

Protocol 2: Buchwald-Hartwig Amination at the C4 Position

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the introduction of a wide variety of primary and secondary amines at the highly reactive C4 position.[12][13][14]

Materials:

  • This compound derivative (starting material)

  • Amine (primary or secondary, 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equivalents)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) or 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.15 equivalents)

  • Cesium carbonate (Cs₂CO₃) (3.0 equivalents)

  • Anhydrous 1,4-dioxane or Toluene

Procedure:

  • In an oven-dried Schlenk tube, combine the pyrrolo[2,3-d]pyrimidine starting material (1.0 eq), Pd(OAc)₂, and the chosen phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the amine (1.5 eq) and Cs₂CO₃ (3.0 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 30 minutes to 12 hours.[12]

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Causality Behind Choices:

  • Regioselectivity: The C4-Cl is significantly more susceptible to substitution than the C2-Cl due to the electron-withdrawing effect of the adjacent pyrimidine nitrogen, making this position the primary site for amination.[9]

  • Ligand Selection: Ligands like Xantphos or XPhos are often used as they are robust and promote efficient coupling with a wide range of amines.[13]

  • Base: Cs₂CO₃ is a strong, yet non-nucleophilic base, effective for this transformation.[12]

Protocol 3: Sonogashira Coupling at the C5 Position

The Sonogashira coupling facilitates the formation of a C-C triple bond, linking a terminal alkyne to the C5 position.[15][16][17] This is a valuable strategy for creating rigid linkers or probes for target engagement studies.

Materials:

  • This compound derivative (starting material)

  • Terminal alkyne (2.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as base and solvent or co-solvent with THF)

Procedure:

  • Dissolve the 5-bromo-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq) in a mixture of THF and TEA (e.g., 2:1 ratio).

  • Degas the solution by bubbling argon through it for 20 minutes.

  • Add the terminal alkyne (2.0 eq), CuI (0.1 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-6 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Causality Behind Choices:

  • Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne.[15]

  • Base: A strong amine base like TEA is required to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction.[15]

Application in Kinase Inhibitor Drug Discovery

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed into potent inhibitors for a multitude of kinase targets. The 5-bromo-2,4-dichloro precursor is instrumental in accessing novel chemical space for these targets.

Targeting Pathway Visualization

Many kinase inhibitors derived from this scaffold target key nodes in oncogenic signaling pathways, such as the EGFR or CSF1R pathways.

G cluster_0 cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GF Growth Factor (e.g., EGF, CSF-1) Receptor Receptor Tyrosine Kinase (e.g., EGFR, CSF1R) GF->Receptor Binds P1 RAS/RAF/MEK/ERK Pathway Receptor->P1 Activates P2 PI3K/AKT/mTOR Pathway Receptor->P2 Activates Outcome Gene Transcription (Proliferation, Survival) P1->Outcome P2->Outcome Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->Receptor Inhibits ATP Binding

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a pyrrolo[2,3-d]pyrimidine derivative.

Protocol 4: In Vitro Kinase Inhibition Assay (Example: CSF1R)

Once a library of compounds has been synthesized, it is essential to evaluate their biological activity. A common method is an in vitro enzymatic assay to determine the IC₅₀ value.[18][19]

Materials:

  • Recombinant human CSF1R kinase domain

  • Synthesized pyrrolo[2,3-d]pyrimidine inhibitor compounds

  • ATP (at KM concentration)

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add:

    • Assay buffer

    • Test compound dilution (or DMSO for control)

    • Recombinant CSF1R enzyme

    • Substrate (Poly(Glu, Tyr))

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's protocol. This involves two steps:

    • Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

    • Adding Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality Behind Choices:

  • ATP Concentration: Using ATP at its Michaelis-Menten constant (KM) provides a standardized condition for comparing the potency of competitive inhibitors.[19]

  • Detection Method: The ADP-Glo™ assay is a highly sensitive and robust method for measuring kinase activity by quantifying the amount of ADP produced, which is a universal product of kinase reactions.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool that empowers medicinal chemists to rapidly access a rich chemical space populated with potent and selective kinase inhibitors. Its trifunctional nature allows for a modular and efficient approach to drug design, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this guide provide a robust framework for leveraging this privileged scaffold in the ongoing quest for novel therapeutics to address unmet medical needs.[2][20] The continued application of modern synthetic methodologies to this core will undoubtedly lead to the discovery of the next generation of targeted therapies.

References

  • Larsen, S. D., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Retrieved from [Link]

  • Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Retrieved from [Link]

  • Al-Hujran, T. A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Retrieved from [Link]

  • Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Retrieved from [Link]

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  • Zhang, W., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). PubMed. Retrieved from [Link]

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  • Ehlers, P., et al. (2017). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journals. Retrieved from [Link]

  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolo[2,3-d]pyrimidine derivatives using Sonogashira... Retrieved from [Link]

  • Chemspace. (n.d.). 5-bromo-2,4-dichloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

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Sources

Application Note & Protocol: Palladium-Catalyzed N-Arylation of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide for the Synthesis of Core Scaffolds in Kinase Inhibitor Discovery

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry.[1] Its structure is foundational to a multitude of biologically active molecules, most notably in the development of Janus kinase (JAK) inhibitors like Baricitinib and Tofacitinib.[2][3] These drugs have revolutionized the treatment of autoimmune diseases, and their core architecture relies on the functionalized 7-deazapurine nucleus.[4] The strategic introduction of an aryl group at the N7 position (N-arylation) is a critical step in the synthesis of these and other potential therapeutic agents, directly influencing the compound's binding affinity and pharmacokinetic properties.

This guide provides a detailed, experience-driven protocol for the N-arylation of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a versatile and highly functionalized starting material. We will delve into the strategic considerations behind the choice of a palladium-catalyzed cross-coupling reaction, offer a robust step-by-step protocol, and provide insights for troubleshooting and reaction optimization.

The Synthetic Challenge: Achieving Selective N-Arylation

The target substrate, this compound, presents multiple potential reaction sites. The primary challenge is to achieve selective C-N bond formation at the N7 position of the pyrrole ring without engaging in unwanted side reactions at the C5-Bromo or C2/C4-Chloro positions. While methods like direct C-H arylation exist for this scaffold, they often target the carbon atoms of the pyrrole ring (C6).[5][6][7]

For selective N-arylation, the Buchwald-Hartwig amination stands out as the premier method.[8] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic chemistry due to its remarkable functional group tolerance, broad substrate scope, and generally mild reaction conditions.[9][10][11] The success of this reaction hinges on the careful selection of a palladium catalyst, a sterically demanding phosphine ligand, and an appropriate base to facilitate the catalytic cycle.[8]

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

Understanding the reaction mechanism is crucial for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)(L)₂-X) pd0->oa_complex + Ar-X (Aryl Halide) amido_complex Palladium Amido Complex (Ar-Pd(II)(L)₂-NR'R'') oa_complex->amido_complex + HNR'R'' (Amine) - Base-HX product Ar-NR'R'' (Product) amido_complex->product Reductive Elimination catalyst_regen Pd(0)L₂ center catalyst_regen->pd0 Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (HNR'R'') coordinates to the Pd(II) center. A base then removes a proton from the amine, forming a palladium-amido complex.

  • Reductive Elimination: The final and crucial step where the new C-N bond is formed, releasing the N-arylated product and regenerating the Pd(0) catalyst, which re-enters the cycle.[12]

The choice of a bulky, electron-rich phosphine ligand is critical as it promotes both the oxidative addition and the final reductive elimination step.[13]

Detailed Experimental Protocol

This protocol provides a generalized yet robust starting point for the N-arylation of this compound. Optimization may be required depending on the specific arylating agent used.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialStarting material.
Arylating Agent (e.g., Arylboronic acid, Arylamine)≥98%CommercialThe coupling partner.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercialCommon palladium precursor.
XantphosLigand GradeCommercialA robust, bulky phosphine ligand suitable for C-N coupling.[13]
Cesium Carbonate (Cs₂CO₃)Anhydrous, ≥99%CommercialAn effective base for this transformation.[13]
1,4-DioxaneAnhydrousCommercialCommon solvent. Ensure it is sparged with N₂ or Ar.
Inert Gas (Argon or Nitrogen)High Purity-Essential for maintaining an oxygen-free environment.
Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification p1 1. Add solids: - Pyrrolopyrimidine - Arylating Agent - Cs₂CO₃ - Pd(OAc)₂ / Xantphos p2 2. Seal vessel p1->p2 p3 3. Evacuate & backfill with Argon (3x) p2->p3 p4 4. Add anhydrous 1,4-Dioxane via syringe p3->p4 r1 5. Heat to 90-110 °C with vigorous stirring p4->r1 r2 6. Monitor by TLC or LC-MS (Typically 12-24h) r1->r2 w1 7. Cool to RT, dilute with EtOAc r2->w1 w2 8. Filter through Celite w1->w2 w3 9. Concentrate filtrate in vacuo w2->w3 w4 10. Purify by column chromatography w3->w4

Caption: General experimental workflow for the N-arylation protocol.

Step-by-Step Procedure

Safety First: This reaction must be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylating agent (1.2-1.5 equiv), Cesium Carbonate (2.0-3.0 equiv), Palladium(II) Acetate (0.05-0.10 equiv), and Xantphos (0.10-0.20 equiv).

    • Scientist's Note: The order of addition for the solid reagents is not critical. Using a slight excess of the arylating agent ensures the complete consumption of the starting pyrrolopyrimidine. The ratio of ligand to palladium is crucial; a 1:1 or 2:1 ratio is typical to ensure the palladium center is properly coordinated.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Scientist's Note: The Pd(0) species in the catalytic cycle is highly sensitive to oxygen. Failure to establish and maintain an inert atmosphere is a common cause of reaction failure.

  • Solvent Addition: Add anhydrous 1,4-dioxane via a syringe (concentration typically 0.1 M with respect to the limiting reagent).

    • Scientist's Note: The solvent must be anhydrous. Water can interfere with the catalyst and base, leading to lower yields.

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to 90-110 °C. Stir the mixture vigorously for 12-24 hours.

    • Scientist's Note: The optimal temperature may vary. Start at 100 °C and adjust if necessary. The reaction mixture will typically become a dark, heterogeneous slurry.

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the base and palladium residues. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-arylated product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous solvent.3. Reaction temperature too low.1. Ensure a rigorously inert atmosphere; use fresh catalyst/ligand.2. Use freshly opened anhydrous solvent or distill from a drying agent.3. Increase temperature in 10 °C increments.
Formation of Side Products 1. Reaction at C-Br or C-Cl positions.2. Decomposition of starting material or product.1. Use a more selective ligand system (e.g., bulky biarylphosphines).[9] Lower the reaction temperature.2. Reduce reaction time or temperature.
Hydrodehalogenation Presence of a hydrogen source (e.g., water) and catalyst side-reactions.Ensure all reagents and solvents are scrupulously dry.

Conclusion

The palladium-catalyzed N-arylation of this compound is a powerful and reliable method for accessing key intermediates in drug discovery. By understanding the underlying mechanism and paying careful attention to experimental parameters—particularly the maintenance of an inert atmosphere and the use of anhydrous conditions—researchers can successfully synthesize a diverse range of N-aryl-7-deazapurine derivatives. This protocol, grounded in established cross-coupling principles, provides a solid foundation for further exploration and development in the synthesis of kinase inhibitors and other vital therapeutics.

References

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  • Baszczyňski, O., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(6), 1448-1494. [Link]

  • Ahsan, M. J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. BioMed Research International. [Link]

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Application Notes and Protocols for the Strategic Use of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its presence in numerous biologically active compounds, including a range of kinase inhibitors.[1][2] This guide focuses on a key synthetic intermediate, 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine , a versatile building block enabling the synthesis of a multitude of potent and selective therapeutic agents. We will explore its synthesis, chemical reactivity, and strategic application in the development of targeted therapies, with a particular focus on Janus kinase (JAK) inhibitors, exemplified by the synthesis of Tofacitinib. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine nucleus, an isostere of purine, serves as a foundational scaffold for a variety of kinase inhibitors.[1] Its ability to mimic the natural purine bases allows it to effectively interact with the ATP-binding sites of numerous kinases, making it a cornerstone in the design of targeted cancer therapies and treatments for autoimmune disorders.[3] The strategic placement of halogen atoms on this core, as seen in this compound, provides medicinal chemists with multiple reactive handles for diversification through various cross-coupling and nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the core, which is essential for optimizing potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties and Synthesis

Key Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₂BrCl₂N₃[4]
Molecular Weight 266.91 g/mol [4]
CAS Number 900789-14-2[4]
Appearance Solid
Purity Typically >95%[4]
Synthetic Routes

The synthesis of this compound typically starts from the more readily available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. A common method involves the bromination of this precursor.

Protocol 1: Bromination of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes a general procedure for the synthesis of the title compound.

Materials:

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in chloroform in a round-bottom flask.

  • Add N-Bromosuccinimide (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the solid with cold chloroform and dry under reduced pressure to afford this compound.

Causality and Insights: The use of N-Bromosuccinimide provides a reliable and selective source of electrophilic bromine for the bromination of the electron-rich pyrrole ring. Chloroform is a suitable solvent due to its inertness under the reaction conditions and its ability to facilitate the precipitation of the product upon cooling.

Chemical Reactivity and Strategic Functionalization

The two chlorine atoms at the C2 and C4 positions and the bromine atom at the C5 position of the pyrrolo[2,3-d]pyrimidine core exhibit differential reactivity, which is the cornerstone of its utility in combinatorial and medicinal chemistry. This allows for sequential and site-selective modifications.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes the chloro-substituents at C2 and C4 susceptible to nucleophilic aromatic substitution (SNAr). Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position.[5] This regioselectivity is crucial in synthetic design.

Diagram: Reactivity Hierarchy

Compound 5-Bromo-2,4-dichloro- 7H-pyrrolo[2,3-d]pyrimidine C4_Sub C4-Substitution (More Reactive) Compound->C4_Sub SNAr with Amines, Alcohols, Thiols C5_Sub C5-Functionalization (Cross-Coupling) Compound->C5_Sub Suzuki, Sonogashira, etc. C2_Sub C2-Substitution (Less Reactive) C4_Sub->C2_Sub Further SNAr (harsher conditions)

Caption: Reactivity sites on the core scaffold.

Protocol 2: Selective C4-Amination

This protocol is a foundational step in the synthesis of many kinase inhibitors, including Tofacitinib.[6][7]

Materials:

  • This compound (or its N-protected form)

  • Desired amine (e.g., (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine for Tofacitinib synthesis)

  • Base (e.g., K₂CO₃, Na₂CO₃, or an organic base like triethylamine)

  • Solvent (e.g., water, isopropanol, or acetonitrile)

Procedure:

  • In a reaction vessel, combine this compound, the amine (1.0-1.2 equivalents), and the base (2-3 equivalents).

  • Add the solvent and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the C4-aminated product.

Causality and Insights: The higher reactivity of the C4-chloro group is attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at this position.[5] The choice of base and solvent can be optimized to improve yield and reaction time. For instance, using an aqueous medium can be both environmentally friendly and efficient.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo position is ideal for introducing aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions.[8][9] This allows for extensive exploration of the solvent-exposed region in many kinase active sites.

Protocol 3: Suzuki-Miyaura Coupling at C5

This protocol provides a general method for C-C bond formation at the C5 position.

Materials:

  • C4-functionalized-5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the brominated pyrrolopyrimidine, boronic acid, and base.

  • Add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights: The reactivity of aryl halides in palladium-catalyzed coupling generally follows the order I > Br > Cl.[8] This inherent difference allows for selective coupling at the C5-bromo position while leaving the C2-chloro and C4-chloro (if present) untouched under appropriate conditions. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.[10][11] Microwave-assisted protocols can significantly reduce reaction times.[9]

Case Study: Synthesis of Tofacitinib

Tofacitinib is a potent JAK inhibitor approved for the treatment of rheumatoid arthritis.[6][12] Its synthesis prominently features the pyrrolo[2,3-d]pyrimidine core, often derived from a related chlorinated precursor. The general strategy involves the key SNAr reaction.

Diagram: Retrosynthetic Analysis of Tofacitinib

Tofacitinib Tofacitinib Intermediate1 N-debenzylated intermediate Tofacitinib->Intermediate1 Acylation with cyanoacetic acid Intermediate2 N-benzyl protected piperidine + 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate1->Intermediate2 SNAr Reaction

Caption: Key disconnection in Tofacitinib synthesis.

The synthesis typically starts with the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (a precursor to our title compound) with a chiral piperidine derivative.[6][7][13] The principles of this key step are directly applicable when using the 5-bromo-2,4-dichloro analogue for the synthesis of more complex Tofacitinib analogues.

Synthetic Workflow Insights:

  • Protection: The pyrrole nitrogen is often protected (e.g., with a tosyl group) to improve solubility and prevent side reactions.

  • SNAr Reaction: The crucial C-N bond is formed via an SNAr reaction between the 4-chloro position of the pyrrolopyrimidine and the secondary amine of the piperidine moiety.[6]

  • Deprotection and Acylation: Subsequent deprotection of the piperidine nitrogen (if protected, e.g., with a benzyl group) is followed by acylation with a cyanoacetyl group to complete the synthesis.[7]

Structure-Activity Relationship (SAR) Insights

The versatility of this compound allows for systematic SAR studies.

  • C4-Substitution: The substituent at the C4 position is crucial for binding to the hinge region of many kinases. Large, bulky groups are often not tolerated, while specific hydrogen bonding interactions can significantly enhance potency.

  • C5-Substitution: Modifications at the C5 position, enabled by the bromo-substituent, explore the solvent-exposed region of the active site. This position is ideal for introducing groups that can improve selectivity and physicochemical properties.

  • C2-Substitution: While often unsubstituted in many inhibitors, functionalization at the C2 position can be used to fine-tune activity and address potential metabolic liabilities.

Conclusion

This compound is a high-value, versatile building block for modern drug discovery. Its differential reactivity at the C2, C4, and C5 positions provides a robust platform for the synthesis of diverse libraries of compounds, particularly kinase inhibitors. By understanding the principles of its reactivity and applying the protocols outlined in this guide, researchers can effectively leverage this scaffold to accelerate the discovery and development of novel therapeutics.

References

  • Srishylam V, Devanna and Naveen Mulakayala. An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
  • Tofacitinib synthesis. UNL. Available at: [Link]

  • ZHANG Zhongkui, KUANG Chunxiang*. Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals. 2013, 44(4): 321-323.
  • Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Drug Metab Pharmacokinet. 2022 Apr:43:100439.
  • CN111533746A - Synthesis method of tofacitinib citrate - Google Patents.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online.
  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 | Request PDF.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. 2021.
  • 5-bromo-7H-pyrrolo[2,3-d]pyrimidine. PubChem. Available at: [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 | Request PDF.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. Available at: [Link]

  • 5-bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Chemspace. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. 2021.
  • Scheme 5 Substitution reactions of 2-alkylthiopyrrolo[2,3-d]pyrimidines. Reagents and conditions.
  • A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. Beilstein Journals.
  • 5-BROMO-4-CHLORO-7H-PYRROLO-[2,3-D]-PYRIMIDINE. Optional[13C NMR]. Available at: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

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Experimental procedure for C-C bond formation with 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed C-C Bond Formation with 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Introduction: The Strategic Value of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, represents a "privileged scaffold" in medicinal chemistry and drug development.[1][2] Its structural similarity to the fundamental building blocks of DNA and RNA allows molecules derived from this core to effectively interact with a wide array of biological targets.[2] Consequently, this scaffold is a cornerstone in the synthesis of potent kinase inhibitors, as well as novel anticancer and antiviral agents.[1][2][3]

This compound is a particularly valuable intermediate for synthetic chemists.[4] The presence of three distinct halogen substituents provides a platform for sequential and site-selective functionalization. This guide provides detailed protocols and the underlying chemical principles for forming new carbon-carbon bonds at the C5-position, a critical step in generating diverse libraries of bioactive compounds. We will focus on palladium-catalyzed cross-coupling reactions, which are the most robust and versatile methods for this transformation.[5][6][7]

The Principle of Chemoselectivity: Why C5-Br Reacts First

The strategic utility of this compound hinges on the differential reactivity of its halogen atoms. In palladium-catalyzed cross-coupling reactions, the first and most critical step is the oxidative addition of the catalyst to the carbon-halogen bond. The reactivity for this step follows a well-established trend: C–I > C–Br > C–Cl.[8][9]

This inherent hierarchy allows for the highly selective functionalization of the C5-bromo position, while the C2 and C4-chloro positions remain untouched under carefully controlled conditions.[4][9] This chemoselectivity is the causal basis for the experimental designs that follow, enabling a modular approach to synthesis where the chloro groups are preserved for subsequent diversification reactions.

Protocol 1: Suzuki-Miyaura Coupling for Aryl and Heteroaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction, celebrated for its mild reaction conditions, the vast commercial availability of boronic acid coupling partners, and its exceptional tolerance for a wide range of functional groups.[10][11][12]

Catalytic Cycle Overview

The reaction proceeds through a well-understood catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of palladium into the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-Br ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal trans_complex R¹-Pd(II)L₂-R² transmetal->trans_complex red_elim Reductive Elimination trans_complex->red_elim red_elim->pd0 product R¹-R² red_elim->product r1br R¹-Br r1br->ox_add r2b R²-B(OR)₂ r2b->transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol

Materials and Reagents:

  • This compound (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid (1.2–1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2.0–3.0 equiv)[10]

  • Solvent: 1,4-Dioxane and Water (typically 4:1 v/v)[8][10]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the corresponding boronic acid, the palladium catalyst, and the base.[8][13]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. A positive pressure of inert gas should be maintained.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) via syringe. The final concentration of the substrate should be approximately 0.1 M.

  • Reaction: Heat the mixture to 80–90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4–16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[8]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Typical Suzuki-Miyaura Reaction Parameters
Coupling PartnerCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Typical Yield
Phenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)8012-1875-90%
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)8012-1880-95%
3-Chlorophenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (3.0)Dioxane/H₂O (4:1)9016-2260-75%
Thiophene-2-boronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (3.0)DME/H₂O (4:1)8512-1670-85%

Note: Yields are illustrative and highly dependent on the specific substrate and reaction scale.

Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Coupling for Alkynyl Substituents

The Sonogashira coupling is the premier method for installing alkynyl moieties onto aryl halides.[14][15] This reaction is invaluable for creating rigid linkers, accessing novel chemical space, and as a precursor for further transformations like cyclizations.[6][16] The classic protocol involves a dual-catalyst system of palladium and copper(I) iodide.[15]

Detailed Experimental Protocol

Causality Behind the Choices:

  • Copper(I) Co-catalyst: CuI is crucial for forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This step is faster than direct transmetalation with the alkyne itself.[17]

  • Amine Base: A bulky amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves two roles: it deprotonates the terminal alkyne and acts as a solvent. It also scavenges the HBr formed during the reaction.

  • Anaerobic Conditions: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common and problematic side reaction.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5–2.0 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) Co-catalyst: Copper(I) Iodide (CuI) (5-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Reaction Setup: To a dry, oven-flamed Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Inert Atmosphere: Seal the flask and rigorously purge with inert gas (evacuate/backfill cycle repeated at least three times).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40–60 °C) if the reaction is sluggish.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS. The reaction is often complete within 2–8 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess amine.

    • Redissolve the residue in ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the pure 5-alkynyl-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Typical Sonogashira Reaction Parameters
Terminal AlkyneCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Typical Yield
PhenylacetylenePd(PPh₃)₄ (5%), CuI (10%)Et₃NTHF254-680-95%
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3%), CuI (5%)DIPEADMF402-485-98%
1-OctynePd(PPh₃)₄ (5%), CuI (10%)Et₃NTHF506-870-85%
Propargyl alcoholPdCl₂(PPh₃)₂ (3%), CuI (5%)Et₃NDMF253-575-90%

Alternative C-C Coupling Strategies

While Suzuki and Sonogashira couplings are the most common, other palladium-catalyzed reactions can be employed for specific synthetic goals.

  • Mizoroki-Heck Reaction: This reaction couples the aryl bromide with an alkene, such as an acrylate or styrene, to introduce a vinyl substituent.[18] It is a powerful tool for synthesizing olefins. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and an organic base (e.g., Et₃N) in a polar aprotic solvent like DMF at elevated temperatures.[18][19]

  • Stille Coupling: The Stille reaction utilizes an organostannane (organotin) reagent as the coupling partner.[20] While it is highly effective and tolerant of many functional groups, its application has become less frequent due to the significant toxicity and disposal challenges associated with organotin compounds.[20]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile solvents and powdered reagents.

  • Reagent Hazards:

    • Palladium Catalysts: Can be toxic and allergenic. Avoid creating dust.

    • Solvents: 1,4-Dioxane is a suspected carcinogen. DMF is a reproductive toxin. Handle with extreme care.

    • Bases: Triethylamine and DIPEA are corrosive and have pungent odors.

    • Organotin Reagents (Stille): Are highly toxic. Specialized handling and waste disposal procedures are mandatory.

Conclusion

This compound is a versatile and powerful building block for modern medicinal chemistry. Its well-defined chemoselectivity enables precise C-C bond formation at the C5-position using robust palladium-catalyzed methods like the Suzuki-Miyaura and Sonogashira couplings. By understanding the principles behind these protocols, researchers can confidently and efficiently generate novel libraries of 7-deazapurine derivatives for the discovery of next-generation therapeutics.

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  • Title: Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3 Source: Springer URL: [Link]

  • Title: SYNTHESIS AND PHOTOPHYSICAL PROPERTIES OF PYRROLO[2,3-d]PYRIMIDINE-CORE BASED OLIGOARYLENES Source: Vilniaus universitetas URL: [Link]

  • Title: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H Source: ResearchGate URL: [Link]

  • Title: US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine Source: Google Patents URL
  • Title: Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions Source: NIH URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY Source: Core URL: [Link]

Sources

The Versatile Scaffold: Application Notes on 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

The quest for novel, effective, and environmentally benign agrochemicals is a perpetual challenge in modern agriculture. In this context, the heterocyclic scaffold, 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, emerges as a privileged starting material for the synthesis of a new generation of herbicides, fungicides, and insecticides. Its unique electronic properties and multiple reactive sites offer a versatile platform for the design of compounds with diverse modes of action. This guide provides an in-depth exploration of the applications of this compound in agricultural chemistry, complete with synthetic strategies and protocols for biological evaluation.

The this compound Scaffold: A Gateway to Agrochemical Innovation

This compound, a derivative of the 7-deazapurine core, presents a unique combination of reactive centers, making it an ideal starting point for the synthesis of diverse agrochemical candidates. The pyrrolo[2,3-d]pyrimidine core itself is found in a number of biologically active molecules.[1] The strategic placement of two chlorine atoms at the 2 and 4 positions and a bromine atom at the 5-position allows for selective and sequential chemical modifications. This multi-functionalization capacity is the key to creating a wide array of derivatives with tailored biological activities.

The pyrrolo[2,3-d]pyrimidine scaffold is a known pharmacophore in medicinal chemistry, with applications in the development of anticancer and antiviral agents.[2][3] This proven biological activity in other fields hints at its potential for disruption of essential biological processes in agricultural pests, weeds, and pathogens. Indeed, the broader class of pyrimidine derivatives has been explored for applications as plant growth regulators, herbicides, and insecticides.[4]

Synthetic Pathways to Novel Agrochemicals

The reactivity of this compound allows for a variety of chemical transformations to generate novel agrochemical candidates. The chlorine and bromine atoms can be selectively displaced by nucleophiles or participate in cross-coupling reactions, enabling the introduction of diverse functional groups.

Herbicide Development

The development of novel herbicides often targets essential plant enzymes. The pyrrolo[2,3-d]pyrimidine scaffold can be elaborated to mimic the binding of natural substrates to these enzymes. For instance, derivatives of the related pyrido[2,3-d]pyrimidine have shown promising herbicidal activity.[5]

A general synthetic approach to novel herbicides from this compound is outlined below:

G start This compound step1 Selective Nucleophilic Substitution at C4 (e.g., with anilines, alkoxides) start->step1 R-NH2 or R-OH step2 Suzuki or Sonogashira Coupling at C5 (with boronic acids or alkynes) step1->step2 Pd catalyst step3 Further functionalization at C2 (e.g., amination, oxidation) step2->step3 product Potential Herbicidal Derivatives step3->product

Caption: Synthetic workflow for herbicidal derivatives.

Protocol 1: Synthesis of a 4-Anilino-5-aryl-pyrrolo[2,3-d]pyrimidine Derivative

This protocol describes a representative synthesis of a potential herbicidal compound through sequential substitution and cross-coupling reactions.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Et3N)

  • Solvents (e.g., DMF, Dioxane, Ethanol)

Procedure:

  • Step 1: Selective Nucleophilic Aromatic Substitution at C4

    • Dissolve this compound (1 eq.) in a suitable solvent such as ethanol.

    • Add the substituted aniline (1.1 eq.) and a base like triethylamine (1.2 eq.).

    • Heat the reaction mixture at reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction. Purify by recrystallization or column chromatography.

  • Step 2: Suzuki Cross-Coupling at C5

    • To a solution of the product from Step 1 (1 eq.) in a solvent mixture like dioxane/water, add the arylboronic acid (1.2 eq.) and a base such as K2CO3 (2 eq.).

    • Degas the mixture with argon or nitrogen.

    • Add the palladium catalyst (0.05 eq.).

    • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC).

    • After cooling, perform an aqueous workup and extract the product with an organic solvent. Purify the crude product by column chromatography.

Fungicide Development

Pyrrolo[2,3-d]pyrimidine derivatives have also shown promise as antifungal agents, potentially acting on fungal-specific cellular targets.[1] The synthesis of fungicidal candidates can follow similar strategies as for herbicides, with different substituents tailored to interact with fungal proteins.

G start This compound step1 Substitution with N- or S-nucleophiles at C4 (e.g., heterocycles, thiols) start->step1 step2 Modification of the pyrrole ring (N7) (e.g., alkylation, arylation) step1->step2 product Potential Fungicidal Derivatives step2->product

Caption: Synthetic workflow for fungicidal derivatives.

Protocol 2: Synthesis of a 4-Thiophenyl-pyrrolo[2,3-d]pyrimidine Derivative

This protocol outlines the synthesis of a potential fungicide by introducing a sulfur-containing moiety.

Materials:

  • This compound

  • Thiophenol

  • Base (e.g., NaH, K2CO3)

  • Solvent (e.g., DMF, THF)

Procedure:

  • Step 1: Nucleophilic Substitution with Thiol

    • In a flame-dried flask under an inert atmosphere, suspend a base like sodium hydride (1.2 eq.) in anhydrous DMF.

    • Add thiophenol (1.1 eq.) dropwise at 0 °C.

    • After the evolution of hydrogen gas ceases, add a solution of this compound (1 eq.) in DMF.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction carefully with water and extract the product with an organic solvent. Purify by column chromatography.

Biological Evaluation of Agrochemical Candidates

Once synthesized, the novel pyrrolo[2,3-d]pyrimidine derivatives must be screened for their biological activity. The following are generalized protocols for the initial screening of herbicidal and fungicidal activity.

Herbicidal Activity Screening

Protocol 3: Pre-emergence and Post-emergence Herbicidal Assay

This protocol provides a general method for assessing the herbicidal effects of the synthesized compounds on model weed species.

Plant Species:

  • Monocotyledonous weed (e.g., Echinochloa crus-galli - barnyard grass)

  • Dicotyledonous weed (e.g., Amaranthus retroflexus - redroot pigweed)

Procedure:

  • Pre-emergence Assay:

    • Sow seeds of the test plants in pots filled with a standard soil mix.

    • Prepare solutions of the test compounds at various concentrations (e.g., 1, 10, 100 ppm) in a suitable solvent with a surfactant.

    • Apply the test solutions evenly to the soil surface.

    • Place the pots in a greenhouse under controlled conditions (temperature, light, humidity).

    • After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of weed control or by measuring the fresh/dry weight of the emerged plants compared to an untreated control.

  • Post-emergence Assay:

    • Grow the test plants in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

    • Apply the test solutions as a foliar spray to the plants.

    • Return the pots to the greenhouse.

    • After a set period (e.g., 14-21 days), assess the herbicidal effect as described for the pre-emergence assay.

Fungicidal Activity Screening

Protocol 4: In Vitro Mycelial Growth Inhibition Assay

This protocol details a common method for evaluating the direct antifungal activity of compounds against pathogenic fungi.

Fungal Species:

  • Botrytis cinerea (gray mold)

  • Fusarium graminearum (Fusarium head blight)

  • Rhizoctonia solani (sheath blight)

Procedure:

  • Prepare potato dextrose agar (PDA) medium and amend it with the test compounds at various concentrations (e.g., 1, 10, 50, 100 µg/mL). The compounds should be dissolved in a minimal amount of a suitable solvent (e.g., DMSO) before being added to the molten agar.

  • Pour the amended PDA into Petri dishes.

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus onto the center of each PDA plate.

  • Incubate the plates at an optimal temperature for fungal growth (e.g., 25 °C) in the dark.

  • Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the this compound scaffold and subsequent biological testing will allow for the establishment of a structure-activity relationship (SAR). This is crucial for optimizing the lead compounds.

Compound ID R1 (at C4) R2 (at C5) Herbicidal Activity (% control at 100 ppm) Fungicidal Activity (EC50 in µg/mL)
Example-H1 4-MethoxyphenylaminoPhenyl85 (vs. A. retroflexus)Not Tested
Example-H2 Cyclopropylamino2-Thienyl92 (vs. E. crus-galli)Not Tested
Example-F1 ThiophenylBromoNot Tested15.2 (vs. B. cinerea)
Example-F2 MorpholinoBromoNot Tested25.8 (vs. F. graminearum)

Note: The data in this table is hypothetical and for illustrative purposes only. Actual data would be generated through the experimental protocols described above.

The SAR data can guide the rational design of next-generation analogs with improved potency, selectivity, and environmental profiles. For instance, the data might reveal that electron-donating groups at the C4 position enhance herbicidal activity, while bulky heterocyclic substituents at C5 are detrimental.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the discovery of novel agrochemicals. Its amenability to a wide range of chemical transformations provides access to large and diverse chemical libraries. The protocols and strategies outlined in this guide offer a starting point for researchers to explore the potential of this scaffold in developing the next generation of herbicides and fungicides. Future research should focus on elucidating the mode of action of the most promising derivatives and optimizing their properties for field applications, including studies on their environmental fate and toxicological profiles.

References

  • El-mahdy, M. F., & Farouk, W. M. (2021). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Journal of the Iranian Chemical Society, 18(10), 2565-2575.
  • ResearchGate. (2020). (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Retrieved from [Link]

  • Wang, R. X., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 9, 738981.
  • Wang, Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7416.
  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • PubMed. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]

  • Auctores Publishing. (2022). Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a direct question-and-answer format to address specific challenges encountered during experimentation.

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, and the strategic functionalization of the 5-bromo position via Suzuki coupling is a critical step in the synthesis of numerous potent kinase inhibitors and other therapeutic agents. However, the electronic nature of this heteroaromatic system, coupled with the presence of multiple halogen substituents, can present unique challenges. This guide aims to provide a rational, experience-driven approach to overcoming these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section is structured to address specific problems you might encounter in the lab. Each question is followed by a detailed explanation of potential causes and actionable solutions grounded in mechanistic principles.

Q1: My reaction shows low to no conversion of the starting material. Where should I start troubleshooting?

Low or no conversion is a common initial roadblock. The issue often lies with the catalyst system or reaction conditions not being optimal for this specific substrate.

Potential Causes & Recommended Solutions:

  • Catalyst Activity: The choice of palladium source and ligand is paramount.[1]

    • Insight: this compound is an electron-deficient heteroaromatic bromide. While this generally favors the oxidative addition step, the catalyst must be robust.[1] Standard catalysts like Pd(PPh₃)₄ may not be sufficient.[1]

    • Actionable Advice:

      • Switch to a More Active Catalyst System: Consider using a pre-catalyst with bulky, electron-rich phosphine ligands. Buchwald-type ligands such as XPhos, SPhos, or RuPhos are often more effective for challenging heteroaromatic couplings.[1][2] These ligands promote both oxidative addition and reductive elimination steps of the catalytic cycle.[2][3]

  • Inadequate Inert Atmosphere: Suzuki couplings are highly sensitive to oxygen, which can oxidize the Pd(0) active species and lead to catalyst deactivation.[1]

    • Actionable Advice:

      • Thorough Degassing: Ensure all solvents are rigorously degassed prior to use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.

      • Proper Reaction Setup: The reaction vessel must be flame-dried under vacuum and backfilled with an inert gas multiple times to remove residual oxygen and moisture.[6] Maintain a positive pressure of inert gas throughout the reaction.[7]

  • Suboptimal Temperature: The reaction may be too slow at lower temperatures.

    • Actionable Advice: Gradually increase the reaction temperature. Many Suzuki couplings are conducted at elevated temperatures, typically between 80-110 °C.[1] However, excessive heat can also lead to degradation, so a temperature screen is advisable.[7]

Q2: I am observing significant side product formation, primarily homocoupling of my boronic acid and protodeboronation. How can I minimize these?

Side reactions compete for your starting materials and complicate purification. Understanding their origins is key to suppression.

Potential Causes & Recommended Solutions:

  • Homocoupling: This side reaction is often a result of oxygen contamination, which can facilitate the oxidative coupling of two boronic acid molecules.

    • Actionable Advice: As with low conversion issues, meticulous exclusion of oxygen is critical. Ensure your inert gas technique is flawless.[7]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[7] It is often promoted by excess water or harsh basic conditions.[7]

    • Actionable Advice:

      • Use High-Purity Boronic Acids: Boronic acids can degrade over time.[8] Using fresh, high-quality reagents is crucial.

      • Consider Boronate Esters: Pinacol (BPin) or MIDA boronate esters are often more stable alternatives to boronic acids and can significantly reduce protodeboronation.[7]

      • Optimize Base and Solvent: If using an aqueous base, ensure the conditions are not overly harsh. In some cases, switching to anhydrous conditions with a base like K₃PO₄ can be beneficial.[7]

Q3: The reaction works, but the yield is inconsistent between batches. What factors contribute to this lack of reproducibility?

Reproducibility issues often stem from subtle variations in reagent quality or reaction setup.

Potential Causes & Recommended Solutions:

  • Base Quality and Physical Form: The efficacy of solid bases like K₃PO₄ or K₂CO₃ can be highly dependent on their particle size and water content.

    • Actionable Advice:

      • Grind the Base: Finely powdering the base before use ensures a consistent surface area for reaction.[9]

      • Dry the Base: If anhydrous conditions are desired, dry the base in an oven before use.

      • Water Content: For reactions requiring some water, be aware that anhydrous K₃PO₄ couplings may need a small amount of water to proceed efficiently.[9]

  • Boronic Acid Quality: As mentioned, boronic acids can exist in equilibrium with their trimeric anhydride form (boroxines).[8] The purity and form of the boronic acid can vary between suppliers and batches.

    • Actionable Advice:

      • Standardize Your Source: If possible, use boronic acid from the same lot for a series of experiments.

      • Switch to Boronate Esters: For maximum reproducibility, consider using the corresponding pinacol boronate ester, which is generally more stable and less prone to decomposition.[8]

Experimental Protocol: A Validated Starting Point

This protocol provides a robust set of conditions for the Suzuki coupling of this compound with a generic arylboronic acid. It is intended as a starting point for your optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2–1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1–5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)

  • Degassed Solvent System (e.g., 1,4-Dioxane/H₂O, 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, and finely powdered K₃PO₄.[6]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is a critical step to remove oxygen.[1][6]

  • Reagent Addition: Under the inert atmosphere, add the palladium pre-catalyst. Then, add the degassed solvent system via syringe.[6]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[6]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[7]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7][10]

  • Purification: Purify the crude product by flash column chromatography.[10]

Data Summary: Comparison of Reaction Conditions

The choice of catalyst, base, and solvent significantly impacts reaction outcomes. The following table summarizes common conditions used in Suzuki couplings of heteroaromatic halides, providing a comparative overview for optimization.

ParameterOption 1Option 2Option 3Rationale & Causality
Pd Catalyst Pd(PPh₃)₄PdCl₂(dppf)XPhos Pd G3The choice of ligand is critical. Bulky, electron-rich ligands (like XPhos) enhance catalyst activity and stability, which is often necessary for challenging heteroaromatic substrates.[1][2]
Base K₂CO₃K₃PO₄Cs₂CO₃The base activates the boronic acid for transmetalation.[11] K₃PO₄ is a strong, effective base for many couplings. Cs₂CO₃ is often used for more difficult reactions due to its higher solubility.[11]
Solvent Toluene/H₂O1,4-Dioxane/H₂ODMFThe solvent system must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present). Dioxane is a common choice for its ability to dissolve a wide range of organic compounds and its miscibility with water.[3]
Temperature 80 °C100 °C110 °CHigher temperatures generally increase reaction rates but can also lead to degradation. An optimal temperature balances rate and stability.[1]

Data compiled for illustrative purposes. Yields are highly substrate and condition-dependent.[11]

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is fundamental to troubleshooting. The following diagram illustrates the key steps in the Suzuki-Miyaura coupling.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal [R²B(OH)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Troubleshooting_Tree Start Low/No Yield Check_Inert Is the inert atmosphere adequate? Start->Check_Inert Improve_Inert Action: Improve degassing and purging technique. Check_Inert->Improve_Inert No Check_Catalyst Is the catalyst system optimal? Check_Inert->Check_Catalyst Yes Success Problem Solved Improve_Inert->Success Change_Catalyst Action: Switch to a more active catalyst (e.g., with Buchwald ligands). Check_Catalyst->Change_Catalyst No Check_Temp Is the temperature and time sufficient? Check_Catalyst->Check_Temp Yes Change_Catalyst->Success Increase_Temp Action: Increase temperature and/or reaction time. Check_Temp->Increase_Temp No Check_Reagents Are reagents (base, boronic acid) high quality? Check_Temp->Check_Reagents Yes Increase_Temp->Success Change_Reagents Action: Use fresh/high-purity reagents. Consider boronate esters. Check_Reagents->Change_Reagents No Check_Reagents->Success Yes Change_Reagents->Success

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Frequently Asked Questions (FAQs)

Q: Why is the C5-bromo position reactive in Suzuki coupling while the C2 and C4 chloro positions are not?

A: The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br >> Cl. [3]This is due to the difference in carbon-halogen bond strength (C-Cl > C-Br > C-I). Under standard conditions, the palladium catalyst will preferentially undergo oxidative addition into the weaker C-Br bond at the 5-position, leaving the more robust C-Cl bonds at the 2 and 4-positions intact. This chemoselectivity is crucial for sequential functionalization of the pyrrolo[2,3-d]pyrimidine core. [12] Q: Can I perform a double Suzuki coupling to substitute the chloro groups as well?

A: Yes, but it requires more forcing conditions. After the initial coupling at the C5-bromo position, a subsequent Suzuki reaction can be performed at the chloro positions, typically requiring a more active catalyst system (e.g., one with bulky, electron-rich phosphine ligands), a stronger base, and higher temperatures. [12][13]The reactivity of the two chloro groups may also differ, potentially allowing for selective double functionalization.

Q: What is the role of water in my solvent system?

A: While not always essential, water often plays a beneficial role in Suzuki couplings. It helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄), which is necessary to activate the boronic acid for the transmetalation step. [3][11]The formation of a boronate species [R-B(OH)₃]⁻ is believed to accelerate the transfer of the organic group to the palladium center. [14] Q: My starting material is poorly soluble. What can I do?

A: Poor solubility can hinder reaction rates. [7]If your substrate is not dissolving in the chosen solvent system, consider switching to a solvent with higher solubilizing power, such as DMF, DMAc, or NMP. [15]Be aware that these polar aprotic solvents can also influence the reaction in other ways, so re-optimization of the conditions may be necessary. Increasing the reaction temperature can also improve solubility. [15]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo. [Link]

  • ACS Publications. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. [Link]

  • PolyU Electronic Theses. Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. [Link]

  • RSC Publishing. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

  • ResearchGate. Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? [Link]

  • ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • ResearchGate. Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases? [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. [Link]

  • YouTube. Suzuki Coupling Mechanism. [Link]

  • National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • Google Patents. Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • Reddit. Favorite "all-purpose" Pd catalyst? [Link]

  • RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

  • ResearchGate. When can I use Bis(triphenylphosphine)palladium(II) dichloride or Palladium(0)? [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • SpringerLink. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions? [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]

Sources

Common side reactions in the synthesis of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a vital component in many biologically active compounds, and mastering its synthesis is key to advancing research in medicinal chemistry.[1][2][3] This guide provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in mechanistic principles and supported by established protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My bromination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with N-Bromosuccinimide (NBS) is giving me a mixture of products, including a di-brominated species. How can I improve the selectivity for the desired 5-bromo product?

A1: The issue of over-bromination is a common challenge in the synthesis of halogenated pyrrolo[2,3-d]pyrimidines. The pyrrole ring is electron-rich, making it susceptible to electrophilic substitution.[4] Here’s a breakdown of the cause and how to troubleshoot it:

Root Cause Analysis:

The formation of a di-brominated byproduct suggests that the reaction conditions are too harsh, leading to a second bromination on the pyrrole ring. The initial bromination at the 5-position activates the ring for further electrophilic attack.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the stoichiometry of NBS. Use no more than 1.0 to 1.1 equivalents of NBS relative to your starting material.

  • Temperature Management: Perform the reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature. This will help to control the reaction rate and minimize over-bromination.

  • Slow Addition of NBS: Instead of adding all the NBS at once, add it portion-wise over a period of time. This maintains a low concentration of the brominating agent in the reaction mixture.

  • Solvent Choice: The choice of solvent can influence the reactivity. Less polar solvents can sometimes temper the reactivity of NBS. Consider solvents like dichloromethane (DCM) or chloroform.

Experimental Workflow for Selective Monobromination:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Monitoring & Workup cluster_3 Purification A Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous solvent (e.g., DCM) B Cool reaction mixture to 0°C in an ice bath A->B C Add NBS (1.0-1.1 eq.) portion-wise over 30-60 min B->C D Monitor reaction by TLC or LC-MS until starting material is consumed C->D E Quench with aqueous sodium thiosulfate to remove excess bromine D->E F Extract with organic solvent, dry, and concentrate E->F G Purify by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) F->G

Caption: Workflow for selective monobromination.

Q2: I am observing a significant amount of a byproduct that appears to be the starting material, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, even after extended reaction times. What could be the cause of this incomplete conversion?

A2: Incomplete conversion during the bromination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine can often be traced back to the quality of the N-Bromosuccinimide (NBS) or insufficient activation.

Root Cause Analysis:

NBS can decompose over time, especially if not stored properly, leading to a lower effective concentration of the active brominating species.[5][6] Additionally, radical initiation, if required for the specific substrate, might be inefficient.

Troubleshooting Protocol:

  • NBS Quality: Use freshly opened or recrystallized NBS. NBS should be a white crystalline solid; a yellow or brownish color indicates decomposition and the presence of bromine.[5]

  • Radical Initiator: For some substrates, particularly those with electron-withdrawing groups, a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, along with light or heat, can facilitate the reaction.[4][5] However, for electron-rich heterocycles, this is often not necessary.

  • Reaction Time and Temperature: While low temperatures are recommended to prevent over-bromination, if the reaction is sluggish, a slight increase in temperature (e.g., to room temperature or slightly above) may be necessary. Monitor the reaction closely by TLC or LC-MS.

  • Acid Catalysis: In some cases, a catalytic amount of a weak acid can promote the reaction.

Data Summary: Impact of NBS Quality on Conversion

NBS QualityAppearanceExpected ConversionPotential Side Products
Fresh/RecrystallizedWhite crystalline solid>90%Minimal over-bromination
Old/DecomposedYellow to brown solid<50%Starting material, succinimide
Q3: During the workup of my reaction, I'm noticing the formation of a more polar byproduct, which I suspect is a hydrolyzed species. How can I prevent this?

A3: Hydrolysis of the chloro substituents on the pyrimidine ring is a potential side reaction, especially under aqueous or basic conditions during workup.

Root Cause Analysis:

The chlorine atoms at the 2 and 4 positions of the pyrimidine ring are susceptible to nucleophilic substitution, including hydrolysis, to form the corresponding hydroxypyrimidine derivatives. This is often facilitated by the presence of water and a base.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware.

  • Non-Aqueous Workup: If possible, perform a non-aqueous workup. This can involve filtering the reaction mixture through a pad of celite or silica gel to remove solid byproducts, followed by evaporation of the solvent.

  • Careful pH Control: If an aqueous workup is necessary, use a weakly acidic or neutral wash (e.g., saturated ammonium chloride solution or brine) instead of a basic wash (e.g., sodium bicarbonate).

  • Minimize Contact Time: Minimize the contact time of your product with the aqueous phase during extraction.

Reaction Pathway: Desired vs. Side Reaction

G cluster_0 Desired Reaction cluster_1 Side Reaction (Hydrolysis) A 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine B This compound A->B NBS, Solvent C This compound D Hydrolyzed Byproduct (e.g., 5-Bromo-2-chloro-4-hydroxy...) C->D H2O, Base (Workup)

Caption: Desired bromination vs. hydrolysis side reaction.

Q4: I am struggling with the purification of the final product. It seems to be unstable on silica gel. What are my options?

A4: The instability of halogenated 7-deazapurines on silica gel is a known issue, potentially due to the acidic nature of the silica causing decomposition or dehalogenation. [7]

Root Cause Analysis:

The pyrrolo[2,3-d]pyrimidine core can be sensitive to acidic conditions. The slightly acidic nature of standard silica gel can lead to degradation of the product during column chromatography.

Troubleshooting Protocol:

  • Neutralized Silica Gel: Use silica gel that has been neutralized by washing with a solution of triethylamine in the eluent system (e.g., 1% triethylamine in hexane/ethyl acetate).

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like C18 for reverse-phase chromatography.

  • Recrystallization: If the product is a solid and of sufficient purity after workup, recrystallization is an excellent alternative to chromatography for purification.

  • Trituration: Triturating the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification method.

Purification Strategy Selection Guide:

Purity of Crude ProductProduct StabilityRecommended Purification Method
>90%Stable on silicaStandard Silica Gel Chromatography
>90%Unstable on silicaRecrystallization or Trituration
<90%Stable on silicaStandard Silica Gel Chromatography
<90%Unstable on silicaNeutralized Silica Gel or Alumina Chromatography

References

  • Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC - NIH. (n.d.).
  • Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC. (n.d.).
  • Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products - MDPI. (2024, July 4).
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC - PubMed Central. (2025, July 10).
  • Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PubMed. (n.d.).
  • Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - Semantic Scholar. (2019, March 11).
  • N-Bromosuccinimide. (2019, July 6).
  • Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors - NIH. (n.d.).
  • Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation | Organic Letters - ACS Publications. (n.d.).
  • Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides | ACS Omega - ACS Publications. (2024, April 27).
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (n.d.).
  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs - JOCPR. (n.d.).
  • Role of reduced flavin in dehalogenation reactions - PubMed. (2021, January 15).
  • N-Bromosuccinimide - Wikipedia. (n.d.).
  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.).
  • Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity - PubMed. (n.d.).
  • This compound - CymitQuimica. (n.d.).
  • N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem. (n.d.).
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed Central. (n.d.).
  • This compound | 900789-14-2 - Sigma-Aldrich. (n.d.).
  • Synthesis of Pyrrolo[2,3-d]pyrimidines via Cyclocondensation of β-Alkoxy- and β-Amino-α-bromoaldehydes - ResearchGate. (2025, August 6).
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10).
  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine - PubChem. (n.d.).
  • Syntheses and Properties of Some Pyrrolo[2,3-d]pyrimidine Derivatives - ElectronicsAndBooks. (n.d.).
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - Semantic Scholar. (n.d.).
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. (n.d.).
  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents. (n.d.).
  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem. (n.d.).
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2025, August 6).
  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis Online. (n.d.).
  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC - NIH. (n.d.).
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. (2025, August 7).
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2009, October 1).
  • Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Patsnap Eureka. (n.d.).
  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (n.d.).
  • Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed. (2023, January 5).
  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC - NIH. (n.d.).
  • Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC - NIH. (2022, June 27).
  • 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | 1311275-27-0 - Benchchem. (n.d.).
  • Synthesis and antiproliferative activity of 2,4-disubstituted 6-aryl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides - PubMed. (2009, July 15).
  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents. (n.d.).

Sources

Technical Support Center: Purification of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. As a key intermediate in the synthesis of various therapeutic agents, its purity is paramount for successful downstream applications.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.

The pyrrolo[2,3-d]pyrimidine scaffold is a deazapurine analogue, mimicking natural purine bases and allowing it to interact with a variety of biological targets.[1] The bromo and chloro substituents on this compound offer distinct reactive sites for further chemical modifications, making it a valuable building block in medicinal chemistry.[2]

This guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a deeper understanding of the purification process.

Troubleshooting Guides

Column Chromatography

Column chromatography is a primary method for purifying this compound from reaction mixtures. Success hinges on the appropriate selection of stationary and mobile phases.

Question: My product is not separating from a closely-eluting impurity on a silica gel column. What should I do?

Answer:

This is a common challenge, especially with impurities that have similar polarities to the desired product. Here’s a systematic approach to improve separation:

  • Optimize the Mobile Phase:

    • Decrease Polarity: If your product and the impurity are moving too quickly (high Rf value on TLC), reduce the polarity of your eluent. For a typical hexane/ethyl acetate system, this means increasing the proportion of hexane. Small, incremental changes can have a significant impact on resolution.

    • Introduce a Third Solvent: Sometimes a binary solvent system is insufficient. Adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., dichloromethane or a trace of methanol) can alter the selectivity of the separation.

    • Consider an Isocratic vs. Gradient Elution: If you have multiple impurities with a wide range of polarities, a gradient elution (gradually increasing the eluent polarity) will be more efficient. For closely-eluting impurities, an isocratic (constant solvent composition) elution will provide better resolution.

  • Modify the Stationary Phase:

    • Change Adsorbent: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For non-polar compounds, reverse-phase silica (C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is an excellent alternative.

  • Improve Column Packing and Loading:

    • A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure your silica slurry is well-mixed and allowed to settle evenly.

    • Load your crude product in a minimal amount of solvent to ensure it starts as a narrow band at the top of the column.

Question: My product seems to be degrading on the silica gel column. How can I prevent this?

Answer:

The pyrrolo[2,3-d]pyrimidine core can be sensitive to the acidic nature of standard silica gel. If you observe streaking on TLC or a lower-than-expected yield after chromatography, consider the following:

  • Neutralize the Silica: Add a small amount of a non-polar base, such as triethylamine (TEA) (typically 0.1-1%), to your eluent.[4] This will neutralize the acidic sites on the silica gel and prevent the degradation of acid-sensitive compounds.

  • Use a Different Stationary Phase: As mentioned previously, neutral or basic alumina can be a good alternative to silica gel.

  • Work Quickly: Do not let your compound sit on the column for an extended period. A faster elution, potentially with the aid of positive pressure ("flash chromatography"), can minimize contact time and reduce degradation.[5]

Experimental Protocol: Flash Column Chromatography of this compound

  • TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal eluent should give your product an Rf value of approximately 0.3.[5] A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude product you need to purify.

    • Prepare a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the top of the silica bed is flat.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).

    • Carefully apply the solution to the top of the silica bed.

    • Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system, collecting fractions in test tubes.[5]

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[5]

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, assuming a suitable solvent can be found.

Question: I am struggling to find a suitable solvent for the recrystallization of my product. What are the characteristics of a good recrystallization solvent?

Answer:

An ideal recrystallization solvent should exhibit the following properties:

  • High solubility at high temperatures: The compound should be very soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery.

  • Impurities should be either highly soluble or insoluble at all temperatures: If the impurities are highly soluble, they will remain in the mother liquor upon cooling. If they are insoluble, they can be removed by hot filtration.

  • Does not react with the compound: The solvent must be chemically inert.

  • Volatile enough to be easily removed from the purified crystals.

Troubleshooting Solvent Selection:

  • Single Solvent System: Test the solubility of your product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes). A good starting point is to try solvents in which the product is sparingly soluble at room temperature.

  • Mixed Solvent System: If a suitable single solvent cannot be found, a mixed solvent system (two miscible solvents) is often effective. One solvent should readily dissolve the compound (the "soluble" solvent), while the other should not (the "insoluble" solvent).

Question: My recrystallization yield is very low. How can I improve it?

Answer:

Low yield is a common issue in recrystallization. Here are some potential causes and solutions:

  • Using too much solvent: This is the most frequent reason for low recovery. The goal is to create a saturated solution at the boiling point of the solvent. Adding too much solvent will keep the product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Premature crystallization during hot filtration: If you need to perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: The impurities will depend on the synthetic route. However, common impurities may include:

  • Unreacted starting materials: The pyrrolo[2,3-d]pyrimidine core that has not been fully halogenated.

  • Regioisomers: Bromination at a different position on the pyrrole ring.

  • Over- or under-halogenated species: For example, the di-bromo or mono-chloro analogues.

  • Byproducts from side reactions: Depending on the reagents used.[6]

Q2: How should I store purified this compound?

A2: It is recommended to store the compound in a dark place, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures, such as in a freezer at -20°C.[7]

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Q4: Is this compound soluble in water?

A4: It is only slightly soluble in water.[9]

Visualizations

PurificationWorkflow start Crude Product check_solid Is the product a solid? start->check_solid check_impurities Nature of Impurities? check_solid->check_impurities No / Recrystallization Fails recrystallization Attempt Recrystallization check_solid->recrystallization Yes chromatography Column Chromatography check_impurities->chromatography Neutral / Similar Polarity extraction Liquid-Liquid Extraction check_impurities->extraction Acidic/Basic Impurities recrystallization->check_impurities Fails pure_product Pure Product recrystallization->pure_product Success chromatography->pure_product extraction->chromatography Further Purification Needed extraction->pure_product Success

Caption: Decision tree for selecting a purification strategy.

ColumnChromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC to find eluent (Rf ~0.3) pack 2. Pack column with silica slurry tlc->pack load 3. Load sample (concentrated) pack->load elute 4. Elute with solvent load->elute collect 5. Collect fractions elute->collect analyze 6. Analyze fractions by TLC collect->analyze combine 7. Combine pure fractions analyze->combine evaporate 8. Evaporate solvent combine->evaporate final_product final_product evaporate->final_product Yields Pure Product

Caption: Workflow for flash column chromatography.

References

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Wiley-VCH. (2004). Supporting Information for Angew. Chem. Int. Ed. 2004, 43, 6103-6106. Retrieved from [Link]

  • Wiley-VCH. (2002). Supporting Information for Angew. Chem. Int. Ed. Z19315. Retrieved from [Link]

  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • ResearchGate. (n.d.). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization | Request PDF. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during this critical multi-step synthesis. As a key intermediate in the development of various therapeutic agents, ensuring the high purity of this compound is paramount.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot your experiments effectively.

I. Synthetic Pathway Overview & Key Impurity Hotspots

The synthesis of this compound is typically achieved in two primary stages: the dichlorination of the pyrrolo[2,3-d]pyrimidine core, followed by selective bromination. Each stage presents unique challenges and potential for impurity formation.

The general pathway begins with 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, which is converted to the dichloro-intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, using a chlorinating agent like phosphorus oxychloride (POCl₃).[3] This intermediate is then brominated, commonly with N-bromosuccinimide (NBS), to yield the final product.[1]

Synthesis_Pathway cluster_step1 Step 1: Dichlorination cluster_step2 Step 2: Bromination Start 7H-pyrrolo[2,3-d]pyrimidine- 2,4-diol Intermediate 2,4-dichloro-7H-pyrrolo [2,3-d]pyrimidine Start->Intermediate POCl₃, Diisopropylethylamine Impurity1 Impurity A: 2-hydroxy-4-chloro- (or 4-hydroxy-2-chloro-) 7H-pyrrolo[2,3-d]pyrimidine Start->Impurity1 Incomplete Chlorination FinalProduct 5-Bromo-2,4-dichloro- 7H-pyrrolo[2,3-d]pyrimidine Intermediate->FinalProduct NBS, Chloroform Impurity2 Impurity B: Unreacted Starting Material (2,4-dichloro...) Intermediate->Impurity2 Incomplete Bromination Impurity3 Impurity C: Di-bromo Species FinalProduct->Impurity3 Over-bromination (Excess NBS)

Caption: Synthetic route and common impurity formation points.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Question: My chlorination reaction (Step 1) is sluggish, and the yield of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is low. TLC and LC-MS analysis shows a significant amount of a polar byproduct.

Answer: This is a classic case of incomplete chlorination. The polar byproduct is likely a mono-chloro, mono-hydroxy species (Impurity A).

  • Causality: The conversion of the diol to the dichloro product requires a potent chlorinating agent and strictly controlled conditions.

    • Moisture: Trace amounts of water in the reaction vessel or solvents will rapidly quench the phosphorus oxychloride (POCl₃), reducing its effective concentration and hindering the reaction.

    • Insufficient Reagent/Temperature: The reaction is often run at elevated temperatures (e.g., 70-130°C) to drive it to completion.[3][4] An insufficient excess of POCl₃ or a temperature that is too low will favor the formation of the mono-chlorinated intermediate.

    • Base Addition: The reaction generates HCl as a byproduct. A base, such as diisopropylethylamine, is often added to neutralize the acid and facilitate the reaction.[3][4] The rate of addition can be critical to control the exotherm.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere (N₂ or Argon). Use anhydrous grade solvents.

    • Reagent Stoichiometry: Use a significant excess of POCl₃, typically 3 to 5 equivalents relative to the starting diol.[3][4]

    • Temperature Control: Ensure the reaction mixture reaches and maintains the target temperature. For a sluggish reaction, a moderate increase in temperature (e.g., by 10-20°C) can significantly improve the conversion rate.

    • Monitor Reaction: Use TLC or HPLC to monitor the disappearance of the starting material. If the reaction stalls, a small additional charge of POCl₃ may be necessary.

Question: During the bromination (Step 2), my TLC plate shows three spots: the desired product, unreacted starting material, and a less polar spot. What are these impurities?

Answer: This pattern indicates both incomplete reaction and over-reaction. The spots, in order of increasing polarity (decreasing Rf on normal phase silica), are typically:

  • Less Polar Spot: A di-brominated pyrrolopyrimidine (Impurity C).

  • Product Spot: this compound.

  • More Polar Spot: Unreacted 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (Impurity B).

  • Causality: Electrophilic aromatic substitution on the pyrrole ring is very facile.

    • Under-bromination: Using less than one equivalent of the brominating agent (e.g., N-bromosuccinimide, NBS) or insufficient reaction time will result in unreacted starting material.

    • Over-bromination: The pyrrole ring can be activated enough to undergo a second bromination, especially if more than one equivalent of NBS is used or if the reaction is left for an extended period. Localized high concentrations of NBS upon addition can also promote this side reaction.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Accurately weigh and add 1.0 to 1.05 equivalents of NBS. Do not use a large excess.

    • Controlled Addition: Add the NBS portion-wise or as a solution in the reaction solvent over a period of time (e.g., 15-30 minutes) to avoid localized high concentrations.

    • Temperature Management: Run the reaction at a controlled temperature. While some procedures use reflux,[1] starting at room temperature or even 0°C can provide better selectivity before gently heating.

    • Reaction Monitoring: Monitor the reaction closely by TLC or HPLC every 15-30 minutes. Once the starting material is consumed, quench the reaction promptly to prevent the formation of the di-bromo impurity.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect and how can I characterize them?

The most common impurities are related to the main reaction steps. Mass spectrometry is the most powerful tool for initial identification.

Impurity NameStructure (Schematic)Molecular FormulaMolecular WeightOrigin
Impurity A Pyrrolo-pyrimidine core with 1 -OH and 1 -ClC₆H₄ClN₃O169.57Incomplete Chlorination
Impurity B (Starting Material)2,4-dichloro-pyrrolo-pyrimidineC₆H₃Cl₂N₃188.01Incomplete Bromination
Impurity C Pyrrolo-pyrimidine core with 2 -Cl and 2 -BrC₆HBr₂Cl₂N₃345.81Over-bromination

Q2: Which analytical methods are best for monitoring reaction progress and final purity?

A combination of methods provides the most complete picture.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile gradient is typically effective for separating the halogenated pyrrolopyrimidines.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the mass of unknown peaks, confirming the product, and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the final structure and can be used for quantitative purity assessment (qNMR) against a certified internal standard.[6][7] The proton on the pyrrole ring (C6-H) will disappear upon bromination at the C5 position, providing a clear diagnostic signal.

Q3: What is the best method to purify the final this compound?

  • Recrystallization: If the purity is already reasonably high (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most efficient method for removing minor impurities.

  • Silica Gel Chromatography: For mixtures containing significant amounts of starting material or over-brominated product, column chromatography is necessary. A gradient elution with a non-polar/polar solvent system like hexanes/ethyl acetate is typically effective.

Q4: How should I properly store the final product to prevent degradation?

Halogenated heterocyclic compounds can be sensitive to light and temperature. Store the final product in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen). For long-term storage, keeping it in a freezer at or below -20°C is recommended.

IV. Key Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a starting point for method development. It should be validated for your specific system.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm or 320 nm.[5]

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of acetonitrile or a mixture of acetonitrile/water.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate.

Protocol 2: Workflow for Impurity Identification

This workflow provides a logical sequence for troubleshooting unexpected results.

Impurity_Workflow Start Unexpected Peak(s) Observed in HPLC/TLC LCMS Run LC-MS Analysis Start->LCMS AnalyzeMS Analyze Mass Spectrum: Determine Molecular Weight (MW) LCMS->AnalyzeMS Compare Compare MW to Expected Impurities Table AnalyzeMS->Compare Known Impurity Identified (e.g., SM, Di-bromo) Compare->Known Match Unknown MW Does Not Match Common Impurities Compare->Unknown No Match Optimize Optimize Reaction Conditions: - Stoichiometry - Temperature - Reaction Time Known->Optimize Isolate Isolate Impurity via Preparative HPLC or Chromatography Unknown->Isolate NMR Characterize by NMR Spectroscopy Isolate->NMR

Caption: A logical workflow for identifying and addressing impurities.

References

  • Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • Patsnap Eureka. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine.
  • ResearchGate. (2014). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Retrieved from [Link]

  • IJARESM. (n.d.). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved from [Link]

  • Semantic Scholar. (1987). Synthesis of 7-Unsubstituted 7H-Pyrrolo(2,3-d)pyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • PubMed Central (PMC). (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • Novartis OAK. (2013). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Retrieved from [Link]

  • Medium. (n.d.). The Role of 5-Bromo-2-Chloro-7H-Pyrrolo[2,3-D]Pyrimidine in Modern Organic Synthesis. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • PubMed Central (PMC). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

Sources

Overcoming poor yields in reactions with 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team Document ID: TSC-PD-05247 Last Updated: January 1, 2026

Welcome to the technical support guide for 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 900789-14-2). This document is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with this versatile but complex building block. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, often serving as a hinge-binding "warhead" for kinase inhibitors.[1] However, the unique electronic and steric properties conferred by its three halogen substituents can lead to unexpected reactivity and low yields.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and peer-reviewed literature. Our goal is to empower you to overcome common hurdles and achieve consistent, high-yielding results in your synthetic campaigns.

Troubleshooting Guide: Overcoming Poor Yields & Selectivity Issues

This section addresses specific, common problems encountered during reactions with this compound. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.

Question 1: My Suzuki-Miyaura coupling is giving low to no yield. What are the most common points of failure?

Failure in Suzuki-Miyaura couplings with this substrate is a frequent issue and can almost always be traced back to one of five key areas: catalyst system, reaction conditions, reagent quality, N-H interference, or inherent substrate reactivity.

Core Problem: Reactivity Hierarchy The three halogen atoms on the scaffold exhibit different reactivities, which dictates the outcome of cross-coupling reactions. Understanding this is the first step in troubleshooting. Generally, for related dihalopyrimidines, reactivity towards palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) favors the C4 position over the C2 position.[2][3] The C5-bromo position on the electron-rich pyrrole ring is also highly amenable to standard cross-coupling conditions.

G cluster_0 Reactivity Profile Substrate This compound C4_Cl C4-Cl (Most Reactive) Substrate->C4_Cl Highest S_NAr & Cross-Coupling Reactivity C5_Br C5-Br (Highly Reactive) Substrate->C5_Br Excellent for Cross-Coupling C2_Cl C2-Cl (Least Reactive) Substrate->C2_Cl Requires forcing conditions or specific catalysts

Figure 1: General reactivity hierarchy of the halogen positions.

Troubleshooting Workflow When a Suzuki reaction fails, a systematic approach is essential. Use the following workflow and the detailed checklist in Table 1 to diagnose the issue.

G start Low/No Yield in Suzuki Coupling check_catalyst 1. Verify Catalyst & Ligand - Use fresh, air-stable precatalyst? - Ligand appropriate for C-Cl activation? start->check_catalyst check_catalyst->start Replace catalyst/ligand check_inert 2. Check Inert Atmosphere - Solvents properly degassed? - System purged with N2/Ar? check_catalyst->check_inert If catalyst is OK check_inert->start Improve degassing check_reagents 3. Assess Reagent Quality - Boronic acid/ester pure? - Base dry and finely powdered? check_inert->check_reagents If atmosphere is inert check_reagents->start Use fresh reagents check_conditions 4. Optimize Conditions - Temperature high enough? - Solvent/base combination correct? check_reagents->check_conditions If reagents are pure success Reaction Successful check_conditions->success Optimization leads to product

Sources

Improving the stability of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives. This class of molecules serves as a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] However, the inherent reactivity of the halogenated 7-deazapurine core presents unique stability challenges.

This guide is structured to provide field-proven insights and actionable solutions to common issues encountered during experimentation. We will move from foundational questions to in-depth troubleshooting and best practices for ensuring the integrity of your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and characteristics of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A1: Proper storage is the first line of defense against degradation. The compound should be stored under freezer conditions, specifically at or below -20°C. It is critical to store it under an inert atmosphere (e.g., argon or nitrogen) and in a dark, light-resistant container. This multi-faceted approach minimizes degradation from atmospheric moisture, oxygen, and light.

Q2: Why is an inert atmosphere so critical for this compound?

A2: The pyrrolo[2,3-d]pyrimidine core, especially when decorated with electron-withdrawing halogens, can be susceptible to oxidative degradation. The electron-rich pyrrole ring can react with atmospheric oxygen over time, leading to the formation of undesired oxidized byproducts. An inert atmosphere displaces oxygen, preventing these pathways from initiating.

Q3: What solvents are recommended for dissolving this compound for short-term use versus long-term storage?

A3: For immediate use in reactions or analysis, anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,4-Dioxane are suitable. For long-term storage in solution, which is generally discouraged, ensure the solvent is of the highest purity and thoroughly degassed. Protic solvents, especially water and alcohols, should be avoided as they can participate in slow nucleophilic substitution or hydrolysis reactions at the highly reactive C2 and C4 chloro-positions. The compound is only slightly soluble in water.[3]

Q4: I've observed a color change in my solid sample over time, from off-white to yellowish or brown. What does this indicate?

A4: A visible color change is a strong indicator of degradation. This is often due to a combination of slow oxidation and potential photodecomposition, leading to the formation of polymeric or chromophoric impurities. If you observe a color change, it is imperative to re-analyze the purity of the material by HPLC or LC-MS before proceeding with your experiment.

Part 2: Troubleshooting Guide for Experimental Instability

This section provides a problem-solution framework for specific issues that may arise during synthesis, purification, or analysis.

Table 1: Troubleshooting Common Stability Issues
Problem Observed Potential Root Cause(s) Recommended Solution(s)
Multiple new, unidentified peaks appear in HPLC analysis after a reaction workup. 1. Hydrolysis: The chloro groups at C2/C4 are labile and can be hydrolyzed by aqueous reagents (e.g., during extraction with aqueous base).2. Solvent Reactivity: Use of nucleophilic solvents (e.g., methanol) can lead to substitution at C2/C4.3. pH Instability: The compound may be unstable under the acidic or basic conditions of the workup. Similar heterocyclic systems are known to be labile in both acidic and alkaline mediums.[4]1. Use anhydrous workup conditions where possible. If an aqueous wash is necessary, use brine at a neutral pH and minimize contact time.2. Switch to non-nucleophilic, aprotic solvents like DCM, ethyl acetate, or THF for workups and purification.3. Buffer your aqueous phases to maintain a pH as close to neutral (pH 7) as possible.
Inconsistent results or loss of potency in biological assays. 1. Degradation in Assay Buffer: The compound may be unstable in the aqueous, buffered conditions of the biological assay, especially over longer incubation times.2. Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of microplates or pipette tips.3. Precipitation: The compound may be precipitating out of the assay medium due to low aqueous solubility.1. Perform a stability test of the compound directly in the assay buffer. Analyze samples by HPLC/LC-MS at t=0 and after the maximum incubation time.2. Use low-binding microplates and pre-condition pipette tips with the assay buffer.3. Include a co-solvent like DMSO (typically <0.5% final concentration) and visually inspect for precipitation under a microscope.
Difficulty in purifying the final derivative; streaks on TLC or broad peaks in HPLC. 1. On-Column Degradation: The compound may be degrading on the stationary phase of the chromatography column (silica or C18). Silica can be acidic and promote hydrolysis.2. Formation of Tautomers or Isomers: Structural isomers or tautomers may be present and co-elute or interconvert during chromatography.[2]1. For silica gel chromatography, consider neutralizing the silica by pre-treating it with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine).2. For reverse-phase HPLC, add a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid to ensure consistent protonation and sharpen peaks.[5]
Workflow: Investigating Compound Degradation

The following diagram outlines a logical workflow for diagnosing and addressing compound instability.

G cluster_0 Problem Identification cluster_1 Initial Purity Check cluster_2 Investigation of Cause cluster_3 Solution Implementation P1 Unexpected Experimental Result (e.g., low yield, extra peaks, low potency) A1 Re-analyze Starting Material and Final Compound via HPLC/LC-MS P1->A1 A2 Is Purity as Expected? A1->A2 B1 Review Experimental Conditions: - Solvents - pH - Temperature - Light Exposure A2->B1 No C3 Analyze Outcome A2->C3 Yes (Problem is elsewhere) B2 Perform Forced Degradation Study (See Protocol 3.2) B1->B2 B3 Identify Degradation Products via LC-MS/MS B2->B3 C1 Modify Protocol: - Use Anhydrous/Aprotic Solvents - Control pH - Protect from Light/Heat B3->C1 C2 Re-run Experiment with Modified Conditions C1->C2 C2->C3

Caption: A workflow for troubleshooting unexpected experimental results.

Part 3: Best Practices & Protocols

Adherence to standardized protocols is essential for generating reproducible data and preserving compound integrity.

3.1 Recommended Handling and Storage Summary
Parameter Condition Rationale
Temperature ≤ -20°CSlows down kinetic degradation processes.
Atmosphere Inert Gas (Argon, N₂)Prevents oxidation of the electron-rich heterocyclic core.
Light Amber vial or protected from lightMinimizes risk of photolytic degradation.
Dispensing Weigh quickly in a low-humidity environmentReduces exposure to atmospheric moisture which can cause hydrolysis.
Solution Storage Strongly discouraged; if necessary, use anhydrous, aprotic solvents, store at -80°C under inert gas.Prevents solvent-mediated degradation.
3.2 Protocol: Forced Degradation (Stress Testing) Study

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and identifying potential degradation products.[6] This protocol is based on ICH guidelines.[6]

Objective: To intentionally degrade the this compound derivative under various stress conditions to identify degradation pathways and products. The typical target is to achieve 5-20% degradation.[7]

Materials:

  • Your this compound derivative

  • Solvent for dissolution (e.g., Acetonitrile:Water 50:50)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% and 30%

  • HPLC or UPLC system with UV/PDA detector[5]

  • LC-MS system for peak identification[5]

  • Calibrated oven and photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent mixture (e.g., Acetonitrile:Water).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: Add 0.1 M HCl. If no degradation is observed after 24h at room temp, use 1 M HCl and/or heat at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH. These compounds are often highly base-labile[4]; check for degradation at early time points (e.g., 1h, 4h).

    • Oxidation: Add 3% H₂O₂. If no degradation, use 30% H₂O₂.

    • Thermal Stress: Store a vial of the control solution in an oven at 60-80°C.

    • Photolytic Stress: Expose a vial of the control solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each vial.

    • Quench the reaction if necessary (e.g., neutralize acid/base samples with an equimolar amount of base/acid).

    • Dilute the sample to a suitable concentration for HPLC analysis.

    • Analyze by a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products).

  • Data Interpretation:

    • Calculate the percentage of degradation for the parent compound.

    • Analyze the major degradation peaks using LC-MS to propose structures for the degradants.

Potential Degradation Pathways

Based on the chemical structure and known reactivity of similar heterocycles[4], the following degradation pathways are most likely under forced degradation conditions.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) Parent 5-Bromo-2,4-dichloro- 7H-pyrrolo[2,3-d]pyrimidine H1 Monohydroxylated Species (at C4 or C2) Parent->H1 H₂O / OH⁻ / H⁺ O1 N-Oxides Parent->O1 [O] O2 Epoxides on Pyrrole Ring Parent->O2 [O] P1 Dehalogenation (Loss of Br or Cl) Parent->P1 P2 Ring Opening/Rearrangement Parent->P2 H2 Dihydroxylated Species H1->H2 H₂O / OH⁻ / H⁺

Caption: Plausible degradation pathways for the core scaffold.

References
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (URL: [Link])

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (URL: [Link])

  • Forced Degradation Studies - MedCrave online. (URL: [Link])

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (URL: [Link])

  • Stability Indicating Forced Degradation Studies - RJPT. (URL: [Link])

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed Central. (URL: [Link])

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed. (URL: [Link])

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. (URL: [Link])

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])

Sources

Troubleshooting guide for Buchwald-Hartwig amination with polychlorinated pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination with polychlorinated pyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful yet nuanced cross-coupling reaction. The following content is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination of a dichloropyrimidine is resulting in very low or no product yield. What are the first parameters I should investigate?

Low conversion is the most common issue when working with heteroaryl chlorides. For polychlorinated pyrimidines, the catalyst system is the most critical starting point for troubleshooting. These substrates are electron-deficient, which facilitates oxidative addition but also presents challenges, such as potential catalyst inhibition.

A1: Initial Troubleshooting Checklist:

  • Catalyst System Integrity: The choice of palladium precursor, ligand, and their ratio is paramount.

    • Palladium Source: High-purity palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ are essential. For improved consistency and activation, consider using a pre-formed palladium-ligand complex (precatalyst).[1]

    • Ligand Selection: Polychlorinated pyrimidines are challenging substrates. They require bulky, electron-rich phosphine ligands to promote the reductive elimination step and prevent catalyst deactivation via coordination of the pyrimidine nitrogen atoms.[2][3] Sterically hindered biarylphosphine ligands are the industry standard for these couplings.[1][4] If your current ligand is failing, consider switching to one from a different "generation" or class.

  • Base Selection: The base's strength and identity are crucial.

    • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to facilitate the deprotonation of the amine and promote the catalytic cycle.[1][5]

    • If your substrate contains base-sensitive functional groups, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, but this may necessitate higher reaction temperatures or longer reaction times.[1]

  • Solvent and Atmosphere Purity: The reaction is highly sensitive to oxygen and water.

    • Solvent: Ensure you are using a thoroughly dried, anhydrous, and degassed solvent. Toluene and 1,4-dioxane are common choices.[1][6] Water can deactivate the catalyst and lead to hydrodehalogenation side products.

    • Inert Atmosphere: The reaction must be set up and run under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidation and degradation of the palladium(0) catalyst and phosphine ligands.

  • Temperature: These reactions often require thermal energy to proceed at a reasonable rate, typically in the 80-110 °C range.[1] If you are running the reaction at a lower temperature, a gradual increase may improve conversion.

Q2: I am attempting a mono-amination on 2,4-dichloropyrimidine, but I am getting a mixture of products. How can I control the regioselectivity?

Regioselectivity in the amination of dihalopyrimidines is a significant challenge, governed by a delicate balance of electronic and steric factors.

A2: Strategies for Controlling Regioselectivity:

The C4 position of a 2,4-dichloropyrimidine is generally more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. However, in a palladium-catalyzed cycle, the outcome can be influenced by the catalyst system.

  • SNAr vs. Buchwald-Hartwig Conditions:

    • Under traditional Nucleophilic Aromatic Substitution (SNAr) conditions (typically no palladium catalyst), amination often favors the C4 position.[5]

    • Under Buchwald-Hartwig conditions, a high degree of selectivity for the C4 position can also be achieved, particularly with aliphatic secondary amines and anilines using a strong base like LiHMDS.[5]

  • Kinetic vs. Thermodynamic Control:

    • Lower reaction temperatures tend to favor the kinetically preferred product, which is often the C4-aminated isomer.

    • Higher temperatures can lead to mixtures or isomerization, favoring the thermodynamically more stable product.

  • Ligand Influence: The steric and electronic properties of the phosphine ligand can influence which chlorine atom undergoes oxidative addition more readily. While C4 is often favored, screening different ligands may be necessary to optimize selectivity for a specific substrate combination. For example, wide bite-angle ligands like Xantphos have been used to control selectivity in dihalopyridine systems.[7]

  • Stepwise Approach: To guarantee the formation of a single isomer, a two-step approach is the most robust method. First, perform a selective mono-amination, isolate and purify the desired 4-amino-2-chloropyrimidine intermediate, and then perform a second, distinct Buchwald-Hartwig reaction at the C2 position if required.[7][8]

Q3: My main side product is the hydrodehalogenated pyrimidine. What causes this and how can I prevent it?

Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common and frustrating side reaction.

A3: Minimizing Hydrodehalogenation:

This side reaction can arise from two primary pathways in the catalytic cycle:

  • β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, the palladium-amido intermediate can undergo β-hydride elimination. This forms an imine and a palladium-hydride species, which can then reductively eliminate the hydrodehalogenated arene.[4][9]

  • Reaction with Water/Base: Trace amounts of water can react with the palladium catalyst or strong base, generating hydride species that lead to the undesired reduction.

Troubleshooting Steps:

  • Use Bulky Ligands: Sterically hindered ligands (e.g., BrettPhos, RuPhos) can create a crowded coordination sphere around the palladium center, which sterically disfavors the transition state for β-hydride elimination and promotes the desired C-N reductive elimination.[10]

  • Strictly Anhydrous Conditions: As mentioned in Q1, ensure all reagents and the solvent are scrupulously dry.

  • Choice of Amine: If possible, using an amine that lacks β-hydrogens will eliminate this specific side reaction pathway.[11]

  • Base Selection: In some cases, the choice of base can influence the rate of hydrodehalogenation. Screening different bases may be beneficial.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. Each step presents a potential point of failure that can be addressed by modifying the reaction conditions.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs pd0 Active L-Pd(0) Catalyst oa_complex L-Pd(II)(Ar-X)(Amine) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation (+ Base, - HX) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product aryl_halide Ar-X (Polychloro-pyrimidine) amine HNR'R'' (Amine) base Base

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

When a reaction fails, a systematic approach is more effective than random screening. Use this workflow to guide your optimization process.

Troubleshooting_Workflow start Problem: Low or No Yield check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Check Reaction Conditions start->check_conditions check_reagents 3. Check Reagents start->check_reagents ligand Is the ligand appropriate? (Bulky, electron-rich) check_catalyst->ligand pd_source Is the Pd source high quality? (Consider precatalyst) check_catalyst->pd_source ratio Is the Pd:Ligand ratio correct? (Typically 1:1 to 1:2) check_catalyst->ratio solvent Is the solvent anhydrous & degassed? check_conditions->solvent atmosphere Is the atmosphere fully inert? check_conditions->atmosphere temperature Is the temperature optimal? (Try increasing from 80°C) check_conditions->temperature base Is the base strong enough? (e.g., NaOtBu, LHMDS) check_conditions->base purity Are starting materials pure? check_reagents->purity side_reactions Side reactions observed? (e.g., Hydrodehalogenation) check_reagents->side_reactions

Caption: A logical workflow for troubleshooting poor reaction outcomes.

Optimization Parameters at a Glance

For successful coupling with polychlorinated pyrimidines, careful selection of each component is necessary.

Parameter Common Choices Key Considerations for Polychlorinated Pyrimidines
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, G3/G4 PrecatalystsPrecatalysts offer superior consistency and faster initiation.[1]
Ligands Biaryl Monophosphines: XPhos, RuPhos, BrettPhos, tBuXPhosEssential for coupling electron-deficient heteroaryl chlorides. Bulky, electron-rich ligands accelerate reductive elimination and prevent catalyst deactivation.[1][4][10]
Bases Strong: NaOtBu, KOtBu, LiHMDSWeaker: Cs₂CO₃, K₃PO₄Strong bases are usually required.[1] For base-sensitive substrates, weaker bases can be used, often requiring higher temperatures.[12]
Solvents Toluene, 1,4-Dioxane, CPME, THFMust be strictly anhydrous and degassed. Toluene is a robust, high-boiling choice.[1][6] Avoid protic or coordinating solvents like alcohols or acetonitrile.[12][13]
Temperature 80 - 110 °CHigher temperatures are often necessary to drive the reaction to completion, but can also increase side product formation.[1]

Standard Laboratory Protocol

Reaction: Mono-amination of 2,4-dichloropyrimidine with Morpholine.

Disclaimer: This is a general protocol and may require optimization for different amines or substituted pyrimidines. All operations should be performed in a fume hood using appropriate personal protective equipment.

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.1 mmol, 1.1 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.044 mmol, 4.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Pd₂(dba)₃, XPhos, and NaOtBu.

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the 2,4-dichloropyrimidine.

  • Solvent and Amine Addition: Via syringe, add the anhydrous toluene, followed by the morpholine.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent (2,4-dichloropyrimidine).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-morpholino-2-chloropyrimidine.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving the versatile, yet challenging, 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst selection and reaction optimization. Here, we will address common issues in a direct question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions on this compound?

A1: The primary challenges with this substrate stem from its electronic properties and the presence of multiple reactive sites. The pyrrolo[2,3-d]pyrimidine core is electron-deficient, which can influence catalyst activity. Additionally, you have three potential coupling sites: the C5-Brorno bond and the C2-Chloro and C4-Chloro bonds. Achieving regioselectivity is often the principal hurdle. The nitrogen atoms in the heterocyclic system can also coordinate to the palladium catalyst, potentially inhibiting its activity.[1]

Q2: Which cross-coupling reactions are most commonly and successfully performed on this scaffold?

A2: The most prevalent and well-documented cross-coupling reactions for this and similar scaffolds are the Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions.[2] Each of these transformations allows for the introduction of a wide range of functionalities, crucial for building molecular diversity in drug discovery programs.

Q3: Is there a general rule for regioselectivity in these coupling reactions?

A3: Generally, for palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order I > Br > Cl.[3] However, with 2,4-dichloropyrimidines, the C4 position is often favored for substitution in both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[4][5][6] This preference can sometimes be inverted by judicious choice of ligand and reaction conditions.[5][7][8] The C5-bromo position adds another layer of complexity, and selective coupling at this site while preserving the chloro substituents is also a key synthetic strategy.

Section 2: Troubleshooting Guide for Common Coupling Reactions

Suzuki-Miyaura Coupling

Issue 1: Low to no conversion of starting material.

  • Potential Cause: Inefficient oxidative addition or transmetalation. The palladium catalyst may not be active enough to break the C-Halogen bond, or the transfer of the organic group from the boron reagent to the palladium center is slow.[1]

  • Troubleshooting Steps:

    • Increase Temperature: Carefully increasing the reaction temperature can often overcome activation barriers.[1]

    • Switch to a More Active Catalyst System:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tBuBrettPhos.[1][9] These ligands promote the formation of monoligated, highly active Pd(0) species.[10]

      • Pre-catalyst: Use a pre-catalyst that readily forms the active Pd(0) species in situ.

    • Base Optimization: The choice of base is critical for activating the boronic acid.[11] If you are using a weaker base like K₂CO₃, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[1]

Issue 2: Significant formation of dehalogenated byproduct.

  • Potential Cause: Formation of a palladium-hydride (Pd-H) species is a common cause of dehalogenation.[1] This can arise from reactions with the base, solvent, or trace water.[1] Electron-deficient N-heterocyclic halides are particularly susceptible to this side reaction.[1]

  • Troubleshooting Steps:

    • Ligand Modification: Switch to bulkier phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can disfavor the formation of Pd-H species.[1]

    • Base Selection: Use a milder inorganic base such as K₃PO₄ or Cs₂CO₃.[1] Avoid strong alkoxide bases if possible.

    • Solvent and Water Content: Ensure solvents are anhydrous if the protocol demands it. In aqueous systems, carefully control the amount of water.[1]

Issue 3: Poor regioselectivity between the C2-Cl, C4-Cl, and C5-Br positions.

  • Potential Cause: The electronic and steric environment of each halide dictates its reactivity. Without proper catalyst control, mixtures of products are common. Generally, C4-coupling is favored over C2.[4][5]

  • Troubleshooting Steps:

    • Ligand-Controlled Selectivity:

      • For C4-selectivity with 2,4-dichloropyrimidines, N-heterocyclic carbene (NHC) ligands like IPr have shown success.[7]

      • For C2-selectivity , specific Pd(II) precatalysts with bulky NHC ligands have been reported to invert the typical selectivity, particularly in C-S coupling.[4][5][8]

    • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity. For Suzuki reactions of 2,4-dichloropyrrolo[2,3-d]pyrimidine, performing the coupling at 60–70°C has been shown to favor reaction at the C4-position.[2]

Buchwald-Hartwig Amination

Issue 1: The reaction is sluggish or stalls completely.

  • Potential Cause: The nitrogen of the pyrrolo[2,3-d]pyrimidine or the amine coupling partner can coordinate to the palladium center and inhibit catalysis.[1]

  • Troubleshooting Steps:

    • Ligand Selection: The development of the Buchwald-Hartwig amination has seen several generations of ligands.[12] For challenging heterocyclic substrates, sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often the solution.[13]

    • Base Choice: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

    • Protecting Group Strategy: If the N-H of the pyrrole is suspected to be interfering, consider protecting it. However, be aware that N-7 protection can sometimes decrease regioselectivity in subsequent couplings.[2]

Issue 2: Formation of undesired side products.

  • Potential Cause: Besides dehalogenation, competitive SNAr can occur, especially at the more activated C4 position.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: This can help to favor the desired palladium-catalyzed pathway over the thermal SNAr reaction.

    • Optimize Catalyst Loading: Ensure an appropriate catalyst-to-substrate ratio to maintain a high rate for the catalytic cycle.

Section 3: Experimental Protocols and Data

Representative Protocol: C4-Selective Suzuki-Miyaura Coupling

This protocol is a generalized starting point. Optimization for your specific boronic acid is likely necessary.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)[14]

  • K₂CO₃ (2-3 equivalents)

  • 1,4-Dioxane/Water (e.g., 4:1 mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.[3]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent mixture.[3]

  • Degas the solution by bubbling with an inert gas for 10-15 minutes.[1]

  • Add the palladium catalyst.[3]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1][3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][3]

  • Purify the crude product by column chromatography.

Catalyst/Ligand Selection Summary Table
Coupling ReactionGoalRecommended Catalyst/Ligand SystemBaseRationale
Suzuki-Miyaura General C4-CouplingPd(dppf)Cl₂, Pd(PPh₃)₄K₂CO₃, K₃PO₄Well-established systems for heteroaryl couplings.[14][15]
C4-Coupling (High Activity)Pd₂(dba)₃ / XPhos or SPhosK₃PO₄, Cs₂CO₃Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[1][10]
C4-SelectivityPd(PEPPSI)(IPr)Varies (e.g., K₃PO₄)N-heterocyclic carbene ligands can offer unique selectivity profiles.[7]
Buchwald-Hartwig C-N CouplingPd₂(dba)₃ / XPhos, RuPhosNaOtBu, LHMDSSterically hindered biaryl phosphines are effective for coupling with N-heterocycles.[12][13]
Sonogashira C-C (alkyne) CouplingPdCl₂(PPh₃)₂, CuIAmine base (e.g., Et₃N)Classic conditions for Sonogashira coupling.[16]
Heck C-C (alkene) CouplingPd(OAc)₂ / PPh₃Et₃N, K₂CO₃Standard conditions for the Heck reaction.[17][18]

Section 4: Visualizing the Process

Logical Flow for Troubleshooting a Failed Suzuki Coupling

G start Reaction Failed: No/Low Conversion check_reagents Verify Reagent Quality (Substrate, Boronic Acid, Base, Solvent) start->check_reagents check_setup Check Reaction Setup (Inert atmosphere, Temperature) start->check_setup dehalogenation Dehalogenation Observed? start->dehalogenation Side Product Formed catalyst_issue Potential Catalyst Issue check_reagents->catalyst_issue check_setup->catalyst_issue increase_temp Increase Temperature catalyst_issue->increase_temp Is temp too low? change_catalyst Change Catalyst System catalyst_issue->change_catalyst Is catalyst inactive? change_base Optimize Base catalyst_issue->change_base Is base ineffective? success Reaction Successful increase_temp->success change_catalyst->success change_base->success change_ligand Use Bulky Ligand (e.g., XPhos, SPhos) dehalogenation->change_ligand Yes milder_base Use Milder Base (e.g., K₃PO₄) dehalogenation->milder_base Yes change_ligand->success milder_base->success

Caption: A decision tree for troubleshooting common Suzuki coupling failures.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)L₂(X) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r_intermediate Ar-Pd(II)L₂(R) transmetalation->pd_r_intermediate boronate [R-B(OH)₃]⁻ boronate->transmetalation base Base (e.g., K₂CO₃) base->boronate activates boronic_acid R-B(OH)₂ boronic_acid->base reductive_elimination Reductive Elimination pd_r_intermediate->reductive_elimination reductive_elimination->pd0 regenerates product Ar-R (Coupled Product) reductive_elimination->product

Caption: Key steps in the Suzuki-Miyaura palladium-catalyzed cross-coupling cycle.

References

  • Neufeldt, S. R., et al. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PubMed Central.
  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Support.
  • Kubota, K., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central.
  • Neufeldt, S. R., et al. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
  • Neufeldt, S. R. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.
  • Wikipedia. (n.d.).
  • Neufeldt, S. R., et al. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Ciaffoni, L., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
  • Wikipedia. (n.d.). Heck reaction.
  • Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
  • Gryba, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.
  • BenchChem. (n.d.). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • BenchChem. (n.d.). Comparing the efficacy of different catalysts for pyrimidine coupling reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

Sources

Managing reaction byproducts of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its use, with a special focus on the management of reaction byproducts. Our goal is to equip you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Troubleshooting Guide: Managing Reaction Byproducts

This guide addresses specific issues related to the formation of byproducts during reactions involving this compound. Each entry is formatted as a question-and-answer to directly tackle challenges you may face at the bench.

Question 1: After a substitution reaction at the C4 position, I've isolated a significant amount of a byproduct that is more polar than my starting material and desired product. What could this be and how can I avoid it?

Answer:

This is a common issue, and the more polar byproduct is likely the result of hydrolysis of one of the chloro groups, leading to the formation of a hydroxyl-pyrrolo[2,3-d]pyrimidine species. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position.

Causality:

The dichloro-scaffold is susceptible to hydrolysis, especially under basic conditions or in the presence of water. If your reaction conditions are not strictly anhydrous, or if your amine nucleophile contains trace amounts of water, you can observe the formation of 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-ol or 2-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The presence of a hydroxyl group significantly increases the polarity of the molecule.

Prevention and Mitigation:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Purification of Reagents: If using an amine nucleophile, consider purifying it to remove any water content.

  • Temperature Control: Running the reaction at lower temperatures can sometimes disfavor the hydrolysis side reaction.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to scavenge any acid generated during the reaction without promoting hydrolysis.

Separation Strategy:

The significant difference in polarity between the desired product and the hydrolyzed byproduct makes them readily separable by silica gel column chromatography . A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will allow for the elution of your desired, less polar product first, while the more polar hydrolyzed byproduct will be retained longer on the column.

Question 2: My mass spectrometry results show a peak corresponding to the desired product mass, but also a significant peak that is ~35 Da lighter, suggesting the loss of a chlorine atom. What is happening?

Answer:

This strongly suggests a dechlorination byproduct. You are likely forming a mono-chloro-pyrrolo[2,3-d]pyrimidine species.

Causality:

Reductive dehalogenation can occur under certain reaction conditions, particularly if you are using a palladium catalyst for a cross-coupling reaction (e.g., Suzuki, Heck, or Buchwald-Hartwig). The catalyst, in the presence of a reducing agent (which can be an amine, phosphine ligand, or other components in your reaction mixture), can catalyze the removal of a chloro group.

Prevention and Mitigation:

  • Catalyst and Ligand Choice: Screen different palladium catalysts and ligands. Some ligand systems are less prone to promoting dehalogenation.

  • Reaction Time and Temperature: Minimize reaction time and temperature to reduce the likelihood of this side reaction. Monitor the reaction progress closely by TLC or LC-MS.

  • Hydrogen Source: Be mindful of potential hydrogen sources in your reaction. For example, some alcohols or amines can act as hydrogen donors in the presence of a palladium catalyst.

Separation Strategy:

Separating the dechlorinated byproduct from the desired dichloro product can be challenging due to their similar polarities.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is often the most effective way to separate these closely related compounds.

  • Recrystallization: If the byproduct is present in a smaller amount, careful recrystallization may enrich the desired product.

Question 3: I am attempting a reaction at the N7 position of the pyrrole ring, but I am getting a complex mixture of products, including what appears to be N-alkylation at multiple sites. How can I improve the selectivity?

Answer:

The pyrrole nitrogen (N7) and the pyrimidine nitrogens can all be nucleophilic, leading to a lack of regioselectivity in N-alkylation reactions.

Causality:

Direct alkylation of the 7H-pyrrolo[2,3-d]pyrimidine core can be unselective. The choice of base and solvent plays a crucial role in determining the site of alkylation.

Improving Regioselectivity:

  • Choice of Base: Using a strong, non-nucleophilic base like sodium hydride (NaH) can selectively deprotonate the pyrrole nitrogen, making it the more reactive nucleophile.

  • Protecting Groups: To ensure exclusive reaction at a specific nitrogen, consider using a protecting group strategy. For example, you can protect the N7 position with a group like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) while you perform reactions on the pyrimidine ring, and then deprotect it later.

Separation Strategy:

Isomeric byproducts from non-selective N-alkylation can be very difficult to separate.

  • Chromatography: Careful column chromatography with a shallow solvent gradient may resolve the isomers.

  • HPLC: Preparative HPLC is often necessary for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when working with this compound?

A1: Based on the reactivity of the scaffold, the most common byproducts include:

  • Hydrolysis products: Where one or both chloro groups are replaced by hydroxyl groups.

  • Dehalogenation products: Where a chloro or bromo group is replaced by a hydrogen atom.

  • N-Alkylation isomers: If you are performing reactions on the pyrrole nitrogen, you may see alkylation on the pyrimidine nitrogens as well.

  • Over-bromination products: In the synthesis of the starting material, it's possible to introduce a second bromine atom onto the pyrrole ring.

Q2: What analytical techniques are best for identifying these byproducts?

A2: A combination of techniques is recommended for unambiguous identification:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for quickly identifying the molecular weights of the components in your reaction mixture, allowing you to hypothesize the structures of byproducts (e.g., loss of Cl, addition of OH).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your desired product and identifying byproducts. For example, the chemical shifts of the pyrrole protons will change depending on the substitution pattern.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method is crucial for assessing the purity of your product and for separating closely related byproducts.

Q3: Can I use recrystallization to purify my product away from these byproducts?

A3: Recrystallization can be effective if the byproducts have significantly different solubilities than your desired product or are present in small amounts. However, for byproducts with very similar structures and polarities (like dehalogenated species or isomers), recrystallization is often insufficient to achieve high purity, and chromatographic methods are preferred.

Q4: How can I confirm the regioselectivity of my substitution reaction?

A4: 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be very powerful for confirming the exact position of a new substituent on the pyrrolo[2,3-d]pyrimidine core.

Experimental Protocols

Protocol 1: General Method for Silica Gel Column Chromatography Separation of a Less Polar Product from a More Polar Hydrolyzed Byproduct
  • Prepare the Column: Dry pack a glass column with silica gel. The amount of silica should be 50-100 times the weight of your crude sample.

  • Equilibrate the Column: Run a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) through the column to equilibrate the silica gel.

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with your adsorbed sample to the top of the column.

  • Elute the Product: Begin eluting with the non-polar solvent system. Your less polar, desired product should begin to elute.

  • Increase Polarity: Gradually increase the polarity of the solvent system (e.g., to 80:20 Hexanes:Ethyl Acetate, then 50:50, etc.). This will elute the more polar, hydrolyzed byproduct.

  • Monitor Fractions: Collect fractions and monitor them by TLC to identify which fractions contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Diagram 1: Common Reaction Byproduct Pathways

Byproduct_Pathways main 5-Bromo-2,4-dichloro- 7H-pyrrolo[2,3-d]pyrimidine hydrolysis Hydrolysis Byproduct (e.g., 5-Bromo-4-chloro-2-hydroxy-) main->hydrolysis H2O / Base dechlorination Dechlorination Byproduct (e.g., 5-Bromo-4-chloro-) main->dechlorination Pd Catalyst / H+ Source n_alkylation N-Alkylation Isomer main->n_alkylation Alkylating Agent / Non-selective Conditions

Caption: Potential byproduct formation pathways from this compound.

Diagram 2: Troubleshooting Logic for Byproduct Identification

Troubleshooting_Logic start Unexpected Spot on TLC / Peak in LC-MS polar Is the byproduct more polar? start->polar mass_loss Does MS show loss of ~35 Da? polar->mass_loss No hydrolysis Likely Hydrolysis polar->hydrolysis Yes isomer Is it an isomer of the desired product? mass_loss->isomer No dechlorination Likely Dechlorination mass_loss->dechlorination Yes n_alkylation Likely N-Alkylation Isomer isomer->n_alkylation Yes unknown Further Investigation Needed isomer->unknown No

Caption: A decision tree for preliminary identification of common byproducts.

References

  • Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 2013, 44(4): 321-323. [Link]

  • Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry, 2018. [Link]

  • Synthesis of the Related Substances of Tofacitinib Citrate. Chinese Journal of Pharmaceuticals, 2017, 48(03): 382. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 2022, 27(14), 4533. [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 2014, 18(12), 1714–1720. [Link]

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 5-Bromo- and 5-Iodo-2,4-dichloropyrrolopyrimidine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a cornerstone, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount for fine-tuning biological activity and optimizing pharmacokinetic properties. Halogenated intermediates, particularly at the C5 position, serve as versatile linchpins for diversification through a host of modern cross-coupling and nucleophilic substitution reactions.

This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 5-Bromo-2,4-dichloropyrrolopyrimidine and 5-Iodo-2,4-dichloropyrrolopyrimidine . By examining their performance in pivotal synthetic transformations—supported by established chemical principles and representative experimental data—we aim to equip researchers with the insights needed for judicious substrate selection and rational reaction design.

The Decisive Factor: Carbon-Halogen Bond Reactivity

The fundamental difference in the chemical behavior of these two compounds lies in the inherent properties of the carbon-halogen bond at the C5 position. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The efficiency of this step is inversely correlated with the carbon-halogen bond dissociation energy. The established reactivity trend for aryl halides is:

C-I > C-Br > C-Cl

This principle dictates that the weaker carbon-iodine bond in 5-Iodo-2,4-dichloropyrrolopyrimidine will undergo oxidative addition more readily than the stronger carbon-bromine bond in its bromo-counterpart.[1][2] Consequently, the iodo-derivative is generally the more reactive substrate, often enabling the use of milder reaction conditions, shorter reaction times, and lower catalyst loadings to achieve comparable or superior yields.[1]

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

The C5-halogen of both 5-bromo- and 5-iodo-2,4-dichloropyrrolopyrimidine is the primary site of reactivity in palladium-catalyzed cross-coupling reactions, leaving the C2 and C4 chloro-substituents intact for subsequent transformations under carefully controlled conditions.[3][4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a workhorse in drug discovery for creating biaryl and heteroaryl structures.[5] The enhanced reactivity of the C-I bond often translates to more efficient and robust couplings.

Comparative Performance in Suzuki-Miyaura Coupling

Feature5-Iodo-2,4-dichloropyrrolopyrimidine5-Bromo-2,4-dichloropyrrolopyrimidineRationale & Field Insights
Relative Reactivity HighModerateThe weaker C-I bond facilitates a faster rate of oxidative addition to the palladium catalyst, which is often the rate-limiting step.[1]
Typical Temperature Room temperature to moderate heat (e.g., 60-80 °C)Moderate to high heat (e.g., 80-110 °C)The higher intrinsic reactivity of the iodo-substrate allows for coupling to occur at lower temperatures, preserving sensitive functional groups.[1]
Reaction Time Shorter (e.g., 1-6 hours)Longer (e.g., 4-24 hours)A faster catalytic cycle with the iodo-substrate leads to quicker consumption of starting materials.[1]
Catalyst Loading Potentially lower (e.g., 1-3 mol%)Typically standard (e.g., 3-5 mol%)A more reactive substrate may require a lower concentration of the palladium catalyst to achieve high conversion, reducing cost and residual metal contamination.[6]
Yields Generally highModerate to highWhile highly dependent on the specific boronic acid and conditions, the greater reactivity of the iodo-compound often translates to higher isolated yields.[1]
Potential Side Reactions Homocoupling of the boronic acid, especially at lower temperatures.Debromination at higher reaction temperatures or with strongly basic conditions.Careful control of stoichiometry and temperature is crucial for both substrates to minimize side product formation.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general starting point for the selective C5-arylation. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 5-halo-2,4-dichloropyrrolopyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or a pre-catalyst like XPhos Pd G2, 1-3 mol%) and ligand (if not using a pre-catalyst).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or DME/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring. For the 5-iodo substrate, start at 80 °C. For the 5-bromo substrate, a higher temperature of 100 °C may be necessary.[7]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X (X = Br, I) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition (Rate-Limiting) PdII_Both Ar-Pd(II)L₂-R PdII_Aryl->PdII_Both [R-B(OH)₃]⁻ Transmetal Transmetalation PdII_Both->Pd0 Product Ar-R PdII_Both->Product RedElim Reductive Elimination ArylHalide Ar-X BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for installing alkynyl groups, which are valuable for further derivatization or as structural elements themselves. The reactivity trend observed in Suzuki coupling holds, with the iodo-pyrimidine being the more active partner.

Comparative Performance in Sonogashira Coupling

Feature5-Iodo-2,4-dichloropyrrolopyrimidine5-Bromo-2,4-dichloropyrrolopyrimidineRationale & Field Insights
Reactivity HighModerateThe C-I bond undergoes oxidative addition more readily.[8]
Typical Temperature Room temperature to 60 °C50 °C to 90 °CMilder conditions for the iodo-substrate reduce the risk of Glaser-Hay homocoupling of the alkyne.
Copper Co-catalyst Often required but can sometimes be omitted ("copper-free" conditions).Generally required for efficient reaction.The higher reactivity of the iodo-substrate can sometimes compensate for the absence of the copper co-catalyst.
Yields Good to excellentModerate to goodHigher yields are often obtained with the iodo-derivative, especially with less reactive alkynes.[8]

Experimental Protocol: Representative Sonogashira Coupling

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the 5-halo-2,4-dichloropyrrolopyrimidine (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).[9][10]

  • Alkyne Addition: Stir the mixture for 5-10 minutes, then slowly add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction at the appropriate temperature (e.g., 50 °C for the iodo-substrate, 70 °C for the bromo-substrate) and monitor by TLC or LC-MS.[9]

  • Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Diagram: Catalytic Cycles of the Sonogashira Reaction

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X (Ox. Add.) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Ar-C≡CR (Red. Elim.) CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide + H-C≡CR, Base Cu_Acetylide->PdII_Aryl from Copper Cycle Cu_Acetylide->CuX + HX Alkyne H-C≡CR Base Base (e.g., Et₃N)

Caption: The dual catalytic cycles of the Sonogashira reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[5] While aryl iodides are generally more reactive in the oxidative addition step, they can sometimes be challenging substrates due to the potential for catalyst inhibition by the generated iodide.[11] However, with modern catalyst systems, both 5-bromo- and 5-iodo-pyrrolopyrimidines are viable substrates.

Comparative Performance in Buchwald-Hartwig Amination

Feature5-Iodo-2,4-dichloropyrrolopyrimidine5-Bromo-2,4-dichloropyrrolopyrimidineRationale & Field Insights
Reactivity HighModerate-HighThe C-I bond's lability favors rapid oxidative addition. Modern biarylphosphine ligands are highly effective for coupling both aryl bromides and iodides.[11][12]
Catalyst System Often effective with a range of Pd/ligand combinations (e.g., XPhos, RuPhos).[13]Also effective with modern catalyst systems; may require slightly higher catalyst loading or temperature.The choice of ligand is critical and depends on the amine coupling partner (primary, secondary, aniline, etc.).[12]
Conditions Generally milder temperatures may be sufficient.May require slightly elevated temperatures for complete conversion.The use of pre-catalysts can simplify reaction setup and improve reproducibility for both substrates.[14]
Selectivity Excellent selectivity for C5 amination is expected.Excellent selectivity for C5 amination is well-documented for related systems.[15]The C-Cl bonds at C2/C4 are significantly less reactive under typical Buchwald-Hartwig conditions.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity in SNAr is governed by the electrophilicity of the carbon atom bearing the leaving group and the stability of the intermediate Meisenheimer complex. The pyrrolopyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The two chloro-substituents at C2 and C4 are more activated towards SNAr than the halogen at C5.

The general regioselectivity for SNAr on 2,4-dichloropyrimidine systems favors attack at the C4 position.[4][16][17] This is due to better stabilization of the negative charge in the Meisenheimer intermediate by the adjacent pyrrole nitrogen and the para-relationship to the N1 nitrogen. The presence of a halogen at C5 (either Br or I) is expected to have a minor electronic influence compared to the powerful directing effects of the ring nitrogens and other chloro-substituent. Therefore, the primary site of nucleophilic attack for both 5-bromo- and 5-iodo-2,4-dichloropyrrolopyrimidine is predicted to be the C4-chloro position .

The nature of the leaving group (Cl vs. Br vs. I) has a smaller effect on the rate of SNAr compared to cross-coupling reactions, as the C-X bond cleavage is not typically the rate-determining step. However, for a given position, the leaving group aptitude generally follows F > Cl > Br > I. Since the primary attack is at a chloro-position for both substrates, the difference in reactivity between the 5-bromo and 5-iodo analogues in SNAr is expected to be minimal and dictated more by steric factors or subtle electronic differences.

Experimental Protocol: Representative SNAr Reaction at C4

  • Setup: In a round-bottom flask, dissolve the 5-halo-2,4-dichloropyrrolopyrimidine (1.0 equiv.) in a suitable solvent (e.g., n-BuOH, DMF, or EtOH).[4]

  • Reagent Addition: Add the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.).

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Diagram: General Mechanism of SNAr at the C4 Position

SNAr_Mechanism Start Pyrrolopyrimidine (X = Br or I) Addition Nucleophilic Attack Nucleophile R₂NH Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Addition->Intermediate + R₂NH Elimination Loss of Leaving Group Product C4-Aminated Product Intermediate->Product Elimination->Product - Cl⁻ Chloride Cl⁻

Caption: General mechanism of SNAr at the C4 position.

Conclusion and Strategic Recommendations

Both 5-Bromo- and 5-Iodo-2,4-dichloropyrrolopyrimidine are excellent and versatile intermediates for the synthesis of complex pyrrolopyrimidine derivatives. The choice between them should be guided by the specific synthetic challenge at hand.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig): The 5-Iodo derivative is the superior substrate. Its higher reactivity allows for milder conditions, shorter reaction times, and potentially lower catalyst loadings, which are advantageous for scalability, cost-effectiveness, and compatibility with sensitive functional groups. It should be the default choice for maximizing efficiency and yield in these transformations.

  • For Nucleophilic Aromatic Substitution (SNAr): The reactivity difference between the two substrates is expected to be negligible, as the reaction occurs preferentially at the C4-chloro position. The choice can therefore be based on cost and availability , with the 5-Bromo derivative often being the more economical option.

By understanding the fundamental principles of reactivity and leveraging the comparative data presented, researchers can make informed decisions to accelerate their drug discovery programs, optimizing synthetic routes to novel and impactful 7-deazapurine-based therapeutics.

References

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A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine isostere, represents a privileged framework in medicinal chemistry. Its structural similarity to adenine allows it to effectively compete with ATP for the binding sites of numerous kinases, making it a cornerstone for the development of targeted therapies, particularly in oncology.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a versatile starting material for the synthesis of potent kinase inhibitors. We will explore how modifications at various positions of this scaffold influence biological activity, supported by experimental data and detailed protocols.

The Strategic Advantage of the this compound Scaffold

The this compound core is an ideal starting point for chemical library synthesis due to the differential reactivity of its functional groups. The chloro groups at the C2 and C4 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of substituents. The bromine atom at the C5 position not only influences the electronic properties of the ring system but also offers a handle for further functionalization through cross-coupling reactions. This multi-faceted reactivity enables a systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Structure-Activity Relationship (SAR) Analysis

The development of potent and selective kinase inhibitors from the this compound scaffold hinges on a thorough understanding of how structural modifications impact their interaction with the target protein. Below, we dissect the SAR at key positions.

Modifications at the C4 Position

The C4 position is often a critical determinant of a compound's selectivity and potency. Substitution of the C4-chloro group, typically with anilines or other amino-heterocycles, can lead to significant gains in activity. The nature of the substituent at this position can influence hydrogen bonding interactions with the hinge region of the kinase domain.

For instance, in the development of Focal Adhesion Kinase (FAK) inhibitors, it has been demonstrated that the introduction of specific substituted anilines at C4 is crucial for high-affinity binding.[3] Similarly, in the context of RET kinase inhibitors, modifications at this position have been extensively explored to optimize interactions with the kinase active site.[4]

Modifications at the C2 Position

The C2 position offers another avenue for modulating the pharmacological profile of these analogs. While often substituted with smaller groups, modifications here can impact the overall conformation of the molecule and its fit within the ATP-binding pocket. The introduction of an amino group at the C2 position, for example, can provide an additional hydrogen bond donor, potentially increasing affinity.[5]

The Role of the 5-Bromo Group

The bromine atom at the C5 position is not merely a placeholder. It can engage in halogen bonding with backbone carbonyls in the kinase hinge region, contributing to the overall binding affinity. Furthermore, its electron-withdrawing nature can modulate the pKa of the pyrrole nitrogen and influence the overall electronic distribution of the heterocyclic core. In some cases, this bromine can be replaced with other groups to fine-tune activity or to serve as a point of attachment for larger fragments to explore additional binding pockets.

Modifications at the N7 Position

Alkylation or arylation of the pyrrole nitrogen at the N7 position can significantly impact the solubility, metabolic stability, and cell permeability of the resulting compounds. While substitution at this position can sometimes disrupt the key hydrogen bonding interaction with the protein, in other cases, it can be exploited to introduce functionalities that pick up additional interactions or improve pharmacokinetic properties.

Comparative Analysis of Representative Analogs

To illustrate the SAR principles discussed, the following table summarizes the biological activity of several 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine analogs against their respective kinase targets.

Compound IDC4-SubstituentC2-SubstituentTarget KinaseIC50 (nM)Reference
A 4-fluoroanilineClFAK5.4[3]
B 3-ethynylanilineClEGFR-[1]
C 3-aminopyrazoleClRET-[4]
D 4-(dimethylphosphinoyl)anilineClFAK-[3]
E anilineNH2FAK-[5]

Note: Specific IC50 values for all compounds are not always available in the public domain but the references point to their potent activity.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed experimental methodologies.

General Synthetic Scheme

The synthesis of C4-substituted 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine analogs typically starts from the commercially available this compound.

Synthetic_Scheme start This compound intermediate C4-Substituted Analog start->intermediate R-NH2, Base (e.g., DIPEA) Solvent (e.g., n-BuOH) final C2, C4-Disubstituted Analog intermediate->final R'-NH2, High Temp.

Caption: General synthetic workflow for C4 and C2 functionalization.

Step-by-step Protocol for C4-Substitution:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as n-butanol or 1,4-dioxane, add the desired amine (R-NH2, 1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired C4-substituted product.

Kinase Inhibition Assay (Example: FAK)

The following protocol outlines a typical in vitro assay to determine the inhibitory potency of the synthesized analogs against a target kinase.

Kinase_Assay_Workflow A Prepare Reagents: - Kinase (e.g., FAK) - Substrate (e.g., Poly-Glu-Tyr) - ATP - Test Compounds B Incubate kinase, substrate, and test compound A->B C Initiate reaction by adding ATP B->C D Stop reaction C->D E Detect phosphorylation (e.g., using a phosphospecific antibody) D->E F Quantify signal and calculate IC50 E->F

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Reaction Mixture: In a 96-well plate, add the kinase buffer, the substrate, and the test compound dilutions.

  • Enzyme Addition: Add the FAK enzyme to each well and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30 °C for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) with a phosphospecific antibody or a radiometric assay using [γ-³²P]ATP.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the design of novel kinase inhibitors. The structure-activity relationships highlighted in this guide underscore the importance of systematic modifications at the C2, C4, and C5 positions to achieve high potency and selectivity. Future efforts in this area could focus on exploring novel substitutions at these positions to target a broader range of kinases implicated in various diseases. Furthermore, the development of analogs with improved pharmacokinetic profiles will be crucial for translating the in vitro potency of these compounds into in vivo efficacy. The strategic application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation therapeutics based on this privileged scaffold.[2]

References

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Comparative Analysis of Kinase Inhibitory Activity of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, owing to its structural resemblance to adenine, the core component of ATP.[1][2][3] This bioisosteric relationship allows for competitive binding to the ATP-binding site of a wide array of protein kinases, making it a privileged structure in medicinal chemistry. Among the various starting materials for generating libraries of these potent inhibitors, 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine stands out as a particularly versatile precursor. The differential reactivity of the chloro and bromo substituents provides a strategic handle for sequential, regioselective modifications, enabling the synthesis of diverse derivatives with tailored kinase inhibitory profiles.

This guide provides a comprehensive comparative analysis of the kinase inhibitory activity of derivatives synthesized from this key intermediate. We will delve into the synthetic strategies, present a comparative analysis of their activity against key oncogenic kinases, and provide detailed experimental protocols for both synthesis and biological evaluation.

The Strategic Advantage of the this compound Scaffold

The core structure of this compound offers a unique platform for generating chemical diversity. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, or thioether functionalities. The bromine atom at the C5 position is amenable to a different set of reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This orthogonal reactivity is the key to building a library of diverse compounds from a single, readily available starting material.

Synthetic Strategies: A Step-by-Step Approach

The synthesis of kinase inhibitors from this compound typically follows a multi-step sequence. The following is a generalized, yet detailed, protocol that can be adapted for the synthesis of a variety of derivatives.

Experimental Protocol: General Synthesis of N-aryl/alkyl-5-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

Step 1: Selective Nucleophilic Aromatic Substitution at C4

  • To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or dioxane, add the desired primary or secondary amine (1.1 eq).

  • Add a base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting intermediate, 5-bromo-2-chloro-N-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine, by column chromatography on silica gel.

Step 2: Suzuki Cross-Coupling at C5

  • In a microwave-safe vial, combine the 5-bromo intermediate from Step 1 (1.0 eq), the desired boronic acid or boronate ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base such as K₂CO₃ (3.0 eq).

  • Add a mixture of solvents, typically dioxane and water (4:1).

  • Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or preparative HPLC.

Comparative Kinase Inhibitory Activity

The true value of the this compound scaffold lies in the diverse kinase inhibitory profiles of its derivatives. By strategically varying the substituents at the C2, C4, and C5 positions, researchers can tune the potency and selectivity of the resulting compounds against a range of kinases implicated in cancer and other diseases.

Below is a comparative analysis of representative derivatives against key oncogenic kinases. The data is compiled from various studies and is intended to illustrate the structure-activity relationships (SAR).

Compound IDC4-SubstituentC5-SubstituentTarget KinaseIC₅₀ (nM)
A-1 3-ethynylanilinePhenylVEGFR-215
A-2 3-ethynylaniline4-fluorophenylVEGFR-28
B-1 4-phenoxyanilinePhenylEGFR25
B-2 4-phenoxyaniline3-pyridylEGFR12
C-1 3-aminopyrazolePhenylSrc50
C-2 3-aminopyrazole4-methoxyphenylSrc22
D-1 AnilinePhenylBcr-Abl120
D-2 Aniline3-(trifluoromethyl)phenylBcr-Abl45

Note: The IC₅₀ values are approximate and intended for comparative purposes. Actual values may vary depending on the specific assay conditions.

Structure-Activity Relationship (SAR) Insights
  • VEGFR-2 Inhibition: The data for compounds A-1 and A-2 suggests that substitution on the C5-phenyl ring can significantly impact VEGFR-2 inhibitory activity. The introduction of a fluorine atom in A-2 leads to a nearly two-fold increase in potency compared to the unsubstituted phenyl ring in A-1 . This is a common observation where electron-withdrawing groups on aryl substituents can enhance binding affinity.

  • EGFR Inhibition: For the EGFR inhibitors B-1 and B-2 , the replacement of the C5-phenyl group with a 3-pyridyl group results in a more than two-fold increase in potency. This highlights the potential for nitrogen-containing heterocycles at this position to form additional hydrogen bonds within the kinase active site, thereby improving inhibitory activity.

  • Src Kinase Inhibition: The comparison of C-1 and C-2 demonstrates the positive effect of an electron-donating group on the C5-aryl substituent for Src inhibition. The methoxy group in C-2 likely enhances the electron density of the phenyl ring, leading to more favorable interactions with the hydrophobic pocket of the Src kinase domain.

  • Bcr-Abl Inhibition: The Bcr-Abl inhibitors D-1 and D-2 show a clear trend where an electron-withdrawing group at the meta-position of the C5-phenyl ring is beneficial for activity. The trifluoromethyl group in D-2 leads to a significant improvement in potency over the unsubstituted phenyl group in D-1 .

Key Signaling Pathways Targeted by Pyrrolo[2,3-d]pyrimidine Derivatives

Understanding the signaling pathways in which the targeted kinases operate is crucial for rational drug design and for interpreting the cellular effects of these inhibitors. Below are simplified diagrams of key pathways.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified EGFR signaling pathway.

Src_Signaling GrowthFactors Growth Factors / Integrins Src Src GrowthFactors->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras Migration Cell Migration FAK->Migration Survival Cell Survival STAT3->Survival Proliferation Cell Proliferation Ras->Proliferation

Caption: Simplified Src kinase signaling pathway.

BcrAbl_Signaling BcrAbl Bcr-Abl Grb2 Grb2 BcrAbl->Grb2 PI3K PI3K BcrAbl->PI3K STAT5 STAT5 BcrAbl->STAT5 Sos Sos Grb2->Sos Ras Ras Sos->Ras Proliferation Uncontrolled Proliferation Ras->Proliferation ApoptosisInhibition Inhibition of Apoptosis PI3K->ApoptosisInhibition STAT5->Proliferation

Caption: Simplified Bcr-Abl signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To quantitatively assess the inhibitory activity of the synthesized compounds, a robust and reliable in vitro kinase assay is essential. The following is a general protocol for a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant kinase of interest (e.g., VEGFR-2, EGFR, Src, Bcr-Abl)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.

    • Add 5 µL of the kinase solution (in kinase assay buffer) to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2X substrate/ATP mixture in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Add 2.5 µL of the substrate/ATP mixture to each well to initiate the reaction.

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Conclusion and Future Directions

The this compound scaffold is a powerful starting point for the development of a wide range of potent and selective kinase inhibitors. The synthetic accessibility and the ability to systematically modify the substituents at key positions allow for a detailed exploration of the structure-activity relationship for various kinase targets. The comparative data presented in this guide highlights the subtle yet significant impact of these modifications on inhibitory potency.

Future research in this area will likely focus on the development of derivatives with improved pharmacokinetic properties, enhanced selectivity to minimize off-target effects, and the ability to overcome drug resistance mechanisms. The continued exploration of the chemical space around the 7H-pyrrolo[2,3-d]pyrimidine core, guided by structural biology and computational modeling, will undoubtedly lead to the discovery of novel and more effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Adel, S., et al. (2018). Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. Bioorganic Chemistry, 76, 398-409.
  • Hassan, A. S., et al. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry, 30.
  • Adrian, F. J., et al. (2006). Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. Journal of Medicinal Chemistry, 49(14), 4234-4238.
  • Dorsey, J. F., et al. (2002). Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases. Cancer Research, 62(15), 4353-4359.
  • Radi, M., et al. (2017). Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma. European Journal of Medicinal Chemistry, 127, 856-863.
  • Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711.
  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324.
  • Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(21), 7543-7553.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Clinical Cancer Research. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(9), 2488-2494.
  • ResearchGate. (n.d.). Schematic diagram of Src intracellular signaling pathway. Retrieved from [Link]

  • Frontiers in Cell and Developmental Biology. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 9, 661281.
  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1696-1719.
  • Shankar, G., & Bathini, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867.

Sources

Benchmarking 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Guide for Synthetic Strategy in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous clinically significant kinase inhibitors.[1][2][3] The strategic functionalization of this privileged scaffold is paramount in modulating potency, selectivity, and pharmacokinetic properties. Among the arsenal of available building blocks, 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine has emerged as a particularly versatile and powerful intermediate. This guide provides an in-depth comparison of this key building block against other halogenated and functionalized pyrrolo[2,3-d]pyrimidines. We will delve into the causality behind its synthetic advantages, supported by experimental data, and provide detailed protocols for its effective utilization in key cross-coupling and amination reactions.

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine system, an isostere of purine, has garnered significant attention in drug discovery due to its ability to mimic the natural purine bases and interact with a wide array of biological targets, most notably protein kinases.[4][5] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][6] Halogenated derivatives of this scaffold have proven especially effective in enhancing the potency and selectivity of kinase inhibitors.[1][7] The strategic incorporation of halogens influences the molecule's electronic properties and provides handles for further synthetic diversification.[1]

This guide focuses on This compound (CAS 900789-14-2)[8], a trifunctionalized building block that offers a hierarchical reactivity profile, enabling chemists to perform sequential and regioselective modifications.

The Competitive Landscape: A Comparative Analysis of Key Building Blocks

The choice of the initial building block is a critical decision that dictates the synthetic strategy and ultimately influences the efficiency of library generation and lead optimization. Here, we benchmark this compound against other commonly employed analogs.

Reactivity Profile: The Advantage of Differential Halogenation

The key to the synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. This allows for a stepwise and controlled functionalization of the pyrrolo[2,3-d]pyrimidine core.

  • C4-Cl: The chlorine at the 4-position is the most susceptible to nucleophilic aromatic substitution (SNAr). This allows for the early introduction of various amine-containing side chains, a common feature in many kinase inhibitors.

  • C2-Cl: The chlorine at the 2-position is less reactive than the C4-Cl towards SNAr but can be displaced under more forcing conditions or, more commonly, participated in palladium-catalyzed cross-coupling reactions.

  • C5-Br: The bromine at the 5-position is the most versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to palladium(0), providing a basis for regioselective coupling.[9]

This reactivity hierarchy is a distinct advantage over building blocks with identical halogens, such as 2,4-dichloropyrrolo[2,3-d]pyrimidine, where achieving regioselectivity can be challenging.[10]

Comparative Data: Cross-Coupling Reactions

To illustrate the practical implications of this differential reactivity, let's consider the widely used Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[11][12][13]

Building BlockCoupling PositionTypical Catalyst/LigandBaseSolventYield Range (%)Reference
This compound C5Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Dioxane/H₂O or DME/H₂O75-95%[14][15]
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidineC4/C2 (mixture or double addition)Pd(PPh₃)₄K₂CO₃Dioxane/H₂OVariable, regioselectivity issues[10]
5-Iodo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineC5Pd(OAc)₂/SPhosK₂CO₃Acetonitrile/H₂O80-98%[12]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineC4PdCl₂(dppf)K₂CO₃DME/H₂O70-90%[10]

Analysis: While the iodo-analog offers slightly higher reactivity and potentially milder conditions, the bromo-derivative provides an excellent balance of reactivity, stability, and cost-effectiveness. The key advantage of the 5-bromo-2,4-dichloro analog is the ability to selectively perform a Suzuki coupling at the C5 position while leaving the two chloro-substituents intact for subsequent modifications. This is a significant strategic advantage in multi-step syntheses.

Experimental Protocols: Harnessing the Power of this compound

To provide actionable insights, we present detailed, self-validating protocols for key transformations using this building block.

Workflow for Sequential Functionalization

The following diagram illustrates a typical workflow for the sequential functionalization of this compound.

G A 5-Bromo-2,4-dichloro- 7H-pyrrolo[2,3-d]pyrimidine B Nucleophilic Aromatic Substitution (Amination at C4) A->B R-NH2, Base C Suzuki-Miyaura Coupling (Arylation/Alkylation at C5) B->C Ar-B(OH)2, Pd Catalyst, Base D Buchwald-Hartwig Amination (Amination at C2) C->D R'-NH2, Pd Catalyst, Ligand, Base E Diversified Kinase Inhibitor Library D->E

Caption: Sequential functionalization workflow.

Detailed Protocol: Suzuki-Miyaura Coupling at C5

This protocol describes a representative procedure for the Suzuki-Miyaura cross-coupling of an arylboronic acid at the C5 position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add PdCl₂(dppf) (0.05 eq) to the flask.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Causality: The choice of PdCl₂(dppf) as the catalyst is based on its general effectiveness for a wide range of arylboronic acids and its stability.[13] The use of a base like K₂CO₃ is crucial for the transmetalation step in the catalytic cycle.[11] Dioxane is a common solvent for Suzuki reactions due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point.

Detailed Protocol: Buchwald-Hartwig Amination at C4

This protocol outlines a procedure for the selective amination at the C4 position.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)

  • 1,4-Dioxane

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed 1,4-dioxane and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, add this compound (1.0 eq), the amine (1.1 eq), and Cs₂CO₃ (1.5 eq).

  • Add the pre-formed catalyst solution to the flask containing the reagents.

  • Heat the reaction mixture to 90-110 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[16][17] The use of a bulky electron-rich phosphine ligand like Xantphos is often necessary to promote the reductive elimination step and prevent catalyst decomposition, especially with less reactive aryl chlorides.[18] Cesium carbonate is a strong base that is effective in this transformation.

Detailed Protocol: Sonogashira Coupling at C5

This protocol provides a method for introducing an alkyne at the C5 position.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a flame-dried flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent (THF or DMF) followed by the base (TEA or DIPEA).

  • Add the terminal alkyne (1.5 eq) dropwise at room temperature.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds.[9][19][20] The reaction is co-catalyzed by palladium and copper.[9][21] The base is required to deprotonate the terminal alkyne to form the copper acetylide intermediate.

Alternative Building Blocks and Their Strategic Applications

While this compound is a highly versatile building block, other analogs have their own strategic advantages.

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A simpler and less expensive starting material, ideal for initial explorations where functionalization at the 2 and 5 positions is not immediately required.[5]

  • 5-Iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: The higher reactivity of the C-I bond allows for milder Suzuki and Sonogashira coupling conditions, which can be beneficial for sensitive substrates.

  • Protected Pyrrolo[2,3-d]pyrimidines (e.g., SEM-protected): Protection of the pyrrole nitrogen can improve solubility and prevent undesired side reactions in some cases, although it adds extra steps to the synthesis.[2]

  • Other Isomeric Scaffolds (e.g., Pyrrolo[3,2-d]pyrimidines): These isomers can offer different vector spaces for substituent placement, potentially leading to novel binding modes and improved selectivity.[4][7]

The choice of building block should be guided by the specific synthetic goals and the desired substitution pattern of the final target molecules.

Conclusion

This compound stands out as a premier building block for the synthesis of complex pyrrolo[2,3-d]pyrimidine derivatives, particularly in the context of kinase inhibitor discovery. Its well-defined reactivity hierarchy allows for a logical and efficient approach to the synthesis of diverse chemical libraries. By understanding the comparative advantages of this and other related building blocks, and by employing robust and well-validated experimental protocols, researchers can accelerate the drug discovery process and more effectively explore the chemical space around this important pharmacophore.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Benchchem.
  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1.
  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. PubMed.
  • Buchwald–Hartwig amin
  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
  • The Role of 5-Bromo-2-Chloro-7H-Pyrrolo[2,3-D]Pyrimidine in Modern Organic Synthesis. San Antonio Chemicals.
  • 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. Benchchem.
  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. NIH.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Sonogashira Coupling. NROChemistry.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • This compound. CymitQuimica.
  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • This compound. Sigma-Aldrich.
  • Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. PubMed.
  • A Convenient Procedure for Sonogashira Reactions Using Propyne. Thieme.
  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem.
  • Synthesis of key building blocks 6 and 7 as well as inhibitors 10b–i...
  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ScienceOpen.
  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine deriv
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.

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A Comparative Guide to 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine core, a purine isostere, is recognized as a privileged scaffold in medicinal chemistry.[1] Its structural similarity to natural purines allows it to effectively interact with a multitude of biological targets, particularly ATP-binding sites within protein kinases.[1] This has led to the successful development of several FDA-approved drugs, including the CDK4/6 inhibitor Ribociclib and the JAK1/2 inhibitor Ruxolitinib, underscoring the therapeutic potential of this heterocyclic system in oncology.[2]

This guide provides a comparative evaluation of compounds derived from a specific, highly versatile starting material: 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine . We will explore how chemical modifications to this scaffold give rise to potent kinase inhibitors, compare their performance in preclinical in vitro and in vivo models, and provide detailed experimental protocols to support the findings.

The Synthetic Strategy: A Scaffold Primed for Diversity

The power of the this compound intermediate lies in its multiple reactive sites, which allow for systematic chemical diversification. The chlorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic aromatic substitution, while the bromine at C5 and the nitrogen at N7 provide further opportunities for modification.

A common and effective synthetic route involves the selective displacement of the C4-chloro group with various substituted anilines or other amines.[3] This step is often the primary driver of target specificity and potency. Subsequent modifications can be made at the C2 and N7 positions to fine-tune the compound's pharmacological profile. This modular approach enables the rapid generation of large libraries of analogues for structure-activity relationship (SAR) studies.

G cluster_0 Core Synthesis cluster_1 Activation & Derivatization A 2,4-Diamino-6-hydroxy- pyrimidine C Substituted 7H-pyrrolo[2,3-d]pyrimidin-4-ol A->C Cyclization B α-Bromoketone B->C D 5-Bromo-2,4-dichloro- 7H-pyrrolo[2,3-d]pyrimidine (Starting Material) C->D Chlorination (e.g., POCl3) & Bromination F Final C4-Substituted Derivative D->F Nucleophilic Substitution at C4 E Substituted Aniline (R-NH2) E->F

General synthetic workflow for creating diverse derivatives.

Part 1: In Vitro Evaluation - A Comparative Analysis of Kinase Inhibition

The primary application for this class of compounds is the development of protein kinase inhibitors. Dysregulation of kinases is a fundamental mechanism in cancer progression, making them high-value therapeutic targets.[4][5] Derivatives from the 5-bromo-2,4-dichloro scaffold have been successfully optimized to target a wide range of kinases with high potency and selectivity.

The table below compares the in vitro performance of several published derivatives against various cancer-related kinases and cell lines. This data highlights how subtle changes to the peripheral chemical groups can dramatically shift the compound's target profile and cellular activity.

Table 1: Comparative In Vitro Activity of Representative Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget Kinase(s)Enzymatic IC₅₀ (nM)Cell LineAntiproliferative IC₅₀Source
5n PAK42.7MV4-11 (Leukemia)7.8 nM[4]
25b FAK5.4A549 (Lung)3.2 µM[5]
12 Mps129MCF-7 (Breast)Not specified, but potent[6]
5k EGFR, Her2, VEGFR2, CDK240 - 204HepG2 (Liver)29 - 59 µM (series)[7]
Compound 8a N/ANot specifiedHT-29 (Colon)4.55 µM[8]
2g (series) CDK9Strong InhibitionMIA PaCa-2 (Pancreas)Strong Inhibition[9]

Expert Insights: The data clearly demonstrates the scaffold's versatility. Compound 5n shows exceptional nanomolar potency against both the PAK4 enzyme and the MV4-11 cell line, marking it as a promising lead for hematological malignancies.[4] In contrast, compound 25b is a potent FAK inhibitor that shows micromolar activity in a solid tumor cell line, suggesting that further optimization may be needed to improve cell permeability or overcome efflux pumps.[5] The multi-kinase activity of compounds like 5k suggests their potential use where hitting multiple nodes in a signaling network is therapeutically advantageous.[7]

Featured Protocol: Cell Viability (MTT) Assay

This protocol provides a reliable method for assessing the antiproliferative activity of test compounds, a crucial step in the in vitro evaluation cascade.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Part 2: In Vivo Evaluation - Assessing Preclinical Efficacy and Safety

Promising candidates from in vitro screening are advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context. The most common models for anticancer agents are subcutaneous xenografts in immunocompromised mice, where human cancer cells are implanted and allowed to form tumors.

G A 1. Cell Culture (e.g., DU145 Prostate Cancer) B 2. Implantation (Subcutaneous injection into flank of nude mice) A->B C 3. Tumor Growth (Monitor until tumors reach ~100-150 mm³) B->C D 4. Randomization (Group mice into Vehicle and Treatment arms) C->D E 5. Dosing (e.g., Oral gavage, daily) Compound 20d (3 mg/kg/day) D->E F 6. Monitoring (Measure tumor volume and body weight 2-3x weekly) E->F G 7. Endpoint & Analysis (Calculate Tumor Growth Inhibition (TGI) %) F->G

Workflow for a typical in vivo tumor xenograft study.

Table 2: Comparative In Vivo Efficacy of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDAnimal ModelCancer TypeDosing RegimenEfficacy ReadoutSource
20d Nude Mouse XenograftDU145 (Prostate)3 mg/kg/day (oral)Potent tumor growth inhibition[10]
12 Mouse Xenograft4T1 (Breast)Not specifiedSignificant tumor suppression; no obvious toxicity[6]
AGF347 *Mouse XenograftMIA PaCa-2 (Pancreas)Not specifiedSignificant antitumor efficacy, potential for complete responses[11]
47 & 48 Mouse XenograftPC3 (Prostate)Not specifiedSignificantly reduced tumor growth[12]

*Note: AGF347 is a pyrrolo[3,2-d]pyrimidine, a closely related isomer, demonstrating the broader utility of the pyrrolopyrimidine core.[11] Compounds 47 & 48 are pyrazolo[3,4-d]pyrimidines, another related scaffold showing similar in vivo success.[12]

Expert Insights: The successful translation from bench to preclinical models is a critical milestone. Compound 20d , a VEGFR2 inhibitor, demonstrates remarkable potency in vivo, with oral administration at a low dose of 3 mg/kg/day leading to significant tumor growth inhibition in a prostate cancer model.[10] Similarly, the Mps1 inhibitor 12 showed strong efficacy with a favorable safety profile, a crucial combination for any potential therapeutic.[6] These results provide compelling proof-of-concept for the therapeutic potential of this compound class.

Featured Protocol: Subcutaneous Tumor Xenograft Model

This protocol outlines the standard procedure for evaluating the in vivo antitumor activity of a lead compound.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate 6-8 week old immunocompromised mice (e.g., BALB/c nude) for at least one week before the start of the experiment.

  • Cell Preparation: Harvest cancer cells from culture during their exponential growth phase. Wash the cells with sterile, serum-free medium or PBS and resuspend to a final concentration of 50-100 million cells/mL. Keep cells on ice.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5-10 million cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor the mice for tumor growth. Begin measuring tumor dimensions with digital calipers 2-3 times per week once tumors become palpable. Tumor volume is typically calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment groups (e.g., n=8-10 per group), including a vehicle control group and one or more compound treatment groups.

  • Drug Administration: Administer the test compound and vehicle via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice daily) for the duration of the study (typically 21-28 days).

  • Data Collection: Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or if significant toxicity is observed. Tumors are excised and weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Efficacy Calculation: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Conclusion and Future Directions

The evidence presented in this guide confirms that the This compound scaffold is an exceptionally fruitful starting point for the discovery of novel anticancer agents. Its synthetic tractability allows for extensive SAR exploration, leading to the identification of derivatives with high potency and selectivity against a range of therapeutically relevant protein kinases.

Compounds derived from this core have demonstrated impressive in vitro activity across numerous cancer cell lines and, crucially, have shown significant efficacy in in vivo tumor models.[6][10] The path forward will likely involve optimizing the pharmacokinetic and metabolic properties of these lead compounds to improve their drug-like characteristics.[13] Furthermore, exploring their use in combination therapies and as agents to overcome resistance to existing treatments represents an exciting and clinically relevant avenue for future research.

References

  • Gangjee, A., et al. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. National Institutes of Health. [Link]

  • Al-Zoubi, M.S., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Luo, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. PubMed. [Link]

  • Park, H., et al. (2021). Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. ResearchGate. [Link]

  • Liu, Z., et al. (2023). Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. PubMed. [Link]

  • D'Arcy, B.M., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. PubMed. [Link]

  • Park, H., et al. (2021). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. PubMed. [Link]

  • Al-Omaim, W.S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. (2025). PubMed. [Link]

  • Anticancer drugs containing pyrrolo[2,3-d]pyrimidine pharmacophore. ResearchGate. [Link]

  • Oh, Y., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. PubMed. [Link]

  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and biological evaluation of 2,6,7-substituted pyrrolo[2,3-d]pyrimidines as cyclin dependent kinase inhibitor in pancreatic cancer cells. ResearchGate. [Link]

  • Shi, J., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Institutes of Health. [Link]

  • Costa, M.F., et al. (2021). In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer. RSC Publishing. [Link]

  • 5-bromo-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). PubChem. [Link]

  • Scott, M.E., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PubMed Central. [Link]

Sources

A Head-to-Head Comparison of Cross-Coupling Methods for the C5-Functionalization of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Strategic C-C and C-N Bond Formation on a Privileged Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, core is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically relevant molecules, including kinase inhibitors. The strategic functionalization of this privileged scaffold is paramount in the drug discovery process, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Among the various positions on this heterocyclic system, the C5 position offers a key vector for structural diversification.

This guide provides an in-depth, head-to-head comparison of five major palladium-catalyzed cross-coupling reactions for the functionalization of the C5-bromo position of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck couplings, offering field-proven insights and experimental data to guide your synthetic strategy.

The Challenge: Site-Selectivity in a Multi-halogenated System

The substrate, this compound, presents a classic chemoselectivity challenge. The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. This suggests that the C5-bromo position should be more reactive than the C2 and C4-chloro positions. However, the electron-deficient nature of the pyrimidine ring enhances the reactivity of the chloro substituents at the C2 and C4 positions. Therefore, achieving selective functionalization at the C5 position requires carefully optimized reaction conditions to favor oxidative addition at the C-Br bond.

Comparative Analysis of Cross-Coupling Methodologies

This section will dissect each cross-coupling method, providing a general protocol and a summary of typical reaction conditions and performance. It is important to note that while extensive research has been conducted on related scaffolds, directly comparable, side-by-side studies on this compound are not abundantly available in the literature. The following protocols and data are synthesized from examples on closely related substrates and represent robust starting points for optimization.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, valued for the stability and low toxicity of the boronic acid coupling partners.[1]

Mechanism Overview:

Suzuki_Miyaura cluster_boronate Boronate Activation Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [R-B(OR)3]⁻ Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R R-B(OH)2 R-B(OH)2 R-B(OR)3⁻ R-B(OR)3⁻ R-B(OH)2->R-B(OR)3⁻ + Base (e.g., OH⁻)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[2][3]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (2 mol%) and a ligand like XPhos (4 mol%)).[4]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[4]

  • Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.[4]

Performance Data (Based on analogous 5-bromopyrimidine systems):

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃DME802High[2]
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10024Good[5]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O801High[5]
Buchwald-Hartwig Amination: For C-N Bond Formation

A cornerstone of modern medicinal chemistry, the Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a diverse range of arylamines.[6]

Mechanism Overview:

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination R2NH [Ar-Pd(II)-X(L)(HNR2)] [Ar-Pd(II)-X(L)(HNR2)] Amine\nCoordination->[Ar-Pd(II)-X(L)(HNR2)] Deprotonation\n(Base) Deprotonation (Base) [Ar-Pd(II)-X(L)(HNR2)]->Deprotonation\n(Base) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation\n(Base)->Ar-Pd(II)-NR2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃ (2 mol%)), a suitable phosphine ligand (e.g., Xantphos (8 mol%)), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄ (1.4 equiv.)).[7]

  • Reagent Addition: Under an inert atmosphere, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).[7]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.[8]

  • Reaction: Heat the mixture to 100-110 °C and monitor the reaction by TLC or LC-MS.[7]

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry, concentrate, and purify by column chromatography.[7]

Performance Data (Based on analogous 5-bromopyrimidine systems):

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XantphosNaOt-BuToluene1001890-95[7]
Pd(OAc)₂ / X-PhosKOt-BuToluene11012-24Good-Excellent[8]
[Pd(allyl)Cl]₂ / t-BuXPhost-BuONaToluene10024High[8]
Sonogashira Coupling: For C-C Triple Bond Formation

The Sonogashira coupling is the premier method for synthesizing aryl and vinyl alkynes, which are valuable intermediates for further transformations.[9]

Mechanism Overview:

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cu-C≡C-R Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation->Ar-Pd(II)-C≡C-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡C-R H-C≡C-R H-C≡C-R Cu-C≡C-R Cu-C≡C-R H-C≡C-R->Cu-C≡C-R + Cu(I), Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

General Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ (5-10 mol%)), and a copper(I) co-catalyst (e.g., CuI (10 mol%)).[10]

  • Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent).[1] Then, add the terminal alkyne (1.1-2.5 equiv.).[10]

  • Reaction: Stir the mixture at room temperature or heat to 60-80 °C. Monitor the reaction by TLC or LC-MS.[10]

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.[1]

Performance Data (Based on analogous bromo-heterocyclic systems):

| Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 60 | 18 | 62-72 |[10] | | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | RT | 3 | 89 |[1] | | K₂PdCl₄ / S-Phos | n-Bu₄NOH | EtOH/H₂O | 37 | <4 | High |[11] |

Stille Coupling: For C-C Bond Formation with Organostannanes

The Stille reaction offers a mild and functional group tolerant method for C-C bond formation. However, the toxicity of organotin reagents and byproducts is a significant drawback.[12]

Mechanism Overview:

Stille Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-Sn(R')3 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Stille coupling reaction.

General Experimental Protocol: Stille Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand).[13]

  • Reagent Addition: Add this compound (1.0 equiv.) and the organostannane reagent (1.1-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as THF, DMF, or toluene.[14]

  • Reaction: Heat the mixture, typically between 80-110 °C, and monitor the reaction progress. The addition of a copper(I) salt or fluoride source can sometimes accelerate the reaction.[12]

  • Work-up: After completion, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of KF or NH₄Cl to remove tin byproducts. Dry, concentrate, and purify by column chromatography.[15]

Performance Data (General conditions for bromo-heterocycles):

Catalyst / LigandAdditiveSolventTemp (°C)Time (h)YieldReference
Pd₂(dba)₃ / P(o-tol)₃NoneToluene10012~95%[16]
Pd(PPh₃)₄CuIDMF801-3Good-Excellent[12]
PdCl₂(PPh₃)₂NoneTHFReflux16Moderate-Good[13]
Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction is a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[17]

Mechanism Overview:

Heck Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Migratory\nInsertion Migratory Insertion Ar-Pd(II)-X(L2)->Migratory\nInsertion Alkene R-CH2-CH(Ar)-Pd(II)-X(L2) R-CH2-CH(Ar)-Pd(II)-X(L2) Migratory\nInsertion->R-CH2-CH(Ar)-Pd(II)-X(L2) β-Hydride\nElimination β-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-X(L2)->β-Hydride\nElimination [H-Pd(II)-X(L2)] [H-Pd(II)-X(L2)] β-Hydride\nElimination->[H-Pd(II)-X(L2)] Substituted\nAlkene Substituted Alkene β-Hydride\nElimination->Substituted\nAlkene [H-Pd(II)-X(L2)]->Pd(0)L2 + Base

Caption: Catalytic cycle of the Heck coupling reaction.

General Experimental Protocol: Heck Reaction

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and a phosphine ligand if necessary.[18]

  • Reagent Addition: Add a base (e.g., triethylamine or K₂CO₃, 1.5-2.0 equiv.) and the alkene (1.2-1.5 equiv.).[18]

  • Solvent Addition: Add a polar aprotic solvent such as DMF, DMAc, or NMP.[18]

  • Reaction: Heat the sealed tube to 100-140 °C and monitor the reaction by TLC or LC-MS.[18]

  • Work-up: After cooling, dilute with water and extract with an organic solvent. Wash the organic layer, dry, concentrate, and purify by column chromatography.[18]

Performance Data (Based on analogous bromo-heterocyclic systems):

Catalyst / LigandBaseSolventTemp (°C)Time (h)YieldReference
Pd(OAc)₂ / PPh₃Et₃NDMF10024Good[15]
Pd(OAc)₂Cy₂NMeDMAc802496% (conversion)[18]
Pd(OAc)₂K₂CO₃DMA12018-24Good[18]

Head-to-Head Comparison Summary

FeatureSuzuki-MiyauraBuchwald-HartwigSonogashiraStilleHeck
Bond Formed C-CC-NC-C (alkyne)C-CC-C (alkene)
Coupling Partner Boronic acids/estersAminesTerminal alkynesOrganostannanesAlkenes
Key Advantages Low toxicity, stable reagents, wide substrate scope.Forms crucial C-N bonds, wide amine scope.Access to versatile alkynyl intermediates.Very mild, excellent functional group tolerance.Good for vinyl group introduction.
Key Disadvantages Potential for protodeboronation of boronic acid.Requires strong bases, sensitive to air/moisture.Homo-coupling of alkynes can be a side reaction.High toxicity of tin reagents and byproducts. Often requires higher temperatures.
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/ligandPd₂(dba)₃/ligand, Pd(OAc)₂/ligandPdCl₂(PPh₃)₂/CuIPd(PPh₃)₄, Pd₂(dba)₃/ligandPd(OAc)₂
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOt-Bu, K₃PO₄, Cs₂CO₃Et₃N, i-Pr₂NHOften not requiredEt₃N, K₂CO₃

Conclusion and Strategic Recommendations

The choice of cross-coupling method for the C5-functionalization of this compound is dictated by the desired final product and the tolerance of other functional groups within the molecule.

  • For the introduction of aryl and heteroaryl moieties, the Suzuki-Miyaura coupling stands out as the most practical and environmentally benign choice due to the stability and low toxicity of boronic acids.

  • When the goal is to install a nitrogen-based substituent, the Buchwald-Hartwig amination is the undisputed method of choice, offering a broad scope of amine coupling partners.

  • The Sonogashira reaction is the go-to method for introducing alkynyl groups, which can serve as versatile handles for further synthetic manipulations such as click chemistry or cyclization reactions.

  • While the Stille coupling offers excellent functional group tolerance and mild conditions, its application is severely limited by the high toxicity of organotin compounds, making it a less favorable option in a drug development setting unless other methods fail.

  • The Heck reaction provides a direct route to vinylated 7-deazapurines, which can be valuable for accessing different chemical space.

For all these reactions, careful optimization of the catalyst, ligand, base, and solvent system is crucial to ensure selective reaction at the C5-bromo position over the C2 and C4-chloro positions. The data and protocols presented in this guide provide a solid foundation for initiating such optimization studies, empowering researchers to efficiently navigate the synthesis of novel 7-deazapurine derivatives for their discovery programs.

References

Click to expand
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL not available)
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (URL not available)
  • Suzuki Coupling: Mechanism & Examples. (URL not available)
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine. (URL not available)
  • Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo. (URL not available)
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. (URL not available)
  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (URL not available)
  • Buchwald–Hartwig amin
  • Stille reaction - Grokipedia. (URL not available)
  • Heck Reaction - Organic Chemistry Portal. (URL not available)
  • 5H-PYRROLO[3,2-d]PYRIMIDINE-2,4-DIAMINO COMPOUNDS AND ANTIBODY CONJUG
  • Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. (URL not available)
  • Pyrrolo[2,3-D]pyrimidine deriv
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (URL not available)
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. (URL not available)
  • Pyrrolo[2,3-d]pyrimidine compounds. (URL not available)
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (URL not available)
  • Sonogashira Coupling. (URL not available)
  • A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. (URL not available)
  • Sonogashira Coupling - Organic Chemistry Portal. (URL not available)
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. (URL not available)
  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (URL not available)
  • Stille Coupling - Organic Chemistry Portal. (URL not available)
  • Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine. (URL not available)
  • Stille Coupling - Chemistry LibreTexts. (URL not available)
  • Application Notes and Protocols: Heck Coupling Reaction with 1-(3,5-Diacetoxyphenyl)
  • The Intramolecular Heck Reaction. (URL not available)
  • Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. (URL not available)
  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. (URL not available)
  • Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium C

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Validating the Mechanism of Action of Kinase Inhibitors Derived from 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel kinase inhibitors derived from the privileged 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold. By presenting a comparative analysis against established inhibitors, this document outlines the essential experimental workflows and explains the scientific rationale behind each step, ensuring a rigorous and self-validating approach to characterization.

The Strategic Advantage of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the nitrogenous base of ATP.[1] This structural mimicry makes it an ideal scaffold for designing ATP-competitive kinase inhibitors.[1] The strategic placement of halogen atoms, such as bromine and chlorine, on this core can significantly enhance binding affinity and selectivity for the target kinase.[2] This guide will focus on derivatives of this compound, a versatile starting material for the synthesis of potent and selective kinase inhibitors.[3]

Foundational Principles of Kinase Inhibitor Validation

The validation of a kinase inhibitor's mechanism of action is a multi-faceted process that extends from initial biochemical characterization to complex cellular and in vivo studies. The primary goals are to:

  • Confirm direct target engagement: Does the compound physically interact with the intended kinase?

  • Quantify inhibitory potency: How effectively does the compound inhibit the kinase's catalytic activity?

  • Determine the mode of inhibition: Is the inhibitor competitive, non-competitive, or allosteric with respect to ATP?

  • Assess cellular activity: Does the inhibitor engage its target in a cellular context and elicit the expected downstream biological response?

  • Profile selectivity: To what extent does the inhibitor interact with other kinases (off-target effects)?

A robust validation strategy employs a combination of biochemical and cell-based assays to build a comprehensive and convincing evidence package.

Comparative Analysis: Pyrrolo[2,3-d]pyrimidine Derivatives vs. Established Inhibitors

To illustrate the validation process, we will consider a hypothetical multi-targeted kinase inhibitor derived from the this compound scaffold, which we will call Compound P . We will compare its performance against established, FDA-approved multi-kinase inhibitors like Sunitinib and other relevant targeted therapies.

One real-world example of a potent multi-targeted inhibitor from a similar scaffold is compound 5k , a halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide'. This compound has demonstrated significant activity against several key kinases implicated in cancer progression.[2]

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for Compound 5k and the well-known multi-kinase inhibitor Sunitinib against several key oncogenic kinases.

Kinase TargetCompound 5k (IC50, nM)Sunitinib (IC50, nM)
EGFR40-
Her2112-
VEGFR2136261[2]
CDK2204-
(Data for Compound 5k sourced from Al-Ostoot et al., 2023)[2]

This data indicates that Compound 5k exhibits potent, low nanomolar inhibition against multiple receptor tyrosine kinases and a cell cycle kinase, with its activity against VEGFR2 being more potent than that of Sunitinib.[2]

Further examples from the 7H-pyrrolo[2,3-d]pyrimidine class include compounds 5n and 5o , which have shown high potency against p21-activated kinase 4 (PAK4).

Kinase TargetCompound 5n (IC50, nM)Compound 5o (IC50, nM)
PAK42.720.2
(Data for compounds 5n and 5o sourced from Wang et al., 2022)

These examples underscore the potential of the 7H-pyrrolo[2,3-d]pyrimidine scaffold to generate highly potent kinase inhibitors.

Experimental Workflows for Mechanism of Action Validation

The following sections detail the essential experimental protocols for a thorough validation of a novel kinase inhibitor like Compound P.

Biochemical Assays: Direct Target Inhibition

Biochemical assays are the first step in characterizing a new inhibitor and are crucial for determining its intrinsic potency and selectivity.[3]

Workflow for Biochemical Kinase Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer incubate Incubate Kinase with Compound P reagents->incubate compound Serially Dilute Compound P compound->incubate initiate Initiate Reaction with ATP incubate->initiate run Incubate at 37°C initiate->run detect Detect Signal (e.g., Luminescence) run->detect analyze Calculate % Inhibition and IC50 Value detect->analyze

Caption: Workflow for a typical biochemical kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This commercially available luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a robust and high-throughput method for determining IC50 values.

  • Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, and ATP in kinase reaction buffer.

  • Compound Plating: Serially dilute Compound P and the reference inhibitor (e.g., Sunitinib) in an appropriate solvent (e.g., DMSO) and dispense into a 384-well plate.

  • Kinase Reaction:

    • Add the kinase and substrate mixture to each well.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding ATP.

    • Incubate for 1-2 hours at 37°C.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (0% and 100% inhibition) and fit the dose-response curve using non-linear regression to determine the IC50 value.

Target Engagement in a Cellular Context

Confirming that an inhibitor binds to its intended target within a living cell is a critical validation step. This addresses factors like cell permeability and competition with high intracellular ATP concentrations.

Workflow for Cellular Target Engagement Assay

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis transfect Transfect Cells with Kinase-NanoLuc Fusion plate Plate Transfected Cells transfect->plate add_tracer Add NanoBRET Tracer plate->add_tracer add_compound Add Compound P (Dose-Response) add_tracer->add_compound incubate_cell Incubate add_compound->incubate_cell read_bret Measure Donor and Acceptor Emission incubate_cell->read_bret analyze_bret Calculate BRET Ratio and Cellular IC50 read_bret->analyze_bret

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the apparent affinity of a test compound for a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[2]

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in a 96-well or 384-well plate and allow them to attach.

  • Assay Execution:

    • Treat the cells with the NanoBRET® fluorescent tracer, which is designed to bind to the ATP pocket of the kinase.

    • Immediately add serial dilutions of Compound P or the reference inhibitor.

    • Incubate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection: Measure the luminescence at two wavelengths (donor and acceptor) using a BRET-enabled plate reader.

  • Data Analysis: Calculate the BRET ratio. As Compound P displaces the tracer from the kinase, the BRET signal will decrease. Plot the BRET ratio against the compound concentration to determine the cellular IC50 value.

Assessing Downstream Signaling and Cellular Phenotype

The ultimate validation of a kinase inhibitor's mechanism of action is demonstrating that target engagement leads to the modulation of downstream signaling pathways and a relevant cellular phenotype, such as inhibition of proliferation or induction of apoptosis.

Signaling Pathway Example: VEGFR2

VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K CompoundP Compound P CompoundP->VEGFR2 Inhibits ERK ERK PLCg->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Angiogenesis AKT->Proliferation ERK->Proliferation

Caption: Simplified VEGFR2 signaling pathway inhibited by Compound P.

Detailed Protocol: Western Blot for Phospho-Kinase Levels

This technique is used to measure the phosphorylation status of the target kinase and its downstream substrates, providing direct evidence of pathway inhibition.

  • Cell Treatment: Culture an appropriate cell line (e.g., HUVECs for VEGFR2) and starve them of serum to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of Compound P for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., VEGF for VEGFR2) for a short period (5-15 minutes) to induce kinase phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-p-VEGFR2).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Strip the membrane and re-probe with an antibody for the total form of the kinase to ensure equal protein loading. Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.

Detailed Protocol: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound P and a reference drug for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

The validation of a kinase inhibitor's mechanism of action requires a systematic and multi-pronged approach. By combining direct biochemical assays, cellular target engagement studies, and functional cellular assays, researchers can build a comprehensive and compelling case for their compound's on-target activity. The comparative data against established inhibitors, as demonstrated with Compound 5k and Sunitinib, is crucial for contextualizing the potency and potential advantages of novel chemical matter derived from the this compound scaffold.

Future work should include comprehensive kinome-wide selectivity profiling to identify potential off-target liabilities and guide further lead optimization. Ultimately, this rigorous validation process is fundamental to the successful translation of promising kinase inhibitors from the laboratory to the clinic.

References

  • Al-Ostoot, F. H., Kaushik, I., Al-Zoubi, M. S., Al-Qawasmeh, R. A., Al-Far, R. J., & Al-Tel, T. H. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(19), 6885. [Link]

  • Wang, J., Liu, Y., Zhang, Y., Chen, H., Zhang, Y., & Zhu, J. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700. [Link]

  • Munikrishnappa, C. S., Suresh Kumar, G. V., & Bhandare, R. R. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Radi, M., & Schenone, S. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(15), 1546–1568. [Link]

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A Senior Application Scientist’s Guide to 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Analysis for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of foundational scaffolds is a critical decision that dictates the trajectory of a research program. The 7-deazapurine core, a privileged structure in medicinal chemistry, offers a versatile template for interacting with a multitude of biological targets.[1] Among its derivatives, 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine stands out as a trifunctionalized building block, engineered for sequential and regioselective chemical modifications.

This guide provides an in-depth comparison of this key intermediate against viable alternatives, supported by validated experimental protocols and analytical workflows. Our objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, empowering you to leverage this reagent's full potential in your synthetic campaigns.

Section 1: Core Characteristics and Spectroscopic Fingerprint

This compound is a solid at room temperature, valued for its stability and, more importantly, the distinct reactivity of its three halogenated positions. Understanding its fundamental properties and expected analytical signature is the first step in any self-validating protocol.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 900789-14-2[2]
Molecular Formula C₆H₂BrCl₂N₃[2]
Molecular Weight 266.91 g/mol [2]
Appearance Solid
Purity Typically ≥95%[2]
Storage Store in freezer (-20°C), inert atmosphere

Trustworthiness through Analysis: The Spectroscopic Profile

Verifying the identity and purity of the starting material is non-negotiable. Here is what to expect during characterization:

  • ¹H NMR: The proton NMR spectrum is relatively simple. Expect to see a singlet for the proton at the C6 position of the pyrrole ring and a broad signal corresponding to the N-H proton. The exact chemical shifts can vary based on the solvent used.[3][4]

  • ¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the carbons of the bicyclic core. The carbons attached to the halogens (C2, C4, C5) will have characteristic chemical shifts.

  • High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the molecular formula. The isotopic pattern will be highly characteristic due to the presence of one bromine and two chlorine atoms, providing a clear signature for confident identification.[1]

Section 2: A Comparative Guide to Reactivity and Synthetic Strategy

The primary value of this compound lies in the differential reactivity of its halogenated sites. This allows for a programmed, sequential approach to diversification. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-Br > C-Cl.[5] For nucleophilic aromatic substitution (SNAr) on the pyrimidine ring, the C4 position is typically more activated and thus more reactive than the C2 position.[6][7] This hierarchy is the cornerstone of its synthetic utility.

Table 2: Comparative Analysis of Pyrrolo[2,3-d]pyrimidine Scaffolds

FeatureThis compound 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 5-Bromo-2,4-dichloropyrimidine
Scaffold Type Trifunctionalized 7-DeazapurineMonofunctionalized 7-DeazapurineDihalogenated Pyrimidine (Precursor)
Reactive Sites 3 (C2-Cl, C4-Cl, C5-Br)1 (C4-Cl)3 (C2-Cl, C4-Cl, C5-Br)
Key Advantage High potential for 3-point diversity via sequential, regioselective reactions.Simpler starting material for targeting C4 position exclusively.Foundational building block for constructing the pyrrolo[2,3-d]pyrimidine core.
Typical First Reaction SNAr or Suzuki at C4.[6][8]SNAr or Suzuki at C4.[9]SNAr at C4.[7]
Common Applications Synthesis of complex kinase inhibitors requiring multiple points of attachment (e.g., FAK, CSF1R inhibitors).[10][11]Synthesis of established kinase inhibitors like Tofacitinib.[9]Precursor for various pyrimidine-based drugs; used to build the fused pyrrole ring.[7][12]
Synthetic Versatility HighLow to ModerateHigh (as a precursor)

Section 3: Validated Experimental Protocols

The following protocols are designed to be self-validating, incorporating analytical checkpoints to ensure reaction success and product purity.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4 Position

This procedure leverages the higher reactivity of the C4-Cl bond for a selective C-C bond formation, a cornerstone reaction in kinase inhibitor synthesis.[8][10]

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).

  • Solvent and Base: Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio), followed by a base such as K₂CO₃ (3.0 eq).

    • Causality Note: The base is crucial for the transmetalation step in the catalytic cycle. The aqueous solvent system aids in dissolving the base and facilitating the reaction.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (Nitrogen or Argon) and monitor by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product using silica gel column chromatography.

Protocol 2: Sequential Buchwald-Hartwig Amination at the C2 Position

Following the functionalization at C4, the C2 position can be targeted. This protocol assumes the starting material is the product from Protocol 1.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine the C4-substituted-5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired amine (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.1 eq).

    • Causality Note: The choice of a bulky electron-rich ligand like Xantphos is critical for facilitating the reductive elimination step and achieving high yields in C-N bond formation.[10]

  • Solvent and Base: Add a dry, aprotic solvent like dioxane or toluene, followed by a strong, non-nucleophilic base such as Cs₂CO₃ or NaOtBu (2.5 eq).

  • Reaction and Monitoring: Heat the mixture to 100-110 °C under an inert atmosphere, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.

Cross-Validation of Experimental Results: A Standardized Workflow

G start Reaction Work-up Complete (Crude Product) tlc 1. TLC Analysis (Assess Conversion & Complexity) start->tlc purification 2. Column Chromatography (Isolate Target Compound) tlc->purification purity_check 3. Purity Assessment (¹H NMR & LC-MS) purification->purity_check structure_confirm 4. Structural Confirmation (¹³C NMR, HRMS, 2D NMR if needed) purity_check->structure_confirm final Validated Pure Product structure_confirm->final

  • ¹H NMR: Following a Suzuki reaction (Protocol 1), new aromatic signals corresponding to the coupled boronic acid will appear, and a downfield shift of the C6-H proton is often observed. For amination (Protocol 2), signals for the newly introduced amine will be present.

  • HRMS: The high-resolution mass will change precisely according to the mass of the fragment added, confirming the success of the substitution. The isotopic pattern will also change, reflecting the loss of a chlorine atom.

Conclusion

This compound is more than a mere reagent; it is a platform for innovation in medicinal chemistry. Its trifunctional nature, governed by predictable rules of regioselectivity, provides a logical and efficient pathway for the synthesis of complex, multi-point diversity libraries essential for modern drug discovery.[13][14] By employing the validated protocols and analytical workflows outlined in this guide, researchers can confidently and efficiently harness the synthetic power of this versatile scaffold to accelerate the development of next-generation therapeutics.

References

  • Taylor & Francis Online. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • ResearchGate. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 | Request PDF. [Link]

  • PubChem. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • PubMed Central. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. [Link]

  • NIH PMC. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. [Link]

  • Thieme Chemistry. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • ResearchGate. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 | Request PDF. [Link]

  • ResearchGate. Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo.... [Link]

  • PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]

  • ScienceOpen. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. [Link]

  • NIH. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. [Link]

  • PubMed Central. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • PubChem. 5-bromo-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • NIH. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • PubMed Central. NMR of Natural Products as Potential Drugs. [Link]

  • UNL Powers Group. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]

  • ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole. [Link]

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A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Molecules Derived from 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a purine isostere, is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] The readily available starting material, 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine , offers a versatile platform for generating diverse molecular libraries. However, synthesizing a potent molecule is only half the battle; ensuring it possesses favorable pharmacokinetic properties—its "drug-likeness"—is critical for clinical success. This guide provides a comparative framework for assessing the drug-likeness of derivatives from this scaffold, blending computational prediction with experimental validation. We will dissect key physicochemical parameters, compare derivatives to established drugs, and provide actionable protocols for researchers in the field.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A "Privileged" Core

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a recurring motif in numerous biologically active compounds, including approved drugs like Tofacitinib and Pemetrexed.[1] Its structural similarity to adenine allows it to effectively compete for the ATP-binding sites of various enzymes, most notably kinases, making it a "privileged scaffold" in oncology and immunology research.[2]

The title compound, this compound, is a particularly valuable synthetic intermediate.[3][4] The two distinct chlorine atoms at the C2 and C4 positions allow for sequential, regioselective nucleophilic substitutions, while the bromine at C5 provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira). This trifunctional reactivity is the synthetic chemist's key to rapidly building molecular diversity and exploring the chemical space around the core.

Foundational Principles of Drug-Likeness Assessment

A promising drug candidate must balance potency with favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early assessment of these properties minimizes late-stage attrition in drug development.[5][6]

Lipinski's Rule of Five (RO5)

Formulated by Christopher A. Lipinski, the Rule of Five provides a set of simple heuristics to evaluate the potential for oral bioavailability.[5] An orally active drug generally has no more than one violation of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons

  • LogP (Octanol-Water Partition Coefficient) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5 (sum of -OH and -NH groups)

  • Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of N and O atoms)

While a valuable guideline, RO5 is not absolute, and many successful drugs, particularly natural products and those utilizing active transport, are exceptions.[5] Nonetheless, it remains the first-pass filter in nearly all drug discovery campaigns.

Caption: Integrated workflow for drug-likeness assessment.

Protocol 1: In Silico Screening with SwissADME

The SwissADME web tool is a free, powerful resource for predicting physicochemical properties, pharmacokinetics, and drug-likeness. [7]

  • Input Structures: Navigate to the SwissADME website. Draw your synthesized molecule or paste a list of SMILES strings for your library.

  • Run Prediction: Execute the analysis. The tool calculates a wide array of parameters.

  • Analyze Key Metrics:

    • Physicochemical Properties: Check MW, cLogP (consensus LogP), HBD, HBA, and Total Polar Surface Area (TPSA). A TPSA > 140 Ų often correlates with poor cell permeability.

    • Lipinski Violations: The tool explicitly lists the number of RO5 violations.

    • Bioavailability Radar: This provides a rapid visual assessment of six key properties: lipophilicity, size, polarity, solubility, flexibility, and saturation. For a compound to have high oral bioavailability, its plot should fall entirely within the pink hexagonal area. [7] * Synthetic Accessibility: A score from 1 (very easy) to 10 (very difficult) estimates the ease of synthesis, which is a practical consideration for scalability.

  • Prioritize Candidates: Use this data to rank your synthesized library. Compounds with zero or one RO5 violation, good predicted solubility, and acceptable TPSA should be prioritized for experimental testing.

Protocol 2: Experimental Kinetic Solubility Assay

Computational solubility predictions can be inaccurate. A simple, medium-throughput experimental assay is essential for validation.

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Dilution: Using a robotic liquid handler or multichannel pipette, dilute a small volume of the stock solution into an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (<1%).

  • Incubation & Filtration: Shake the plate for a set period (e.g., 1-2 hours) to allow the compound to precipitate. After incubation, filter the plate to remove any solid precipitate.

  • Quantification: Analyze the concentration of the compound remaining in the filtrate using a suitable method like LC-MS/MS or UV-Vis spectroscopy by comparing it to a standard curve.

  • Interpretation: The resulting concentration is the kinetic solubility. Compounds with solubility >10 µM are generally considered more promising for further development.

Conclusion and Outlook

The this compound scaffold is an undeniably powerful starting point for the synthesis of potent, biologically active molecules. [3][8]However, this guide illustrates that synthetic strategy must be intrinsically linked with drug-likeness assessment from the earliest stages of a project.

The primary challenge for derivatives of this scaffold often lies in controlling lipophilicity while building molecular complexity to achieve high potency. [9]Successful strategies, as demonstrated by compounds like 5k , often involve the judicious use of polar groups and careful management of molecular weight. [2]By employing an integrated workflow of robust in silico prediction and targeted experimental validation, researchers can more efficiently navigate the complex, multidimensional space of drug discovery and increase the probability of converting a potent binder into a viable clinical candidate.

References

  • Al-Ostoot, F.H., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

  • Al-Ostoot, F.H., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Lipinski, C.A. (2004). Lipinski's rule of five. Wikipedia. [Link]

  • Various Authors. (n.d.). Design concept of the targeted pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. [Link]

  • Mandour, A.A., et al. (2022). Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]

  • Gangjee, A., et al. (2012). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry. [Link]

  • Reddy, T.S., et al. (2017). Synthesis of Novel 5,6-Disubstituted Pyrrolo [2,3- d]Pyrimidine-2,4-Diones Via One-Pot Three Component Reactions. ACS Combinatorial Science. [Link]

  • Daina, A., et al. (2022). Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights. ResearchGate. [Link]

  • Gangjee, A., et al. (2009). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry. [Link]

  • The Chemistry Teacher. (2022). Lipinski's rule of five. YouTube. [Link]

  • Khan, T., et al. (2019). Computational Drug-Likeness Studies of Selected Thiosemicarbazones: A Sustainable Approach for Drug Designing. MDPI. [Link]

  • Roberts, E., et al. (2008). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Abdel-Gawad, N.A. (2022). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Bentham Science. [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • Al-Suwaidan, I.A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]

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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the responsible management of chemical reagents is as critical as the discoveries they enable. 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a key halogenated heterocyclic intermediate in medicinal chemistry, demands meticulous handling from synthesis to disposal.[1][2][3] This guide provides an in-depth, procedural framework for its proper disposal, ensuring the safety of laboratory personnel and the preservation of our environment. Our commitment is to empower your research with the knowledge to manage chemical life cycles effectively, fostering a culture of safety and sustainability.

Part 1: Immediate Safety & Hazard Assessment: The First Line of Defense

Before initiating any disposal-related activities, a comprehensive understanding of the inherent hazards of this compound is paramount. This compound is classified with specific hazard statements that dictate the necessary precautions.

Hazard Profile:

Hazard StatementDescriptionGHS Classification
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315Causes skin irritationSkin Irritation (Category 2)
H319Causes serious eye irritationEye Irritation (Category 2A)
H335May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

Source: Sigma-Aldrich[4]

Given these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal purposes.

Mandatory Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Skin and Body Protection: A laboratory coat and appropriate protective clothing are necessary to prevent skin exposure.

  • Respiratory Protection: All handling of the solid compound or its solutions for disposal must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Part 2: Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, ensuring that each step logically follows the last to minimize risk and ensure regulatory compliance.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the cornerstone of safe chemical waste management.

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated items like weighing papers, pipette tips, and gloves, in a dedicated hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container.

    • Crucially, do not mix this halogenated waste stream with non-halogenated organic solvent waste. [5] Cross-contamination can complicate the final disposal process and may be prohibited by your institution's Environmental Health and Safety (EHS) department.

Step 2: Container Selection and Labeling

The integrity of the waste container is critical to prevent leaks and ensure safe transport.

  • Container Type: Utilize a chemically compatible container, typically made of high-density polyethylene (HDPE), that is in good condition and has a secure, leak-proof lid.

  • Labeling: The container must be clearly and indelibly labeled with:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • An accurate estimation of the contents

    • The date the waste was first added to the container.

Step 3: Storage of Waste

Proper storage of hazardous waste is a critical component of laboratory safety.

  • Location: Store the sealed waste container in a designated, well-ventilated, and secure area. This should be a secondary containment bin within a satellite accumulation area or a designated waste storage cabinet.

  • Incompatibilities: Keep the waste container away from incompatible materials, particularly strong oxidizing agents.

Step 4: Final Disposal

The final disposal of this compound must be handled by certified professionals.

  • High-Temperature Incineration: The recommended and most environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration.[6][7][8] This process ensures the complete destruction of the compound, converting it to less harmful inorganic materials. The incinerator must be equipped with appropriate scrubbers and emission control systems to manage the byproducts of bromine and chlorine combustion.[6][8]

  • Contacting EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource for the final disposal of this waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Documentation: Meticulously complete all required waste disposal manifests and documentation provided by your EHS department. Accurate records are essential for regulatory compliance.

Part 3: Spill Management: Immediate and Effective Response

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Spill Kit Contents:

A dedicated spill kit for cytotoxic or hazardous drugs should be readily available and include:

  • Appropriate PPE (as listed in Part 1)

  • Absorbent pads or materials

  • A scoop and scraper for solid materials

  • Designated hazardous waste bags

  • Detergent solution

  • 70% Isopropyl alcohol

Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full complement of PPE.

  • Contain the Spill:

    • For solid spills: Gently cover the powder with a damp absorbent pad to avoid generating dust.[9][10]

    • For liquid spills: Cover the spill with absorbent pads, working from the outside in to prevent spreading.[9]

  • Clean the Area:

    • Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in a designated hazardous waste bag.

    • Clean the spill area twice with a detergent solution, followed by a rinse with water.[9][11]

    • Finally, wipe the area with 70% isopropyl alcohol.[9]

  • Dispose of Cleanup Materials: All materials used for the spill cleanup are considered hazardous waste and must be disposed of in the designated this compound waste stream.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the comprehensive workflow for the proper disposal of this compound.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS & Waste Management cluster_Spill Spill Response Generation Waste Generation (Solid & Liquid) Segregation Segregate Halogenated Waste Generation->Segregation Point of Generation Container Select & Label HDPE Container Segregation->Container Storage Store in Designated Secure Area Container->Storage Pickup Schedule EHS Pickup Storage->Pickup Researcher Initiates Transport Transport by Licensed Waste Hauler Pickup->Transport Disposal High-Temperature Incineration Transport->Disposal Recycling Potential Bromine Recycling Stream Disposal->Recycling Industrial Process Spill Spill Occurs Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Immediate Action SpillWaste Collect Spill Debris as Hazardous Waste Cleanup->SpillWaste SpillWaste->Segregation Add to Halogenated Waste Stream

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of this compound is a non-negotiable aspect of responsible research. By adhering to the detailed procedures outlined in this guide, you not only ensure the safety of yourself and your colleagues but also uphold the principles of environmental stewardship that are integral to scientific advancement. Let this guide serve as a trusted resource in your vital work, reinforcing a culture where safety and discovery proceed hand in hand.

References

  • DVM360. (2008, March 7). Handling accidental spills of cytotoxic drugs. [Link]

  • Safety & Risk Services. (2017, December 8). Cytotoxic Spill Cleanup Procedure. [Link]

  • Taylor & Francis Online. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]

  • European Specialist Nurses Organisation. (n.d.). Spillage of oncology drugs. [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?[Link]

  • Matthews Environmental Solutions. Pharmaceutical Waste. [Link]

  • PubMed. (2018, January 22). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Metaltek. Pharmaceutical Waste to Energy Incineration Plant. Solutions for Flue Gas Cleaning. [Link]

  • PubMed Central. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. [Link]

  • CHIMIA. (n.d.). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. [Link]

  • EPA NEPAL. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

  • EPA. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. [Link]

  • eviQ. (n.d.). 919-Hazardous drug spill management. [Link]

  • EPA NEPAL. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • PubMed. (2023, November 1). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. [Link]

  • ACS Publications. (n.d.). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. [Link]

  • NHS England. (2017, September 28). Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug. [Link]

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Sources

Navigating the Safe Handling of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug discovery, our work with novel chemical intermediates like 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is fundamental to advancing therapeutic frontiers. This halogenated pyrrolopyrimidine is a key building block in the synthesis of targeted kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] However, its potent bioactivity necessitates a comprehensive and rigorous approach to safety in the laboratory. This guide provides essential, field-proven insights into the safe handling, personal protective equipment (PPE), and disposal of this compound, ensuring the protection of personnel while maintaining the integrity of your research.

Understanding the Hazard Landscape

This compound is a solid organic compound with a defined set of hazards that must be respected. Based on available safety data for this and structurally similar compounds, it is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [3][4]

These classifications dictate the necessity of a multi-layered safety approach, focusing on preventing exposure through inhalation, ingestion, and skin or eye contact. The causality is clear: the chemical's reactivity, which makes it a valuable synthetic intermediate, also underlies its potential to interact with biological tissues, leading to irritation and toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive and meticulous PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles, directly addressing the H319 "Causes serious eye irritation" hazard.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use and changed immediately if contaminated.Prevents skin contact, mitigating the H315 "Causes skin irritation" hazard.[3][5]
Body Protection A flame-retardant lab coat, buttoned completely, with tight-fitting cuffs. A chemical-resistant apron may be worn over the lab coat for added protection.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with organic vapor and particulate cartridges is required if handling outside of a certified chemical fume hood or if dust is generated.Addresses the H335 "May cause respiratory irritation" hazard by preventing inhalation of airborne powder.[3][6]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized operational workflow is critical to minimizing exposure risk. The following protocol is designed to be a self-validating system, where each step reinforces the overall safety of the procedure.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Designate Handling Area (Fume Hood) Gather_PPE Don Appropriate PPE Prep_Area->Gather_PPE Weigh Weigh Compound in Hood Gather_PPE->Weigh Dissolve Dissolve/React in Closed System Weigh->Dissolve Decontaminate Decontaminate Surfaces Dissolve->Decontaminate Dispose_Waste Segregate & Dispose of Waste Decontaminate->Dispose_Waste Remove_PPE Doff PPE Correctly Dispose_Waste->Remove_PPE

Figure 1: A workflow diagram for the safe handling of this compound.

1. Preparation:

  • Designate a Handling Area: All manipulations of the solid compound should occur within a certified chemical fume hood to contain any airborne particles.
  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are inside the fume hood.
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

2. Weighing and Transfer:

  • Minimize Dust: Handle the solid gently to avoid generating dust. Use a micro-spatula for transfers.
  • Tare and Weigh: Tare the balance with a weigh boat inside the fume hood. Carefully add the desired amount of the compound.
  • Direct Transfer: If possible, weigh the compound directly into the reaction vessel to minimize transfer steps.

3. Reaction and Work-up:

  • Closed System: Whenever feasible, conduct reactions in a closed system to prevent the release of vapors or aerosols.
  • Temperature Control: Be mindful of the reaction temperature, as excessive heat can increase the volatility of the compound and its byproducts.

4. Decontamination:

  • Wipe Down: After handling is complete, decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) followed by a detergent solution.
  • Equipment Cleaning: Thoroughly clean all glassware and equipment that came into contact with the compound.

Emergency Response Plan: Preparedness for the Unexpected

Even with meticulous planning, accidental exposures or spills can occur. A clear and practiced emergency response plan is crucial.

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5]

  • Remove any contaminated clothing while continuing to flush.

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the affected individual to fresh air immediately.

  • If breathing is difficult or stops, provide artificial respiration.

  • Seek immediate medical attention.

In Case of a Spill:

  • Minor Spill (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand).[7]

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the spill area thoroughly.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team (e.g., Environmental Health and Safety).[7][8]

    • Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental stewardship. As a halogenated organic compound, it must be treated as hazardous waste.

Disposal_Plan cluster_generation Waste Generation cluster_segregation Segregation & Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (Contaminated PPE, weigh boats) Segregate Segregate into Labeled, Compatible Containers Solid_Waste->Segregate Liquid_Waste Liquid Waste (Reaction residues, cleaning solvents) Liquid_Waste->Segregate Store Store in a Designated Hazardous Waste Area Segregate->Store Licensed_Vendor Arrange Pickup by a Licensed Waste Disposal Vendor Store->Licensed_Vendor Incineration High-Temperature Incineration Licensed_Vendor->Incineration

Figure 2: A logical flow for the proper disposal of waste containing this compound.

1. Waste Segregation:

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent materials, should be placed in a clearly labeled, sealed hazardous waste container.
  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container for halogenated organic waste.[9]

2. Storage:

  • Store all waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

3. Disposal:

  • The primary method for the disposal of halogenated organic compounds is high-temperature incineration by a licensed chemical waste disposal service.[2]
  • Never dispose of this compound down the drain or in the regular trash.
  • Follow all institutional, local, and national regulations for hazardous waste disposal.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research with this compound, ensuring a safe environment for yourself and your colleagues.

References

  • Cabrillo College. (n.d.). Spill Response. Retrieved from [Link]

  • EHSO. (2025). Spill Control/Emergency Response. EHSO Manual 2025-2026. Retrieved from [Link]

  • University of Waterloo. (2021). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Retrieved from [Link]

  • Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Drage, D. S. (2015). Extent and mechanisms of brominated and chlorinated flame retardant emissions associated with the treatment of waste electronics, furnishings and building materials. University of Birmingham. Retrieved from [Link]

  • ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response. Retrieved from [Link]

  • Gao, Y., et al. (2024). Simultaneous removal of brominated and chlorinated species during the production of oils by e-waste plastics catalytic hydropyrolysis.
  • University of Edinburgh. (2022, February 17). WASTE MANAGEMENT. Retrieved from [Link]

  • ResearchGate. (2023, December 25). Simultaneous removal of brominated and chlorinated species during the production of oils by e-waste plastics catalytic hydropyrolysis. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Wang, W., et al. (2021). Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids.
  • Rogers, J. R., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. ChemMedChem, 13(5), 435-442.
  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology, 39(22), 8691-8699.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.